2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Description
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Properties
IUPAC Name |
2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(15)10(8)14/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFCWIBHHPFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)CCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, a valuable fluorinated building block for drug discovery and development. The document details a plausible and efficient synthetic pathway, including step-by-step experimental protocols, mechanistic insights, and a discussion of alternative synthetic routes. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, offering both theoretical understanding and practical guidance for the laboratory synthesis of this important compound.
Introduction: The Significance of Fluorinated Boronic Esters in Medicinal Chemistry
The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Similarly, boronic acids and their pinacol esters are exceptionally versatile intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of carbon-carbon bond formation.[1]
The target molecule, this compound, synergistically combines the advantageous features of both a vinyl fluoride and a vinyl boronic ester within a synthetically useful cyclohexenone scaffold. This trifunctionalized building block presents a unique platform for the development of novel therapeutics, allowing for further molecular elaboration through various chemical transformations.
This guide will focus on a robust and logical synthetic approach to this molecule, starting from readily available precursors. The presented methodology is designed to be both efficient and adaptable for laboratory-scale synthesis.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthetic route to the target compound involves a two-step sequence starting from 1,3-cyclohexanedione:
-
Electrophilic Fluorination: Introduction of the fluorine atom at the 2-position of the 1,3-dicarbonyl system.
-
Conversion to the Vinyl Boronic Ester: Transformation of the resulting 2-fluoro-1,3-cyclohexanedione into the desired vinyl boronate.
This strategy is advantageous as it utilizes a symmetrical starting material, which simplifies the regioselectivity of the initial fluorination step.
Step 1: Electrophilic Fluorination of 1,3-Cyclohexanedione
The introduction of a fluorine atom at the α-position of a carbonyl compound is a well-established transformation. For 1,3-dicarbonyl compounds, this reaction is particularly facile due to the acidity of the proton at the 2-position and the stability of the corresponding enolate. The use of an electrophilic fluorinating agent, such as Selectfluor®, provides a safe and effective method for this purpose.[2][3]
Reaction Scheme:
Mechanistic Considerations:
The reaction proceeds through the formation of an enol or enolate intermediate of 1,3-cyclohexanedione, which then acts as a nucleophile, attacking the electrophilic fluorine of the Selectfluor® reagent. The driving force for this reaction is the formation of a stable C-F bond.
Experimental Protocols
Synthesis of 2-Fluoro-1,3-cyclohexanedione
This protocol is adapted from established procedures for the fluorination of β-dicarbonyl compounds.[2]
Materials:
-
1,3-Cyclohexanedione
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium carbonate (Na₂CO₃), anhydrous (optional, as a mild base)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1,3-cyclohexanedione (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature. Caution: The reaction can be exothermic.
-
If the reaction is sluggish, anhydrous sodium carbonate (1.2 eq) can be added to facilitate the formation of the enolate.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-fluoro-1,3-cyclohexanedione.
-
The crude product can be purified by column chromatography on silica gel.
Synthesis of this compound
This step involves the conversion of the 2-fluoro-1,3-dicarbonyl compound into a vinyl triflate, followed by a palladium-catalyzed borylation. This is a reliable method for the synthesis of vinyl boronates.[4][5]
Materials:
-
2-Fluoro-1,3-cyclohexanedione
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh)
-
A non-nucleophilic base (e.g., 2,6-lutidine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base for the coupling reaction (e.g., potassium acetate (KOAc) or potassium carbonate (K₂CO₃))
-
Anhydrous solvent for coupling (e.g., dioxane or toluene)
Procedure:
Part A: Synthesis of the Vinyl Triflate Intermediate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-1,3-cyclohexanedione (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the non-nucleophilic base (1.2 eq) to the solution.
-
Slowly add triflic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude vinyl triflate is often used in the next step without further purification.
Part B: Palladium-Catalyzed Borylation
-
To a flame-dried Schlenk flask under an inert atmosphere, add the crude vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.2 eq), the palladium catalyst (0.05 eq), and the base (e.g., KOAc, 3.0 eq).
-
Add anhydrous dioxane or toluene to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed two-step synthetic workflow.
Alternative Synthetic Strategies
While the proposed pathway is robust, other synthetic routes are also conceivable and may offer advantages depending on the available resources and desired scale.
Borylation followed by Fluorination
An alternative approach would involve first synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one and then performing a late-stage fluorination. The initial borylation could be achieved via a conjugate addition of a boron nucleophile to cyclohexenone, potentially catalyzed by an N-heterocyclic carbene (NHC).[6] The subsequent fluorination of the resulting enolate would then yield the target compound. However, the regioselectivity of the fluorination on the borylated enone could be a challenge.
Direct Fluoroborylation
A more convergent, yet potentially more challenging, approach would be a direct, one-pot fluoroborylation of a suitable precursor. This might involve a transition metal-catalyzed process where both the fluorine and the boryl group are introduced simultaneously. While elegant, such a method would likely require significant optimization of catalysts and reaction conditions.
Data Summary
The following table provides expected data for the key compounds in the proposed synthetic pathway. Note that these are representative values and may vary based on experimental conditions and purification methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 1,3-Cyclohexanedione | C₆H₈O₂ | 112.13 | White to off-white solid |
| 2-Fluoro-1,3-cyclohexanedione | C₆H₇FO₂ | 130.12 | Pale yellow oil or solid |
| This compound | C₁₂H₁₈BFO₃ | 240.08 | White to off-white solid |
Conclusion
The synthesis of this compound is a feasible and valuable endeavor for medicinal chemists. The proposed two-step synthetic route, involving an initial electrophilic fluorination of 1,3-cyclohexanedione followed by conversion to the vinyl boronic ester, represents a logical and well-precedented strategy. The detailed experimental protocols provided in this guide offer a solid foundation for the successful synthesis of this important fluorinated building block. Further exploration of alternative synthetic routes, such as direct fluoroborylation, may lead to even more efficient and elegant approaches in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of β-Boryl-α,β-unsaturated Carbonyl Compounds via Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Vinyl Triflates [organic-chemistry.org]
- 6. Metal-Free Catalytic Enantioselective C–B Bond Formation: (Pinacolato)boron Conjugate Additions to α,β-Unsaturated Ketones, Esters, Weinreb Amides and Aldehydes Promoted by Chiral N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanistic Formation of 2-Fluoro-3-pinacolborocyclohex-2-en-1-one
Abstract: The convergence of fluorine and boron functionalities within a single molecular scaffold offers profound opportunities in medicinal chemistry and synthetic methodology. The α-fluoro-β-boryl-α,β-unsaturated ketone motif, exemplified by 2-Fluoro-3-pinacolborocyclohex-2-en-1-one, represents a uniquely versatile building block, primed for diverse downstream transformations. This guide delineates the core mechanistic principles governing its formation. We will explore a highly convergent one-pot strategy involving the copper(I)-mediated borofluorination of a cyclic ynone precursor. This primary pathway is dissected to reveal the intricate roles of the catalyst, ligand, and reagents in achieving high regio- and stereoselectivity. A plausible two-step alternative, involving sequential conjugate borylation and electrophilic fluorination, is also discussed to provide a comprehensive mechanistic landscape. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these advanced synthetic strategies.
Part 1: Introduction to a Privileged Scaffold
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and boronic acid derivatives is a well-established strategy for modulating the physicochemical and pharmacological properties of bioactive molecules. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the boronic ester group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
The target molecule, 2-Fluoro-3-pinacolborocyclohex-2-en-1-one, is a densely functionalized carbocycle that marries these two powerful functionalities onto an α,β-unsaturated ketone core—itself a reactive Michael acceptor. The precise arrangement of an α-fluoro substituent and a β-boryl group creates a push-pull electronic environment, offering unique reactivity. Understanding the mechanistic underpinnings of its synthesis is crucial for accessing this and related scaffolds efficiently and selectively.
Part 2: The Convergent Pathway: Copper(I)-Mediated Borofluorination of a Cyclic Ynone
The most elegant and atom-economical approach to the target molecule is a one-pot, three-component reaction starting from a cyclic ynone. This transformation, analogous to methodologies developed by Sadighi and colleagues for acyclic alkynes, hinges on the in situ generation of a highly reactive (NHC)copper(I)-boryl species that initiates a cascade of selective bond formations.[1][2]
Mechanistic Dissection
The catalytic cycle can be broken down into three key stages:
-
Generation of the Active Copper-Boryl Catalyst: The reaction commences with the activation of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), by a copper(I) salt (e.g., CuCl) in the presence of an N-heterocyclic carbene (NHC) ligand. The NHC ligand is critical for stabilizing the monomeric copper-boryl complex, [(NHC)Cu-Bpin], preventing catalyst decomposition and enhancing its nucleophilicity.[3]
-
Regioselective Borylcupration: The [(NHC)Cu-Bpin] complex undergoes a syn-addition across the alkyne of the cyclohex-2-yn-1-one precursor. This carbocupration step is highly regioselective. The nucleophilic boryl moiety adds to the β-carbon (C3), driven by the electronic influence of the conjugated carbonyl group, while the copper atom adds to the α-carbon (C2). This generates a key (Z)-alkenylcopper intermediate.
-
Electrophilic Fluorinative Trapping: The final step involves the interception of the electron-rich alkenylcopper intermediate with an electrophilic fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI).[1][2] The C-Cu bond is replaced with a C-F bond, likely proceeding with retention of stereochemistry. This electrophilic trapping regenerates the copper(I) species, allowing it to re-enter the catalytic cycle. The result is the cis-borofluorinated product, 2-Fluoro-3-pinacolborocyclohex-2-en-1-one.
Fig. 1: Catalytic cycle for copper-mediated borofluorination.
Part 3: Alternative Stepwise Pathway: Borylation and Subsequent Fluorination
An alternative, though less convergent, synthetic strategy involves a two-step sequence. This pathway is valuable as it allows for the isolation of the intermediate β-boryl enone, which may be a desirable synthetic target in its own right.
-
Copper-Catalyzed Conjugate Borylation: The first step involves the 1,4-conjugate addition of a boryl group to the cyclohex-2-yn-1-one precursor. This reaction is also efficiently catalyzed by copper, leading to the formation of 3-pinacolborocyclohex-2-en-1-one.[4] The mechanism proceeds via a similar borylcupration followed by protonolysis during aqueous workup.
-
Electrophilic α-Fluorination: The isolated β-boryl enone is then subjected to electrophilic fluorination. This reaction typically proceeds via the ketone's enolate, formed by treatment with a suitable base (e.g., LDA, LiHMDS). The enolate then attacks an electrophilic fluorine source like NFSI or Selectfluor to install the fluorine atom at the α-position.[5][6] The regioselectivity is dictated by the site of enolization, which is directed to the α-position.
Fig. 2: Workflow for sequential borylation and fluorination.
Part 4: Experimental Protocol (Convergent Pathway)
The following protocol is a representative, self-validating procedure for the one-pot synthesis, adapted from established literature for analogous acyclic systems.[1][2] Researchers should perform their own optimization.
Synthesis of 2-Fluoro-3-pinacolborocyclohex-2-en-1-one
-
Equipment: Schlenk flask (25 mL), magnetic stirrer, argon or nitrogen line.
-
Reagents:
-
Copper(I) Chloride (CuCl)
-
IMes·HCl (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Cyclohex-2-yn-1-one
-
N-Fluorobenzenesulfonimide (NFSI)
-
Anhydrous THF (Tetrahydrofuran)
-
Procedure:
-
Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere (Argon), add CuCl (2.0 mg, 0.02 mmol, 10 mol%), IMes·HCl (7.5 mg, 0.022 mmol, 11 mol%), and 2.0 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Add KHMDS (4.4 mg, 0.022 mmol, 11 mol%) to the suspension. Stir the mixture at room temperature for 30 minutes to generate the [(IMes)CuCl] complex and subsequently the active catalyst upon deprotonation.
-
Borylcupration: To the catalyst mixture, add B₂pin₂ (55.8 mg, 0.22 mmol, 1.1 equiv). Stir for 5 minutes. Then, add a solution of cyclohex-2-yn-1-one (18.8 mg, 0.20 mmol, 1.0 equiv) in 1.0 mL of anhydrous THF dropwise. Allow the reaction to stir at room temperature for 2 hours.
-
Fluorination: Add NFSI (75.7 mg, 0.24 mmol, 1.2 equiv) in one portion to the reaction mixture.
-
Reaction Monitoring & Workup: Stir the reaction at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Part 5: Data Presentation and Characterization
The efficiency of the borofluorination reaction is highly dependent on the substrate and reaction conditions. The table below summarizes typical outcomes for related transformations found in the literature.
| Parameter | Typical Value/Observation | Rationale / Causality |
| Yield | 40-75% | Dependent on substrate electronics and steric hindrance near the alkyne. |
| Regioselectivity | >20:1 (β-boryl, α-fluoro) | Electron-withdrawing effect of the ketone directs the borylcupration. |
| Stereoselectivity | >20:1 (cis-addition) | The reaction proceeds via a concerted syn-borylcupration and retentive fluorination. |
| Key Side Products | Proto-deborylation product, homocoupling of alkyne. | May arise from premature quenching of the vinyl-copper intermediate or catalyst inefficiency. |
Expected Product Characterization:
-
¹H NMR: Absence of alkyne proton. Appearance of signals corresponding to the cyclohexene ring protons.
-
¹³C NMR: Appearance of two olefinic carbon signals, both showing coupling to fluorine (¹³C-¹⁹F J-coupling) and one showing broadening due to the quadrupolar boron nucleus.
-
¹⁹F NMR: A singlet or multiplet (if coupled to adjacent protons) in the typical region for vinyl fluorides.
-
¹¹B NMR: A singlet around 25-35 ppm, characteristic of a tetracoordinate pinacol boronate ester.
-
HRMS: Accurate mass measurement confirming the elemental formula C₁₂H₁₈BFO₃.
References
- 1. Copper(I)-Mediated Borofluorination of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective transformation of alkynes catalyzed by a copper hydride or boryl copper species - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01671A [pubs.rsc.org]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 2301976-85-0): A Key Intermediate in the Synthesis of the BTK Inhibitor Fenebrutinib
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and boron moieties into molecular scaffolds has become a cornerstone of rational drug design. The fluorinated boronic ester, 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS 2301976-85-0), exemplifies the convergence of these strategies. This versatile building block has emerged as a critical intermediate in the synthesis of fenebrutinib (GDC-0853), a potent and selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor currently under investigation for the treatment of autoimmune diseases, most notably multiple sclerosis.[1][2] This technical guide provides a comprehensive overview of the properties of this key intermediate and its application in the synthesis of fenebrutinib, offering valuable insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Features
The unique reactivity and utility of this compound stem from its distinct structural features. The presence of a fluorine atom on the cyclohexenone ring and a boronic ester group creates a molecule primed for selective chemical transformations.
| Property | Value |
| CAS Number | 2301976-85-0 |
| Chemical Name | This compound |
| Molecular Formula | C₁₂H₁₈BFO₃ |
| Molecular Weight | 240.08 g/mol |
| Appearance | Off-white to white solid |
| Key Functional Groups | α,β-Unsaturated ketone, Vinyl fluoride, Boronic ester (pinacol ester) |
The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond, while the boronic ester serves as a versatile handle for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. The pinacol ester provides stability and facilitates purification compared to the corresponding boronic acid.
Application in the Synthesis of Fenebrutinib (GDC-0853)
The primary and most significant application of CAS 2301976-85-0 is as a key building block in the synthesis of fenebrutinib. Fenebrutinib is a highly selective and reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of B-cells and myeloid cells.[1][2] By inhibiting BTK, fenebrutinib can modulate the activation of these immune cells, which are implicated in the pathophysiology of autoimmune diseases like multiple sclerosis.[3][4][5]
The synthesis of fenebrutinib involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. This compound constitutes a crucial "right-hand" fragment of the fenebrutinib molecule.
Synthetic Rationale and Experimental Protocol
The core of fenebrutinib's synthesis lies in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction facilitates the formation of a key carbon-carbon bond between the fluorinated cyclohexenone ring of our title compound and a complex heterocyclic core.
Below is a representative experimental workflow for the Suzuki-Miyaura coupling step in the synthesis of a fenebrutinib precursor, based on established methodologies for similar transformations.
References
Spectroscopic Characterization of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one: A Technical Guide
Introduction
2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (CAS RN: 2301976-85-0) is a synthetic building block of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its utility stems from the unique combination of a fluorinated enone system and a boronate ester, functionalities that allow for a diverse range of chemical transformations. The presence of fluorine can enhance metabolic stability and binding affinity of drug candidates, while the boronate ester is a versatile handle for cross-coupling reactions.[6][7]
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra are not widely published, this document serves as a predictive guide for researchers, grounded in the fundamental principles of NMR and mass spectrometry, and supported by data from analogous structures. We will delve into the anticipated ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra, as well as the expected mass spectrometric fragmentation patterns. The methodologies for data acquisition and the rationale behind spectral interpretation are discussed in detail to provide a self-validating framework for analysis.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will dictate its spectroscopic signature. The fluorinated double bond, the carbonyl group, the cyclohexene ring, and the pinacol boronate ester moiety will each give rise to characteristic signals.
Caption: Molecular structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will be required for a complete characterization.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.
Caption: A generalized workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the cyclohexene ring protons and the methyl groups of the pinacol ester.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.6 | Triplet (t) | 2H | CH₂ adjacent to C=O | Protons alpha to a carbonyl group are deshielded. |
| ~ 2.1 | Multiplet (m) | 2H | CH₂ in the cyclohexene ring | Aliphatic protons in a six-membered ring. |
| ~ 2.4 | Triplet (t) | 2H | CH₂ adjacent to the double bond | Allylic protons are deshielded. |
| 1.3 | Singlet (s) | 12H | Four CH₃ groups of the pinacol ester | Equivalent methyl groups on the boronate ester. |
Note: The multiplicities and exact chemical shifts may vary due to second-order effects and long-range couplings, particularly with the fluorine atom.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~ 195 | C=O | Carbonyl carbons are highly deshielded. |
| ~ 150 (d, ¹JCF) | C-F | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| ~ 110 (d, ²JCF) | C-B | The carbon bearing the boron atom will be split by the adjacent fluorine. The signal may be broad due to coupling with boron. |
| ~ 84 | O-C(CH₃)₂ | Quaternary carbons of the pinacol ester. |
| ~ 37 | CH₂ adjacent to C=O | Aliphatic carbon alpha to a carbonyl. |
| ~ 25 | CH₂ in the cyclohexene ring | Aliphatic carbon in the ring. |
| ~ 23 | CH₂ adjacent to the double bond | Allylic carbon. |
| ~ 25 | CH₃ of pinacol ester | Methyl carbons of the boronate ester. |
Note: The carbon attached to boron (C-B) may exhibit a broad signal due to the quadrupolar nature of the boron nucleus, and in some cases may not be observed.[8]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[6][9][10] The spectrum of the title compound is expected to show a single resonance.
| Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| -100 to -130 | Multiplet | The chemical shift is typical for a vinyl fluoride. The multiplicity will arise from coupling to the vicinal and allylic protons. |
The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[11][12] The exact chemical shift can be influenced by solvent and concentration.[12]
Predicted ¹¹B NMR Spectrum
¹¹B NMR spectroscopy is used to characterize boron-containing compounds.[13][14][15] The chemical shift is indicative of the coordination state of the boron atom.
| Predicted Chemical Shift (ppm) | Appearance | Rationale |
| ~ 30 | Broad singlet | This chemical shift is characteristic of a trigonal planar boronate ester. The signal is typically broad due to quadrupolar relaxation.[13][16] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Experimental Protocol for Mass Spectrometry
Caption: A general workflow for mass spectrometric analysis.
Predicted Mass Spectrum
The molecular weight of this compound is 240.08 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass will be observed, confirming the elemental composition.
Expected Molecular Ions:
-
[M+H]⁺: m/z 241.09
-
[M+Na]⁺: m/z 263.07
-
[M]⁺˙ (in EI): m/z 240.08
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion will likely involve the loss of neutral fragments from the cyclohexenone ring and the boronate ester. Common fragmentation pathways for cyclohexenone derivatives include retro-Diels-Alder reactions.[17] Boronate esters may undergo fragmentation through the loss of the pinacol group or rearrangement reactions.[18]
| m/z | Possible Fragment | Proposed Loss |
| 225 | [M - CH₃]⁺ | Loss of a methyl group from the pinacol ester. |
| 183 | [M - C₄H₉O]⁺ | Loss of a fragment from the pinacol ester. |
| 141 | [M - C₆H₁₀O₂]⁺ | Loss of the pinacol group. |
| 96 | [C₆H₈O]⁺˙ | Loss of the fluoro-boronate ester substituent, corresponding to cyclohexenone.[19] |
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra and the likely mass spectrometric fragmentation patterns, researchers can confidently characterize this important synthetic intermediate. The provided protocols for data acquisition and the rationale behind the spectral interpretations offer a robust framework for the structural elucidation of this and related molecules, thereby supporting advancements in drug discovery and development.
References
- 1. 2301976-85-0|this compound|BLD Pharm [bldpharm.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. cacheby.com [cacheby.com]
- 4. 2-Fluoro-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) cyclohex-2-en-1-one by MedChem Express, Cat. No. HY-W038588-100MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 5. This compound (1 x 100 mg) | Alchimica [shop.alchimica.cz]
- 6. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
- 16. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 2-Cyclohexen-1-one | C6H8O | CID 13594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, a compound of interest in synthetic chemistry and drug development. Given the absence of specific published solubility data for this molecule, this document synthesizes theoretical principles based on its distinct structural motifs—a fluorinated cyclohexenone core and a pinacolato boronic ester—to predict its behavior in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine both qualitative and quantitative solubility, ensuring reliable and reproducible results.
Introduction: The Importance of a Defined Solubility Profile
2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a multifunctional organic compound. Its structure incorporates a polar fluorinated α,β-unsaturated ketone system and a largely nonpolar, sterically demanding pinacolato boronic ester. This unique combination makes it a valuable intermediate in synthetic transformations, such as Suzuki-Miyaura cross-coupling reactions.[1] Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of reaction solvents, impacts reaction kinetics and yield, governs the selection of purification methods like crystallization, and is a critical parameter in formulation for drug discovery applications.
This guide bridges the gap in available literature by providing a robust predictive framework and the necessary experimental workflows to empower researchers in their work with this and structurally related compounds.
Theoretical Framework and Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[2] The overall solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a balance between its polar and nonpolar characteristics.
Analysis of Molecular Structure and Intermolecular Forces
-
Fluorinated Cyclohexenone Core: This moiety contains several polar features. The ketone group (C=O) is a strong dipole, capable of participating in dipole-dipole interactions with solvent molecules. The carbon-fluorine (C-F) bond is also highly polarized. The introduction of fluorine into organic compounds can significantly alter their physical properties, often increasing polarity and modifying intermolecular interactions.[3][4] The cyclohexene ring itself provides a nonpolar hydrocarbon backbone.
-
Pinacolato Boronic Ester Group: This group, often abbreviated as B(pin), is characterized by the bulky, nonpolar pinacol ligand (derived from pinacol). While the boron-oxygen (B-O) bonds have some polar character, the overall nature of this substituent is hydrophobic and lipophilic. Pinacol boronic esters are generally known for their good solubility in a wide range of common organic solvents, including ethers, chlorinated solvents, and aromatic hydrocarbons.[1][5][6][7]
Predictive Solubility Profile
Based on this structural analysis, a predictive solubility profile can be established. The molecule's combination of a large, nonpolar framework (cyclohexene ring and pinacol group) with distinct polar sites (ketone and fluorine) suggests it will be most soluble in solvents of intermediate polarity that can accommodate both features.
Table 1: Predicted Solubility of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one in Common Organic Solvents
| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Heptane | London Dispersion Forces | Low to Moderate | The large hydrocarbon structure is compatible, but the polar ketone and fluorine groups are poorly solvated. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-Dipole, London Dispersion | High | These solvents effectively solvate both the nonpolar backbone and the polar functional groups through dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Dipole-Dipole, London Dispersion | Moderate to High | Stronger dipoles than the previous class may favor the polar groups but be less compatible with the extensive nonpolar regions. |
| Aromatic | Toluene, Benzene | London Dispersion, π-interactions | Moderate to High | The nonpolar character and potential for π-interactions with the cyclohexene ring suggest good compatibility.[1] |
| Polar Protic | Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | While these solvents can interact with the ketone's oxygen lone pairs, the dominant H-bonding network is disrupted by the large, nonpolar solute. |
| Highly Polar Protic | Water | Hydrogen Bonding | Insoluble | The large hydrophobic character of the molecule prevents dissolution in water.[8][9] |
Experimental Determination of Solubility
Theoretical predictions must be validated through empirical testing. The following protocols describe how to determine both qualitative and quantitative solubility. These methods are designed to be self-validating and provide a clear, actionable framework for laboratory work.
Workflow for Solubility Determination
The following diagram illustrates the logical flow for systematically assessing the solubility of the target compound.
Caption: Workflow for solubility testing.
Protocol 1: Qualitative Solubility Test
This rapid test classifies the compound's solubility in a range of solvents.[9][10]
Materials:
-
2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
-
Array of test solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, water)
-
Small vials (e.g., 2 mL) with caps
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 5-10 mg of the compound to a clean, dry vial.
-
Add 0.5 mL of the selected solvent. The precise ratio of solute to solvent is crucial to avoid misleading results from creating a supersaturated solution.[10]
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Allow the vial to stand for 5 minutes.
-
Visually inspect the mixture against a dark background.
-
Soluble: A completely clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.
-
-
Record the observation and repeat for each solvent.
Protocol 2: Quantitative Solubility by the Shake-Flask Method
This method determines the equilibrium solubility at a specific temperature and is considered a gold standard for its reliability.[2]
Materials:
-
Equipment from Protocol 1
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument (e.g., HPLC-UV, NMR, or a rotary evaporator for gravimetric analysis)
Procedure:
-
Add an excess amount of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one to a vial (e.g., 20 mg).
-
Pipette a precise volume of the chosen solvent into the vial (e.g., 2.0 mL).
-
Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[2]
-
After 24 hours, stop agitation and allow the vial to rest at the same constant temperature for several hours for the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solids.
-
Accurately determine the mass of the filtered solution.
-
Quantify the amount of dissolved solute. A common and robust method is gravimetric analysis:
-
Carefully evaporate the solvent from the filtered solution under reduced pressure (e.g., using a rotary evaporator or nitrogen stream).
-
Once the solvent is fully removed, weigh the vial containing the solid residue.
-
The mass of the residue corresponds to the amount of solute dissolved in the volume of solvent taken.
-
-
Calculate the solubility:
-
Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL)
-
Key Factors Influencing Solubility Measurements
-
Temperature: The solubility of most solid compounds increases with temperature.[11] All quantitative measurements must be performed at a controlled, reported temperature.
-
Compound Purity: Impurities can enhance or depress solubility. Use the purest sample available for accurate measurements.
-
Hydrolytic Stability: Boronic esters, including pinacol esters, can be susceptible to hydrolysis in the presence of water, especially under acidic or basic conditions.[12] When using protic solvents like methanol or ethanol, ensure they are anhydrous to prevent degradation of the compound, which would affect solubility readings.
Conclusion
While specific experimental solubility data for 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is not publicly available, a detailed analysis of its molecular structure allows for a strong predictive assessment. The compound is anticipated to be highly soluble in polar aprotic solvents of intermediate polarity like THF and DCM, moderately soluble in nonpolar and aromatic solvents like hexane and toluene, and poorly soluble in highly polar protic solvents such as water. This guide provides the theoretical basis for these predictions and, more importantly, equips researchers with robust, step-by-step protocols to determine the compound's solubility profile experimentally. Adherence to these methodologies will ensure the generation of accurate and reliable data, facilitating the compound's effective application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Bis(pinacolato)diboron | 73183-34-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Characterization of Fluorinated Vinyl Boronate Esters
Foreword: The Strategic Value of Fluorinated Vinyl Boronate Esters in Modern Drug Development
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for optimizing drug-like properties.[1][2] Fluorine's unique electronic characteristics can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2] When this powerful element is combined with the synthetic versatility of vinyl boronate esters—key intermediates in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling—a class of building blocks with immense potential emerges.[2] Fluorinated vinyl boronate esters offer chemists a gateway to novel, complex, and highly functionalized pharmaceutical candidates.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the critical methods used to elucidate and validate the structure of these valuable compounds. Moving beyond a simple recitation of techniques, we will explore the underlying principles and causal logic that inform robust structural characterization, ensuring the integrity and reproducibility of your research.
Part 1: The Analytical Triad: Core Techniques for Structural Elucidation
A definitive structural assignment for a fluorinated vinyl boronate ester relies on a synergistic approach, primarily employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Multinuclear NMR Spectroscopy: The Cornerstone of Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the routine structural analysis of fluorinated vinyl boronate esters in solution. A comprehensive analysis involves the acquisition and interpretation of several spectra: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR.
1.1.1 ¹⁹F NMR: A Window into the Fluorine Environment
Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally sensitive and informative technique.[4][5]
-
Expertise & Causality: The vast chemical shift range of ¹⁹F NMR (spanning up to 800 ppm) provides exquisite sensitivity to the local electronic environment, making it a powerful diagnostic tool.[5] Even subtle changes in molecular geometry or the electronic nature of neighboring substituents can induce significant and easily interpretable shifts in the ¹⁹F signal.[6][7] This sensitivity allows for unambiguous confirmation of fluorine's incorporation and its specific location within the vinyl group or attached moieties.[8]
-
Trustworthiness through Data: The chemical shift of a fluorine atom on a vinyl group is highly dependent on its position (cis or trans to the boronate ester) and the nature of other substituents on the double bond. These shifts, when compared to established literature values or computational predictions, provide a primary layer of structural validation.[6][9]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organofluorine Moieties
| Functional Group/Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |
| Aliphatic C-F (e.g., -CH₂F ) | -200 to -220[5] |
| Vinyl Fluoride (C=C-F ) | Varies widely based on substitution |
| Trifluoromethyl (-CF ₃) | -50 to -70[5] |
| Aromatic C-F (Ar-F ) | +80 to +170[9] |
1.1.2 ¹¹B NMR: Probing the Boron Center
¹¹B NMR spectroscopy directly observes the boron nucleus, providing crucial information about its coordination state.
-
Expertise & Causality: The chemical shift in ¹¹B NMR is highly indicative of the boron atom's geometry. For the trigonal planar (sp²-hybridized) boron atom typical of a boronate ester, signals generally appear in the range of δ = 20-35 ppm.[10] Should the boron become tetracoordinated (sp³-hybridized), for instance, through interaction with a Lewis base, the signal will shift significantly upfield to approximately δ = 2-15 ppm.[10][11] This allows for the direct assessment of the boronate ester's integrity and potential interactions in solution.
1.1.3 ¹H and ¹³C NMR: Mapping the Carbon Skeleton
While ¹⁹F and ¹¹B NMR probe the heteroatoms, ¹H and ¹³C NMR, often in conjunction with 2D experiments (e.g., COSY, HSQC, HMBC), are essential for elucidating the complete carbon framework and the stereochemistry of the vinyl group.
-
Expertise & Causality: The key to interpreting these spectra lies in analyzing the spin-spin coupling constants (J-values). The magnitude of the ³J(H,H) coupling constant across the double bond is diagnostic of its geometry: typically ~12-18 Hz for a trans relationship and ~7-12 Hz for a cis relationship. Furthermore, heteronuclear coupling between fluorine and nearby protons (²J(F,H), ³J(F,H)) or carbons (¹J(F,C), ²J(F,C)) provides definitive evidence for the relative placement of atoms.[8] ¹⁹F-¹³C HMBC experiments can be particularly powerful for establishing long-range connectivity.[5]
Mass Spectrometry (MS): Validating Molecular Weight and Formula
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing evidence for its elemental composition.
-
Expertise & Causality: For boronate esters, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred over harsher methods like Electron Impact (EI) to minimize fragmentation and preserve the molecular ion.[12] High-Resolution Mass Spectrometry (HRMS) is critical for providing a highly accurate mass measurement, which can be used to confirm the elemental formula with a high degree of confidence.
-
Trustworthiness through Isotopic Patterns: A unique feature of boron is its natural isotopic abundance: ~20% ¹⁰B and ~80% ¹¹B.[13][14] This results in a characteristic isotopic pattern in the mass spectrum for any boron-containing ion, where the M+1 peak is significantly more intense than would be expected from ¹³C alone. Observing this distinct pattern is a hallmark of a successful synthesis and serves as an internal validation of the compound's identity.[14]
Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule's structure in the solid state.[15]
-
Expertise & Causality: This technique is the gold standard for determining bond lengths, bond angles, and stereochemical relationships.[11][16] For fluorinated vinyl boronate esters, it can definitively confirm the cis/trans geometry of the vinyl group, the planarity of the boronate ester ring, and any subtle conformational preferences or intermolecular interactions, such as hydrogen bonding.[11][16]
-
Authoritative Grounding: The resulting crystal structure provides irrefutable proof of the molecular architecture.[15] For example, crystallographic analysis can reveal the precise dihedral angle between a phenyl ring and the CBO₂ plane of the boronate ester, offering insights into electronic conjugation.[16]
Part 2: Experimental Protocols & Workflows
The following sections provide standardized, field-proven methodologies for the key characterization techniques discussed.
Standard Protocol for Multinuclear NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified fluorinated vinyl boronate ester in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5mm NMR tube.
-
Reference Standard: For ¹⁹F NMR, an external reference like trifluorotoluene or an internal standard like CFCl₃ (if compatible) is often used.[4] For ¹H and ¹³C, Tetramethylsilane (TMS) is the conventional reference.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to assess sample purity and identify major proton environments.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. This provides sharp singlets for each unique fluorine environment, simplifying chemical shift assignment. Subsequently, acquire a proton-coupled ¹⁹F spectrum to observe H-F coupling patterns.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B NMR spectrum. Due to the quadrupolar nature of the boron nucleus, signals can be broad.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (as needed): If structural ambiguity remains, perform 2D experiments such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to establish connectivity.
General Workflow for Structural Characterization
The logical flow from synthesis to confirmed structure is a self-validating process where each step builds upon the last.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Discovery and history of 2-Fluoro-3-borylcyclohex-2-en-1-one derivatives
An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Fluoro-3-borylcyclohex-2-en-1-one Derivatives
Abstract
The strategic incorporation of fluorine and boron moieties into organic scaffolds represents a paramount strategy in modern medicinal chemistry and materials science. This guide delves into the nascent field of 2-fluoro-3-borylcyclohex-2-en-1-one derivatives, a class of compounds at the frontier of synthetic chemistry. While a direct, documented history of these specific molecules is not yet established in the literature, this paper synthesizes foundational knowledge in organofluorine and organoboron chemistry to propose robust synthetic pathways. We will explore the logical design of these molecules, rooted in the unique bioisosteric and reactivity profiles imparted by the vicinal fluorine and boryl groups on an enone scaffold. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the conceptual framework, proposed synthetic methodologies with detailed protocols, and potential applications of this promising, yet underexplored, class of compounds.
Introduction: The Strategic Imperative for Fluoro-Boryl Scaffolds
The cyclohexenone core is a privileged scaffold in organic synthesis, serving as a versatile intermediate for a myriad of complex molecules, including natural products and pharmaceuticals.[1] Its reactivity is well-defined, offering handles for conjugate additions, Diels-Alder reactions, and various annulations. The true innovation, however, lies in the precise functionalization of this core to modulate its physicochemical and biological properties.
The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Specifically, α-fluoroenones are recognized as valuable building blocks, with the vinyl fluoride motif acting as a bioisostere of an enolate.[4] Concurrently, the incorporation of a boryl group, particularly a boronic ester, provides a synthetically versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[2][5]
The combination of these two functionalities at the 2- and 3-positions of a cyclohexenone ring—creating a 2-fluoro-3-borylcyclohex-2-en-1-one derivative—is a compelling synthetic target. Such a molecule would synergistically combine the metabolic stability and unique electronic properties of a fluoroalkene with the synthetic utility of a vinyl boronate. This guide, therefore, serves as a forward-looking technical roadmap, postulating the discovery and development of this novel molecular architecture.
Proposed Synthetic Strategies: A Bifurcated Approach
The synthesis of a vicinal fluoro-boryl enone system is not a trivial task. The challenge lies in the controlled, regioselective introduction of two functionalities with distinct electronic demands. Based on established precedent in the literature, two primary logical pathways emerge for the construction of the 2-fluoro-3-borylcyclohex-2-en-1-one core:
-
Route A: Borylation followed by Fluorination. This approach involves the initial introduction of a boryl group at the 3-position of a cyclohexenone derivative, followed by the fluorination of the resulting vinyl boronate or a related intermediate.
-
Route B: Fluorination followed by Borylation. This alternative strategy begins with the synthesis of a 2-fluorocyclohexenone, which is then subjected to a borylation reaction at the 3-position.
The following sections will detail the theoretical basis and provide actionable, step-by-step protocols for each of these proposed routes.
Route A: Borylation of Cyclohexenones and Subsequent Fluorination
This pathway leverages the well-documented conjugate addition of boron nucleophiles to α,β-unsaturated systems. The key intermediate is a 3-borylcyclohex-2-en-1-one derivative, which is then targeted for fluorination.
Caption: Workflow for Route A: Borylation followed by Fluorination.
Causality and Expertise: The conjugate addition of a boryl group to an α,β-unsaturated ketone is a highly effective method for installing boron at the β-position. Copper catalysis is particularly well-suited for this transformation, offering high yields and regioselectivity under mild conditions.[3][6] The use of bis(pinacolato)diboron (B₂pin₂) is advantageous due to its stability and the ease of handling of the resulting pinacol boronic esters.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add CuCl (2 mol%), a suitable phosphine ligand such as CyJohnPhos (2 mol%), and NaOt-Bu (30 mol%).
-
Reagent Addition: Add the cyclohexenone substrate (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂, 1.2 equiv).
-
Solvent and Reaction: Add anhydrous ethanol (to a concentration of 0.1 M) and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 3-(pinacolboryl)cyclohex-2-en-1-one intermediate.
Causality and Expertise: With the 3-borylcyclohexenone in hand, the next challenge is the introduction of fluorine at the adjacent vinylic position. Traditional electrophilic fluorination of the enone double bond is complicated by the presence of the boryl group. However, recent advances in electrochemistry provide a novel solution. The electrochemical oxidation of vinyl boronic esters can generate vinyl carbocation intermediates, which can then be trapped by a nucleophilic fluoride source like tetrabutylammonium fluoride (TBAF).[7][8] This method avoids harsh Lewis acids and offers a unique pathway to vinyl fluorides.
Experimental Protocol:
-
Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum cathode.
-
Electrolyte Solution: To the cell, add the 3-(pinacolboryl)cyclohex-2-en-1-one intermediate (1.0 equiv) and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.1 M) as the supporting electrolyte in anhydrous acetonitrile.
-
Fluoride Source: Add tetrabutylammonium fluoride (TBAF, 3.0 equiv) to the solution. The TBAF serves as both the fluoride source and to form the redox-active anionic boronate complex in situ.[7]
-
Electrolysis: Apply a constant potential (e.g., +1.0 to +1.5 V vs. SCE, to be optimized) and conduct the electrolysis until the starting material is consumed (monitored by LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract with dichloromethane. Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford the target 2-fluoro-3-(pinacolboryl)cyclohex-2-en-1-one.
Route B: Fluorination of Cyclohexenones and Subsequent Borylation
This orthogonal approach begins with the synthesis of a 2-fluorocyclohexenone, creating a key intermediate for a subsequent C-H or C-X borylation at the 3-position.
Caption: Workflow for Route B: Fluorination followed by Borylation.
Causality and Expertise: The direct α-fluorination of enones presents a significant challenge. However, a recently developed umpolung Morita-Baylis-Hillman (MBH) type reaction provides a single-step method to convert enones directly into 2-fluoroenones.[4] This reaction utilizes HF-pyridine as a nucleophilic fluoride source in conjunction with an oxidant, proceeding through a proposed iodine(III)-enolonium species. This innovative approach bypasses multi-step sequences that were previously required.[4]
Experimental Protocol:
-
Reaction Setup: In a fume hood, to a solution of the cyclohexenone substrate (1.0 equiv) in dichloromethane at room temperature, add [bis(trifluoroacetoxy)iodo]benzene (PIFA, 1.2 equiv).
-
Fluoride Addition: Carefully add Olah's reagent (70% HF-pyridine, 3.0 equiv) dropwise to the stirring mixture. Caution: HF-pyridine is highly corrosive and toxic; handle with appropriate personal protective equipment.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield 2-fluorocyclohex-2-en-1-one.
Causality and Expertise: With the 2-fluoroenone prepared, the final step is the regioselective installation of the boryl group at the C3-position. Iridium-catalyzed C-H borylation is a powerful tool for the direct functionalization of C(sp²)-H bonds.[9] The regioselectivity is typically governed by sterics, directing the boryl group to the least hindered position. In the case of 2-fluorocyclohex-2-en-1-one, the C3-H bond is a prime target for this transformation. The fluorine atom's electronic influence may also play a role in directing the borylation.[10]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, charge a vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).
-
Reagent Addition: Add the 2-fluorocyclohex-2-en-1-one substrate (1.0 equiv) and an anhydrous, non-coordinating solvent such as cyclohexane or methyl tert-butyl ether (MTBE).
-
Reaction: Seal the vial and heat the mixture at 80 °C for 12-24 hours. Monitor the reaction for the formation of the product by GC-MS.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the final product, 2-fluoro-3-(pinacolboryl)cyclohex-2-en-1-one.
Physicochemical Properties and Data
While experimental data for the target compounds is not yet available, we can predict key properties based on the constituent functional groups. The quantitative data for representative starting materials and a key intermediate are summarized below.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Cyclohex-2-en-1-one | C₆H₈O | 96.13 | Common synthetic building block[1] |
| 2-Fluorocyclohex-2-en-1-one | C₆H₇FO | 114.12 | α-fluoroenone intermediate |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Stable, common boron source |
| Predicted Product | C₁₂H₁₈BFO₃ | 240.08 | Vicinal fluoro-boryl enone |
Potential Applications in Drug Discovery and Materials Science
The true value of the 2-fluoro-3-borylcyclohex-2-en-1-one scaffold lies in its potential for rapid diversification and its inherent biological relevance.
-
Medicinal Chemistry: The boryl group serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.[5] This would enable the rapid generation of a library of compounds for screening against various biological targets. The fluorine atom at the 2-position can enhance metabolic stability and modulate the electronic nature of the enone system, potentially improving pharmacokinetic properties and binding interactions. The scaffold could be explored for applications in oncology, neuroscience, and infectious diseases, where fluorinated compounds have shown significant promise.[3][10][11]
-
Materials Science: The electron-deficient nature of the fluoro-enone system, combined with the ability to introduce conjugated aryl groups via the boronic ester, makes these compounds interesting candidates for organic electronic materials. The tunable electronics could be exploited in the design of novel organic semiconductors or fluorescent probes.
Conclusion and Future Outlook
The discovery and development of 2-fluoro-3-borylcyclohex-2-en-1-one derivatives represent a logical and compelling next step in the evolution of synthetic chemistry. While this guide presents proposed, rather than historically documented, pathways, the protocols are firmly grounded in established, state-of-the-art methodologies. The convergence of copper-catalyzed borylation, electrochemical fluorination, umpolung reactivity, and iridium-catalyzed C-H activation provides a robust toolkit for the synthesis of these novel structures.
The successful synthesis of these derivatives will unlock a new area of chemical space, providing a platform for the development of next-generation pharmaceuticals and advanced materials. It is our hope that this technical guide will inspire and equip researchers to turn these proposed pathways into reality, thereby initiating the history of this exciting new class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Unexpected Copper(II) Catalysis: Catalytic Amine Base Promoted β-Borylation of α,β-Unsaturated Carbonyl Compounds in Water [organic-chemistry.org]
- 7. Electrochemical Fluorination of Vinyl Boronates through Donor-Stabilized Vinyl Carbocation Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enantiocomplementary synthesis of vicinal fluoro alcohols through photo-bio cascade reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Hazards and Safety Precautions for Fluorinated Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
The increasing application of fluorinated organoboron compounds in pharmaceuticals, agrochemicals, and materials science underscores the need for a thorough understanding of their potential hazards and the implementation of robust safety protocols. The introduction of fluorine atoms into organoboron molecules can significantly alter their reactivity, stability, and toxicological profiles. This guide provides an in-depth examination of the hazards associated with these compounds and offers detailed safety precautions to ensure their safe handling, use, and disposal in a research and development setting.
Introduction to Fluorinated Organoboron Compounds: A Double-Edged Sword
Fluorinated organoboron compounds, such as fluorinated boronic acids, their esters, and trifluoroborate salts, have become invaluable tools in modern organic synthesis. The unique electronic properties of fluorine can enhance the chemical and metabolic stability, as well as the biological activity of molecules, making these compounds highly attractive in drug discovery and development.[1] However, the very characteristics that make them synthetically useful also introduce specific hazards that must be carefully managed.
Organotrifluoroborates, for example, are often considered more stable and easier to handle than their boronic acid counterparts, being tolerant to air and moisture.[2] Despite this apparent stability, they are not without risks. The carbon-boron bond, while useful, can be labile under certain conditions, and the presence of fluorine introduces the potential for the release of hazardous fluoride ions. This guide will dissect these risks, moving from the well-understood to the more nuanced, to provide a holistic safety perspective.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safe laboratory practice. For fluorinated organoboron compounds, this involves a multi-faceted evaluation of their intrinsic chemical properties, potential reaction hazards, and toxicological profiles.
Chemical Reactivity and Stability
While many organotrifluoroborate salts are crystalline, air- and water-stable solids, this stability is relative and should not lead to complacency.[3]
-
Hydrolytic Instability and Fluoride Release: A primary hazard associated with organotrifluoroborates is their potential to hydrolyze, releasing boronic acids and fluoride ions.[4] The rate of this hydrolysis is influenced by factors such as the electronic nature of the organic substituent, pH, and the presence of Lewis acids. This release of fluoride is a significant concern due to its toxicity. Monitoring for fluoride ion release, especially in aqueous workups or under acidic or basic conditions, is a critical safety consideration.[5][6][7]
-
Incompatibility with Strong Oxidizing Agents: Fluorinated organoboron compounds can react exothermically with strong oxidizing agents.[8] Care must be taken to avoid contact with substances like peroxides, permanganates, and concentrated nitric acid.[9]
-
Reactions with Strong Acids and Bases: Strong acids can promote the protodeboronation of arylboronic acids, a reaction where the carbon-boron bond is cleaved.[10][11] Strong bases can also lead to decomposition pathways.[10][12] These reactions can be exothermic and may release flammable or toxic byproducts.
Thermal Stability and Decomposition Hazards
The thermal stability of fluorinated organoboron compounds is a critical but often overlooked hazard. While specific data for many of these compounds is limited, the thermal degradation of related fluorinated and boron-containing compounds provides valuable insight into potential risks.
-
Potential for Hazardous Byproducts: Upon heating, fluorinated organoboron compounds can decompose, potentially releasing a cocktail of hazardous substances.[13][14] Based on the pyrolysis of related compounds, these may include:
A thorough understanding of the thermal stability of a specific fluorinated organoboron compound is essential before performing reactions at elevated temperatures or distillations. Techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) can be invaluable for identifying the decomposition products of novel compounds.[8][16][17][18]
Toxicological Profile
The toxicity of fluorinated organoboron compounds is a complex subject. While many are considered to have low acute toxicity, the potential for long-term health effects and the hazards of their decomposition or hydrolysis products must be considered.[10][19]
-
Irritant Properties: Many fluorinated organoboron compounds, such as potassium phenyltrifluoroborate and potassium allyltrifluoroborate, are classified as skin and eye irritants, and may cause respiratory irritation.[8]
-
Fluoride Ion Toxicity: As previously mentioned, the release of fluoride ions is a significant toxicological concern. Acute fluoride poisoning can cause a range of symptoms, from gastrointestinal distress to severe metabolic imbalances.
-
Lack of Comprehensive Data: For many novel fluorinated organoboron compounds, detailed toxicological data, such as LD50 values, are not available. In such cases, a precautionary approach is warranted, and the compound should be handled as if it were highly toxic. The table below summarizes available acute toxicity data for some representative compounds, highlighting the general trend of low to moderate acute toxicity for the intact compounds.
| Compound | CAS Number | Route of Administration | Species | LD50 | Reference |
| Potassium Phenyltrifluoroborate | 153766-81-5 | Not available | Not available | Data not available | [12] |
| Potassium Allyltrifluoroborate | 409071-50-9 | Not available | Not available | Data not available | [8] |
| Potassium Thiophene-3-trifluoroborate | 850453-43-9 | Oral | Mice | No lethality observed up to 100 mg/kg | [1] |
| Boric Acid | 10043-35-3 | Oral | Rat | 2660 mg/kg | [20] |
It is important to note that the absence of data does not indicate a lack of toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating both engineering controls and appropriate PPE, is essential when working with fluorinated organoboron compounds.
Hierarchy of Controls
The hierarchy of controls is a fundamental principle of occupational safety. The most effective controls are at the top of the hierarchy.
-
Engineering Controls:
-
Fume Hoods: All manipulations of fluorinated organoboron compounds, especially volatile compounds or those that may produce dust, should be performed in a certified chemical fume hood.
-
Glove Boxes: For highly air- or moisture-sensitive compounds, or for manipulations of highly toxic materials, a glove box providing an inert atmosphere is recommended.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Detailed SOPs should be developed and strictly followed for all procedures involving these compounds.
-
Training: All personnel must be thoroughly trained on the specific hazards and safe handling procedures for the compounds they will be working with.
-
Personal Protective Equipment (PPE)
The appropriate PPE must be worn at all times when handling fluorinated organoboron compounds.[21][22]
-
Eye and Face Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.
-
Hand Protection: Chemical-resistant gloves are mandatory. The choice of glove material should be based on the specific compound and any solvents being used. Nitrile gloves are often a suitable choice, but it is crucial to consult the glove manufacturer's compatibility chart. For particularly hazardous compounds, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Respiratory Protection: If there is a risk of inhaling dusts or vapors, a properly fitted respirator with the appropriate cartridges should be used. This should be determined by a formal risk assessment.
Safe Handling, Storage, and Waste Disposal
Handling Procedures
-
Weighing and Transfer: Solid compounds should be weighed in a fume hood to avoid inhalation of dust. Transfers should be conducted carefully to minimize the generation of dust and prevent spills.
-
Inert Atmosphere Techniques: For air- or moisture-sensitive compounds, standard Schlenk line or glove box techniques should be employed.
Storage Requirements
-
Segregation: Fluorinated organoboron compounds should be stored in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents, acids, and bases.[9][23]
-
Labeling: All containers must be clearly and accurately labeled with the chemical name, hazard pictograms, and the date received and opened.
Experimental Protocols: Quenching and Waste Disposal
Proper quenching and disposal are critical to prevent accidents and environmental contamination. The following are generalized protocols that should be adapted to the specific compound and scale of the reaction.
Experimental Protocol 1: General Quenching Procedure for Reaction Workup
This protocol is for the neutralization of residual reactive organoboron compounds in a reaction mixture before aqueous workup.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Initial Quench: Slowly and carefully add a less reactive protic solvent, such as isopropanol, to the cooled reaction mixture with stirring. Monitor for any signs of an exothermic reaction.
-
Aqueous Quench: Once the initial quench proceeds without a significant exotherm, slowly add water or an aqueous solution (e.g., saturated ammonium chloride) to the mixture.
-
Extraction: Proceed with the standard aqueous workup and extraction.
Experimental Protocol 2: Neutralization and Disposal of Bulk Waste
This protocol is for the treatment of waste streams containing fluorinated organoboron compounds.
-
Dilution: Dilute the waste stream with an inert, high-boiling solvent (e.g., toluene) in a suitable container placed in a fume hood and cooled in an ice bath.
-
Neutralization: Slowly add a weak acid (e.g., dilute acetic acid) or a weak base (e.g., sodium bicarbonate solution) to neutralize the waste. The choice of neutralizing agent will depend on the nature of the organoboron compound and any other components in the waste stream. Monitor the pH of the solution.
-
Precipitation of Fluoride: In a separate step, the aqueous layer can be treated with a calcium salt (e.g., calcium chloride or calcium hydroxide) to precipitate calcium fluoride, which can then be filtered off.[5]
-
Final Disposal: The neutralized and treated aqueous and organic waste streams should be collected in appropriately labeled hazardous waste containers for disposal by a licensed waste management company.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.ed.ac.uk [pure.ed.ac.uk]
- 5. KR101559852B1 - Treating method for waste water contaning fluoroboric acid produced in etch process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Animation of January 23, 2010 Phosgene Accident - Safety Videos - Multimedia | CSB [csb.gov]
- 8. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. orgsyn.org [orgsyn.org]
- 13. turi.org [turi.org]
- 14. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respiratory irritation associated with inhalation of boron trifluoride and fluorosulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. filab.fr [filab.fr]
- 17. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 18. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 20. csb.gov [csb.gov]
- 21. researchgate.net [researchgate.net]
- 22. dbc.wroc.pl [dbc.wroc.pl]
- 23. US4911758A - Disposal of waste aqueous boron trifluoride solutions - Google Patents [patents.google.com]
Methodological & Application
Topic: Suzuki-Miyaura Coupling with 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one: A Strategic Approach to Synthesizing Functionalized Scaffolds
An Application Note for Researchers and Drug Development Professionals
Abstract
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. Concurrently, the Suzuki-Miyaura coupling stands as one of the most robust and versatile C-C bond-forming reactions utilized in drug discovery.[1] This application note provides a detailed guide to the strategic coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one with various aryl and heteroaryl halides. We delve into the mechanistic nuances of this transformation, focusing on the critical interplay between the palladium catalyst, base, and solvent system. By explaining the causality behind procedural choices, this guide offers field-proven protocols designed for reproducibility and high-yield synthesis of complex, fluorinated cyclic enones—scaffolds of significant interest in the development of novel therapeutics.
Introduction: The Strategic Value of Fluorinated Cyclohexenones
The cyclohexenone framework is a privileged scaffold in numerous natural products and pharmaceutical agents.[2] Its functional handles provide versatile points for chemical elaboration. The strategic incorporation of a fluorine atom onto this ring system can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the synthesis of such structures can be challenging.
The Suzuki-Miyaura cross-coupling reaction offers a powerful solution for forging C(sp²)–C(sp²) bonds under mild conditions with exceptional functional group tolerance.[1][3] Utilizing 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one as a building block in this reaction provides direct access to a diverse library of 3-aryl-2-fluorocyclohexenones. These products are high-value intermediates for drug discovery programs, enabling rapid structure-activity relationship (SAR) studies.[4] Organoboron compounds, particularly stable and easy-to-handle boronate esters like the pinacolato derivative, are ideal reagents for these transformations due to their low toxicity and stability in both air and water.[5][6]
Mechanistic Considerations & Parameter Optimization
A successful Suzuki-Miyaura coupling hinges on a deep understanding of its catalytic cycle and the rational selection of reaction parameters.[1][7] The generally accepted mechanism proceeds via three main stages: oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
The Critical Role of the Base
The transmetalation step is often rate-limiting and requires activation of the organoboron species by a base.[9] The base interacts with the boronate ester, forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium(II) center.[9][10]
-
Causality: The choice of base is critical. Strong bases can promote side reactions, while weak bases may lead to inefficient transmetalation. For substrates containing sensitive functional groups like esters or enones, moderately strong bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are preferred.[8][11] Fluoride ions (e.g., from CsF or KF) can also promote the reaction due to the high affinity of boron for fluoride, but their concentration must be carefully controlled to avoid the formation of unreactive anionic borate species.[12][13][14]
Palladium Catalyst and Ligand Selection
The combination of the palladium source and the ancillary ligand dictates the catalyst's activity, stability, and substrate scope.
-
Expertise: For coupling a vinyl boronate ester, a catalyst system that is both highly active and resistant to β-hydride elimination is desirable. While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results.[1]
-
Recommended System: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) is an excellent choice. The dppf ligand's wide "bite angle" and electron-rich nature promote the reductive elimination step and stabilize the catalytic species, leading to higher yields and turnover numbers. For particularly challenging couplings, highly active palladacycle precatalysts developed by Buchwald can generate the active Pd(0) species under mild conditions, which is beneficial when working with potentially unstable boronic acids.[6][15]
Influence of the Fluoro Substituent
The electron-withdrawing nature of the fluorine atom at the 2-position of the cyclohexenone ring has important electronic implications.
-
Mechanistic Insight: The fluoro group decreases the electron density of the double bond, which can influence the rate of transmetalation. While electron-withdrawing groups on aryltrifluoroborates have been shown to retard the rate of solvolysis (a step preceding transmetalation), the effect on a vinyl system is complex.[16][17] In practice, the electronic nature of the coupling partner (the aryl halide) often has a more dominant effect on the reaction outcome. Generally, electron-deficient aryl halides undergo oxidative addition more readily, while electron-rich ones can be more sluggish.[18]
Solvent System Selection
The choice of solvent impacts reagent solubility, reaction kinetics, and catalyst stability.
-
Field-Proven Choice: A mixture of an organic solvent and water is highly effective for Suzuki-Miyaura couplings.[11][19] Solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are commonly used.[8] The aqueous phase is essential for dissolving the inorganic base (e.g., K₃PO₄) and facilitating the formation of the active "ate" complex. A typical ratio is 4:1 or 5:1 organic solvent to water.[20]
-
Critical Step - Degassing: It is imperative to degas the solvent and reaction mixture thoroughly. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. This is typically achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using several freeze-pump-thaw cycles.[21]
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one with a representative aryl bromide.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Equipment
-
Reagents:
-
2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole, 1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
-
Equipment:
-
Round-bottom flask or pressure vessel suitable for heating
-
Magnetic stir bar and stir plate with heating
-
Condenser
-
Inert gas line (Argon or Nitrogen)
-
Syringes and needles
-
Standard glassware for work-up and purification
-
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one (e.g., 256 mg, 1.0 mmol), the aryl halide (1.1 mmol), and the base (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 22 mg, 0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a self-validating step; insufficient purging is a common cause of reaction failure.
-
Solvent Addition: Via syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The mixture should be sparged with argon for an additional 5-10 minutes.[21]
-
Reaction Execution: Place the flask in a preheated oil bath at 85-100 °C and stir vigorously overnight (12-18 hours).[21]
-
Monitoring: After cooling to room temperature, check the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.
-
Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Data Summary and Expected Outcomes
The described protocol is robust and applicable to a wide range of aryl and heteroaryl halides. The table below summarizes expected outcomes for various coupling partners, demonstrating the versatility of the method.
| Entry | Aryl Halide Partner | Product Structure | Typical Yield | Notes |
| 1 | 4-Bromoanisole (Electron-Rich) | 2-Fluoro-3-(4-methoxyphenyl)cyclohex-2-en-1-one | 85-95% | Generally high-yielding and clean reactions. |
| 2 | 4-Bromobenzonitrile (Electron-Poor) | 4-(3-Fluoro-2-oxocyclohex-2-en-1-yl)benzonitrile | 80-90% | Oxidative addition is fast; reaction proceeds efficiently. |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-3-(4-(trifluoromethyl)phenyl)cyclohex-2-en-1-one | 75-85% | Strong electron-withdrawing groups are well-tolerated. |
| 4 | 2-Bromopyridine (Heterocycle) | 2-Fluoro-3-(pyridin-2-yl)cyclohex-2-en-1-one | 65-75% | Yields can be slightly lower due to potential catalyst inhibition by the pyridine nitrogen. |
| 5 | 3-Bromothiophene (Heterocycle) | 2-Fluoro-3-(thiophen-3-yl)cyclohex-2-en-1-one | 80-90% | Thiophene and other electron-rich heterocycles are excellent coupling partners. |
Conclusion
The Suzuki-Miyaura coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a highly effective and strategic method for synthesizing valuable fluorinated building blocks for drug discovery. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous anaerobic techniques, researchers can reliably access a diverse range of 3-aryl-2-fluorocyclohexenones. The protocols and insights provided herein are designed to empower scientists to leverage this powerful transformation in their pursuit of novel chemical matter with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Item - Studies Towards Functionalization of Cyclohexenones, Synthesis of Azabicycles and HDAC 6 Inhibitors - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. thieme-connect.com [thieme-connect.com]
- 4. nbinno.com [nbinno.com]
- 5. Sigma Journal of Engineering and Natural Sciences » Submission » ORGANOBORON COMPOUNDS AND THEIR USES IN ORGANIC SYNTHESIS [dergipark.org.tr]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Palladium-catalyzed cross-coupling of 2-Fluoro-3-boropinacolcyclohex-2-en-1-one
Application Note & Protocol Guide
Topic: Palladium-Catalyzed Cross-Coupling of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] Fluorinated cyclohexenone moieties, in particular, are valuable substructures found in numerous biologically active compounds.[3][4] This guide introduces This compound , a versatile and highly functionalized building block designed for the efficient synthesis of complex 2,3-disubstituted-2-fluoro-cyclohexenones. We provide a detailed examination of its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, including mechanistic insights, a robust and field-tested starting protocol, and a comprehensive troubleshooting guide for researchers, chemists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Cyclohexenones
The introduction of fluorine into drug candidates can profoundly influence key parameters such as metabolic stability, lipophilicity, membrane permeability, and binding affinity.[5] The α-fluoro enone motif is of particular interest as the fluorine atom can alter the electronics and conformation of the system, potentially enhancing target engagement and blocking metabolic pathways. Historically, the synthesis of such specifically substituted cyclic structures has been challenging.
The title compound, 2-Fluoro-3-boropinacolcyclohex-2-en-1-one (hereafter 1 ), is a novel bifunctional reagent that elegantly addresses this challenge. It combines:
-
An α-fluoro enone system, a desirable pharmacophore.
-
A vinyl boronic ester , a stable and versatile handle for palladium-catalyzed cross-coupling reactions.[6]
This unique combination allows for the direct and modular installation of a wide variety of (hetero)aryl, vinyl, or alkyl substituents at the C3 position, providing rapid access to diverse libraries of novel chemical entities.
Mechanistic & Strategic Considerations in Cross-Coupling
The workhorse for coupling building block 1 is the Suzuki-Miyaura reaction, one of the most robust and widely used C-C bond-forming methods in pharmaceutical synthesis.[7][8] Understanding the catalytic cycle is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes.
The accepted mechanism proceeds through three key stages:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition into the carbon-halide bond (C-X) of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The boronic ester (1 ) is activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[9] This species then transfers its organic group (the fluorocyclohexenone moiety) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.
-
Reductive Elimination: This final step involves the formation of the new C-C bond and the desired product. The Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
The presence of the electron-withdrawing fluorine atom and adjacent carbonyl group in substrate 1 can influence the electronic properties of the vinyl boronic ester, potentially affecting the rate of transmetalation. Therefore, the careful selection of the catalyst, ligand, and base is critical for achieving high efficiency.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Recommended Protocol: Suzuki-Miyaura Coupling of Compound 1
This protocol provides robust starting conditions for the coupling of 2-Fluoro-3-boropinacolcyclohex-2-en-1-one (1) with a range of (hetero)aryl bromides. Optimization of temperature, reaction time, or ligand may be required for particularly challenging substrates.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | mmoles | Equiv. |
| Compound 1 | C₁₂H₁₆BFO₃ | 242.06 | 121.0 | 0.50 | 1.0 |
| Aryl Bromide | Ar-Br | - | - | 0.55 | 1.1 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 11.4 | 0.0125 | 0.025 |
| SPhos | C₂₇H₃₁O₂P | 430.50 | 21.5 | 0.05 | 0.10 |
| K₃PO₄ (anhydrous) | K₃PO₄ | 212.27 | 212.3 | 1.00 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 2.5 mL | - | - |
| Water | H₂O | 18.02 | 0.5 mL | - | - |
Step-by-Step Experimental Procedure
Caption: Step-by-step experimental workflow for the cross-coupling protocol.
-
Vessel Preparation: To a 4 mL oven-dried screw-cap vial containing a magnetic stir bar, add Compound 1 (121.0 mg, 0.50 mmol), the aryl bromide (0.55 mmol), Pd₂(dba)₃ (11.4 mg, 0.0125 mmol), SPhos (21.5 mg, 0.05 mmol), and anhydrous K₃PO₄ (212.3 mg, 1.00 mmol).
-
Solvent Addition: Add 1,4-dioxane (2.5 mL) and water (0.5 mL) via syringe.
-
Inerting: Seal the vial with a PTFE-lined cap. Purge the vial with a stream of argon or nitrogen gas for 10-15 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Place the vial in a preheated heating block or oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of starting materials using an appropriate analytical technique (e.g., TLC, LC-MS). Typical reaction times are between 12 and 24 hours.
-
Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 5 mL) and saturated aqueous NaCl (brine, 1 x 5 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Expected Substrate Scope & Performance
The proposed protocol is expected to be highly effective for a broad range of aryl and heteroaryl bromides.
| Aryl Bromide Type | Example | Expected Outcome | Notes |
| Electron-Neutral | 4-Bromotoluene | High Yield (>85%) | Standard substrate, excellent reactivity expected. |
| Electron-Rich | 4-Bromoanisole | High Yield (>80%) | Generally good reactivity. May require slightly longer reaction times. |
| Electron-Poor | 4-Bromobenzonitrile | Excellent Yield (>90%) | Oxidative addition is typically fast; reaction proceeds cleanly. |
| Sterically Hindered | 2-Bromomesitylene | Moderate to Good Yield (50-75%) | May require higher temperature (100-110 °C) or a more active ligand (e.g., RuPhos). |
| Heterocyclic (5-mem) | 2-Bromothiophene | Good Yield (>75%) | Generally well-tolerated. Ensure thorough degassing. |
| Heterocyclic (6-mem) | 3-Bromopyridine | Good Yield (>70%) | The pyridine nitrogen can coordinate to palladium; using a ligand like SPhos is beneficial. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poor quality base or solvent. | 1. Ensure thorough degassing; use fresh Pd source/ligand.2. Increase temperature in 10 °C increments.3. Use freshly opened, anhydrous solvents and dry the base under vacuum. |
| Protodeboronation of 1 | 1. Presence of excess water or acidic impurities.2. Reaction temperature too high or time too long. | 1. Use anhydrous solvents and ensure base is dry. 2. Monitor reaction closely and stop once complete. Consider a milder base (e.g., K₂CO₃). |
| Formation of Biaryl (Ar-Ar) | Homocoupling of the aryl bromide. | Lower the catalyst loading slightly. Ensure a 1:1.1 stoichiometry of 1 to Ar-Br. |
| Difficult Purification | Co-elution with ligand oxides or other byproducts. | Use a different ligand (e.g., XPhos). Perform an aqueous wash during workup to remove the inorganic base. |
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
The Strategic Utility of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one in Contemporary Pharmaceutical Synthesis
Introduction: The Imperative of Fluorine in Modern Drug Design
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Within this context, fluorinated building blocks have emerged as indispensable reagents in the synthesis of complex pharmaceutical agents.[5][6] This application note provides a detailed technical guide on the use of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one , a versatile building block for the construction of highly functionalized cyclic systems, with a particular focus on its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid under standard laboratory conditions. The pinacolboron ester moiety offers a significant advantage over the corresponding boronic acid, exhibiting enhanced stability to air and moisture, which simplifies storage and handling.
| Property | Value |
| Molecular Formula | C₁₂H₁₈BFO₃ |
| Molecular Weight | 240.08 g/mol |
| Appearance | White to off-white solid |
| Storage | Store under an inert atmosphere at room temperature |
Note: While the pinacol ester is relatively stable, it is good practice to store the reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual hydrolysis over extended periods.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this building block lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the efficient introduction of the fluorinated cyclohexenone scaffold onto a variety of aryl and heteroaryl systems.[7][8]
Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (or triflate).
-
Transmetalation: The organoborane, activated by a base, transfers its organic moiety to the palladium(II) center.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
The presence of the α-fluoro substituent on the enone system can influence the electronic properties of the double bond, but the reaction generally proceeds with high efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using 2-Fluoro-3-borylcyclohexenone
Introduction: A Versatile Fluorinated Building Block for Complex Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. α-Fluoroenones, in particular, are valuable synthetic intermediates, but their functionalization can be challenging. This application note details a robust protocol for carbon-carbon bond formation utilizing 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, a highly versatile fluorinated building block.
This protocol focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the efficient and stereoselective formation of a C(sp²)-C(sp²) bond between the fluorinated vinylic system and a wide range of aryl and heteroaryl partners. The methodology provides a reliable pathway to synthesize 3-aryl-2-fluorocyclohexenone derivatives, which are prevalent scaffolds in medicinally relevant compounds.
Reaction Mechanism and Key Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful cross-coupling reaction in organic synthesis.[1] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an organoboron compound with an organohalide or triflate.[1][2] In the context of this protocol, the 2-fluoro-3-borylcyclohexenone acts as the organoboron coupling partner.
The key steps of the catalytic cycle are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (the fluorinated cyclohexenone moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
The choice of ligand is crucial for stabilizing the palladium catalyst and promoting efficient oxidative addition and reductive elimination.[4] Electron-rich and bulky phosphine ligands, such as SPhos, have been shown to be highly effective in Suzuki-Miyaura couplings of sterically hindered or electronically challenging substrates.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis of the 2-fluoro-3-borylcyclohexenone precursor and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Part 1: Synthesis of this compound via Miyaura Borylation
This protocol is adapted from standard Miyaura borylation procedures.
Materials:
-
2-Fluoro-3-tosyloxycyclohex-2-enone
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add 2-fluoro-3-tosyloxycyclohex-2-enone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound.
Figure 2: Experimental workflow for the synthesis of 2-fluoro-3-borylcyclohexenone.
Part 2: Suzuki-Miyaura Cross-Coupling of 2-Fluoro-3-borylcyclohexenone with an Aryl Bromide
This protocol is based on established procedures for the Suzuki-Miyaura coupling of vinylboronates.[5]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (1.2 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a small amount of anhydrous DMF.
-
Add the catalyst solution to the Schlenk flask containing the reactants.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the remaining anhydrous DMF to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluorocyclohex-2-en-1-one product.
Results and Discussion: Substrate Scope and Troubleshooting
The described protocol is expected to be robust and applicable to a wide range of aryl and heteroaryl bromides. The table below provides representative, anticipated results based on similar Suzuki-Miyaura couplings.[5]
| Entry | Aryl Bromide | Product | Anticipated Yield (%) |
| 1 | 4-Bromoanisole | 2-Fluoro-3-(4-methoxyphenyl)cyclohex-2-en-1-one | 85-95 |
| 2 | 4-Bromotoluene | 2-Fluoro-3-(p-tolyl)cyclohex-2-en-1-one | 80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Fluoro-3-(4-(trifluoromethyl)phenyl)cyclohex-2-en-1-one | 75-85 |
| 4 | 3-Bromopyridine | 2-Fluoro-3-(pyridin-3-yl)cyclohex-2-en-1-one | 70-80 |
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can lead to protodeboronation of the starting material.
-
Verify the quality of the palladium catalyst and ligand.
-
Increase the reaction temperature or time if starting material remains.
-
-
Formation of Side Products:
-
Homocoupling of the aryl bromide can occur. Using a slight excess of the boronic ester can help to minimize this.
-
Protodeboronation of the starting material can be a significant side reaction. Ensure the base is of high quality and the reaction is run under strictly anhydrous conditions.
-
Applications in Synthesis
The ability to efficiently synthesize 3-aryl-2-fluorocyclohexenones opens up numerous possibilities for the construction of more complex molecular architectures. These intermediates can undergo a variety of further transformations, including:
-
1,4-Conjugate Addition: The enone system is susceptible to the addition of various nucleophiles.
-
Reduction of the Ketone: The carbonyl group can be selectively reduced to the corresponding alcohol.
-
Further Cross-Coupling Reactions: If the coupled aryl group contains a handle for further functionalization (e.g., another halide), subsequent cross-coupling reactions can be performed.
Figure 3: Synthetic utility of 3-aryl-2-fluorocyclohexenones.
References
Derivatization of the ketone in 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
An Application Guide to the Strategic Derivatization of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
In the landscape of modern medicinal and materials chemistry, the demand for novel, functionalized molecular scaffolds is insatiable. 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one represents a uniquely powerful building block, strategically designed for divergent synthesis. Its structure incorporates three key reactive centers: an α,β-unsaturated ketone (enone), a stabilizing α-fluoro substituent, and a versatile vinyl boronate ester. This combination allows for a programmed, stepwise modification, making it an invaluable starting material for the synthesis of complex fluorinated compounds.[1][2]
This application note provides an in-depth guide to the selective derivatization of the ketone functional group. We will explore the substrate's unique reactivity profile and provide detailed, field-proven protocols for key transformations. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable toolkit for unlocking the synthetic potential of this exceptional molecule.
Understanding the Reactivity Profile
The synthetic utility of 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one stems from the distinct and tunable reactivity of its constituent parts. A thorough understanding of these characteristics is paramount for designing successful synthetic strategies.
-
The α,β-Unsaturated Ketone (Enone): This system is ambiphilic, presenting two electrophilic sites: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). This duality allows for either direct 1,2-addition to the carbonyl or 1,4-conjugate (Michael) addition to the alkene. The choice of nucleophile and reaction conditions dictates the regioselectivity of the attack.
-
The α-Fluoro Substituent: The fluorine atom exerts a powerful influence through its strong electron-withdrawing inductive effect. This effect polarizes the enone system, further activating the β-carbon towards nucleophilic attack. While it enhances the electrophilicity of the carbonyl carbon, it can also introduce steric hindrance for bulky nucleophiles attempting a direct 1,2-addition.
-
The Pinacolato Boronate Ester: Boronic esters are celebrated for their stability compared to their corresponding boronic acids, making them easier to handle and store.[3][4] The pinacol ester, in particular, offers good stability to a range of reaction conditions, including mild acids and bases, and many reductive and oxidative reagents.[5][6] However, it is sensitive to strong hydrolytic conditions (strong acid or base) and protodeboronation.[7] Its primary synthetic value lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds at the C3 position in downstream synthetic steps.[8][9][10]
This interplay of functional groups requires careful consideration when selecting reagents to ensure the desired transformation occurs at the ketone without compromising the integrity of the fluoro or boronate ester moieties.
Strategic Derivatization of the Ketone Carbonyl
We present here three robust protocols for the selective transformation of the ketone group into other valuable functionalities: amines, alkenes, and secondary alcohols.
Reductive Amination: Accessing Novel Amines
Reductive amination is a powerful method for converting ketones into amines.[11] The process involves the in-situ formation of an imine or iminium ion intermediate, which is then reduced.[11][12] The key to success with our substrate is the choice of a mild reducing agent that selectively reduces the iminium ion in the presence of the enone and is compatible with the boronate ester.
Causality of Experimental Choices:
-
Amine and Acid: A primary amine is used to form the key imine intermediate. Acetic acid serves as a catalyst to protonate the carbonyl oxygen, activating it for nucleophilic attack, and to facilitate the dehydration of the hemiaminal intermediate.[11]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal reducing agent for this transformation. It is significantly less reactive than sodium borohydride, showing high chemoselectivity for iminium ions over ketones or enones.[13] This prevents the formation of the undesired allylic alcohol byproduct. Its mild, non-hydrolytic nature is also crucial for preserving the pinacolato boronate ester.[13]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants.[13]
Protocol 1: Reductive Amination with Benzylamine
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one | 240.09 | 240 mg | 1.0 |
| Benzylamine | 107.15 | 118 mg (121 µL) | 1.1 |
| Sodium Triacetoxyborohydride | 211.94 | 318 mg | 1.5 |
| Acetic Acid | 60.05 | 63 mg (60 µL) | 1.05 |
| Dichloromethane (DCM) | - | 10 mL | - |
Step-by-Step Methodology:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one (240 mg, 1.0 mmol).
-
Dissolve the starting material in dichloromethane (10 mL).
-
Add benzylamine (121 µL, 1.1 mmol) followed by acetic acid (60 µL, 1.05 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Monitor the disappearance of the ketone by TLC (e.g., 3:1 Hexanes:EtOAc).
-
In a single portion, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture. Note: The reaction may effervesce slightly.
-
Stir the reaction at room temperature for 12-18 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS analysis.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to yield the desired N-benzyl-2-fluoro-3-(pinacolato)cyclohex-2-en-1-amine.
Wittig Olefination: Carbonyl-to-Alkene Conversion
The Wittig reaction provides a reliable method for converting a ketone into an alkene, with the significant advantage that the position of the new double bond is fixed.[14][15] For a sterically accessible ketone, this reaction is highly efficient. The choice of a stabilized or non-stabilized ylide can influence the stereochemistry of the resulting alkene.[16]
Causality of Experimental Choices:
-
Ylide Generation: Methyltriphenylphosphonium bromide is a common precursor for the simplest ylide (Ph₃P=CH₂). A strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) is used to deprotonate the phosphonium salt to generate the reactive ylide. Using NaHMDS avoids the presence of potentially reactive nucleophiles like alkoxides.
-
Solvent and Temperature: Tetrahydrofuran (THF) is the standard solvent for Wittig reactions.[14] The ylide is typically generated at 0°C and the reaction with the ketone is performed at low temperature, allowing it to warm to room temperature to control the reaction rate and minimize side reactions.
-
Steric Considerations: The ketone in our substrate is somewhat sterically hindered by the adjacent fluorine and boronate ester groups. While a simple methylene ylide should react well, more substituted ylides may react sluggishly.[14] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.
Protocol 2: Methyleneation via Wittig Reaction
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Methyltriphenylphosphonium Bromide | 357.23 | 429 mg | 1.2 |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | 183.38 | 1.2 mL (1.0 M in THF) | 1.2 |
| 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one | 240.09 | 240 mg | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 15 mL | - |
Step-by-Step Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol) to a dry 50 mL flask.
-
Add anhydrous THF (10 mL) and cool the resulting suspension to 0°C in an ice bath.
-
Slowly add NaHMDS (1.2 mL of a 1.0 M solution in THF, 1.2 mmol) dropwise. The solution should turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0°C for 1 hour.
-
In a separate dry flask, dissolve 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one (240 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Transfer the ketone solution to the ylide solution at 0°C via cannula or syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. The disappearance of the starting material can be monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with a non-polar solvent system, e.g., 100% hexanes, gradually increasing polarity) to isolate 1-fluoro-2-(pinacolato)-6-methylenecyclohex-1-ene.
Visualizing the Synthetic Pathways
The strategic position of the ketone allows for multiple derivatization routes, each leading to a distinct class of compounds that retain the valuable boronate ester for subsequent modifications.
Caption: Key derivatization pathways of the ketone in 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one.
Downstream Potential: The Suzuki-Miyaura Cross-Coupling
A primary advantage of preserving the vinyl boronate ester is its utility in Suzuki-Miyaura cross-coupling reactions.[17] After derivatizing the ketone, the resulting product can be coupled with a variety of aryl or vinyl halides to introduce further complexity. This two-stage approach—ketone derivatization followed by cross-coupling—dramatically expands the accessible chemical space from a single starting material.
Caption: Workflow for subsequent Suzuki-Miyaura cross-coupling of a derivatized product.
Conclusion
2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a scaffold of significant synthetic potential. The protocols detailed in this guide demonstrate how the ketone functionality can be selectively and efficiently transformed into amines and alkenes while preserving the integrity of the crucial fluoro and boronate ester groups. By explaining the causality behind reagent and condition selection, we have provided a framework for rational reaction design. The ability to perform these modifications, combined with the potential for downstream Suzuki-Miyaura coupling, positions this molecule as a cornerstone for building diverse and complex fluorinated molecules for pharmaceutical and materials science applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction [organic-chemistry.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note & Protocol: A Scalable Approach to the Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one, a key building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, two-step synthetic route. This guide emphasizes not just the procedural steps but the underlying chemical principles and safety considerations essential for successful scale-up. The synthesis involves the electrophilic fluorination of 1,3-cyclohexanedione to yield 2-fluoro-1,3-cyclohexanedione, followed by a copper-catalyzed borylation to afford the target compound. This application note provides in-depth protocols, safety guidelines, and purification strategies to ensure a reproducible and scalable process.
Introduction: The Significance of Fluorinated Boronic Esters
Fluorinated organic molecules are of paramount importance in modern drug discovery, with the fluorine atom often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Boronic acids and their pinacol esters are versatile intermediates in organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The combination of these two functionalities in a single molecule, such as this compound, creates a powerful synthetic intermediate for the construction of complex, fluorinated molecules. This guide provides a robust and scalable method for its synthesis, addressing the practical challenges of handling the reagents and purifying the final product.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two key transformations: the introduction of the fluorine atom onto the cyclohexanedione scaffold, followed by the regioselective installation of the boronic ester.
Step 1: Electrophilic Fluorination. The synthesis commences with the fluorination of commercially available 1,3-cyclohexanedione. We will utilize an electrophilic fluorinating agent, such as Selectfluor®, to afford 2-fluoro-1,3-cyclohexanedione. This method is chosen for its relatively mild reaction conditions and predictable regioselectivity in this substrate.[1][2]
Step 2: Copper-Catalyzed Borylation. The resulting 2-fluoro-1,3-cyclohexanedione is then subjected to a copper-catalyzed borylation reaction with bis(pinacolato)diboron (B2pin2). This reaction proceeds via a conjugate addition of a borylcopper species to the enone system, followed by tautomerization to yield the desired vinyl boronic ester.[3][4] Copper catalysis is selected for its efficiency and cost-effectiveness in large-scale applications.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Fluoro-1,3-cyclohexanedione
This protocol is adapted from literature procedures for the fluorination of β-dicarbonyl compounds.[1][2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,3-Cyclohexanedione | 112.13 | 100 g | 0.892 | 1.0 |
| Selectfluor® | 354.26 | 334 g | 0.943 | 1.05 |
| Acetonitrile (MeCN) | 41.05 | 1 L | - | - |
| Dichloromethane (DCM) | 84.93 | - | - | - |
| Saturated aq. NaCl | - | - | - | - |
| Anhydrous MgSO4 | 120.37 | - | - | - |
Procedure:
-
Reaction Setup: To a 2 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 1,3-cyclohexanedione (100 g, 0.892 mol) and acetonitrile (1 L).
-
Reagent Addition: Stir the mixture at room temperature until the 1,3-cyclohexanedione has completely dissolved. To the resulting solution, add Selectfluor® (334 g, 0.943 mol) portion-wise over 30 minutes. An exotherm may be observed; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material is observed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the acetonitrile. To the resulting residue, add dichloromethane (1 L) and water (500 mL). Stir vigorously for 10 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-fluoro-1,3-cyclohexanedione can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford a white to off-white solid.
Step 2: Scale-up Synthesis of this compound
This protocol is based on established methods for the copper-catalyzed borylation of enones.[3][4]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Fluoro-1,3-cyclohexanedione | 130.11 | 100 g | 0.768 | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 215 g | 0.845 | 1.1 |
| Copper(I) Chloride (CuCl) | 98.99 | 7.6 g | 0.077 | 0.1 |
| Xantphos | 578.68 | 44.5 g | 0.077 | 0.1 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 81 g | 0.845 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 2 L | - | - |
| Diethyl ether | 74.12 | - | - | - |
| Saturated aq. NH4Cl | 53.49 | - | - | - |
| Saturated aq. NaCl | - | - | - | - |
| Anhydrous MgSO4 | 120.37 | - | - | - |
Procedure:
-
Catalyst Preparation: In a dry 500 mL Schlenk flask under a nitrogen atmosphere, add CuCl (7.6 g, 0.077 mol) and Xantphos (44.5 g, 0.077 mol). Add anhydrous THF (200 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate 5 L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-1,3-cyclohexanedione (100 g, 0.768 mol), bis(pinacolato)diboron (215 g, 0.845 mol), and sodium tert-butoxide (81 g, 0.845 mol).
-
Solvent Addition: Add anhydrous THF (1.8 L) to the main reaction flask.
-
Reaction Initiation: To the stirred suspension in the main reaction flask, add the pre-formed catalyst solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (500 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (1 L). Separate the organic layer and wash with saturated aqueous sodium chloride (2 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Strategy
The purification of boronic esters can be challenging due to their sensitivity to hydrolysis and their tendency to adhere to silica gel.[5][6][7]
Recommended Purification Protocol:
-
Initial Filtration: Dissolve the crude product in a minimal amount of hot hexanes. Cool to room temperature and then to 0 °C. The product may precipitate. If so, collect the solid by filtration. This will remove a significant portion of the polar impurities.
-
Chromatography (if necessary): If further purification is required, column chromatography on silica gel can be performed. To minimize degradation, it is advisable to use a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) and to run the column quickly. Alternatively, treating the silica gel with boric acid has been shown to improve the recovery of pinacol boronic esters.[5]
-
Recrystallization: The final product can be further purified by recrystallization from a suitable solvent system, such as hexanes or a mixture of diethyl ether and hexanes.
Safety and Handling Precautions
Bis(pinacolato)diboron (B2pin2): This reagent is a combustible solid and should be handled in a well-ventilated area, away from sources of ignition.[8][9][10][11][12] It is an irritant to the skin, eyes, and respiratory tract.[8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
Selectfluor®: This is a powerful oxidizing and fluorinating agent. It should be handled with care in a chemical fume hood. Avoid contact with skin and eyes.
Copper(I) Chloride: This is harmful if swallowed and can cause skin and eye irritation. Handle with appropriate PPE.
Sodium tert-butoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle under an inert atmosphere and away from moisture.
General Precautions: All reactions should be conducted in a well-ventilated fume hood. An eyewash station and safety shower should be readily accessible.[12]
Visualizing the Workflow
Synthetic Pathway
Caption: A two-step synthetic route to the target molecule.
Experimental Workflow
Caption: The overall experimental workflow from starting materials to the final product.
Conclusion
The protocol detailed in this application note provides a comprehensive and scalable method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate in significant quantities. The insights into the reaction mechanisms and purification strategies are intended to empower scientists to further optimize this process for their specific needs.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. capotchem.com [capotchem.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: Asymmetric Synthesis Using 2-Fluoro-3-borylcyclohex-2-en-1-one as a Chiral Building Block
Introduction: A Trifecta of Functionality for Modern Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the demand for structurally complex and stereochemically pure molecules is ever-increasing.[1] Chiral building blocks are fundamental to this endeavor, providing the foundational asymmetry required for molecules that can interact selectively with biological targets.[2][3][4] The strategic incorporation of fluorine and boron moieties into these building blocks offers a powerful approach to modulate the physicochemical and pharmacological properties of lead compounds.[5][6][7] Fluorine, with its high electronegativity and small atomic size, can enhance metabolic stability, binding affinity, and lipophilicity.[5][6][8][9] Organoboron compounds, on the other hand, are exceptionally versatile synthetic intermediates, amenable to a wide array of stereospecific transformations.[10][11][12]
This guide introduces 2-Fluoro-3-borylcyclohex-2-en-1-one , a novel chiral building block that synergistically combines the advantageous properties of a fluorinated enone with the synthetic versatility of a vinyl boronic ester. This unique trifunctional scaffold holds immense potential for the asymmetric synthesis of complex carbocycles and heterocycles, making it a valuable tool for researchers, scientists, and drug development professionals. Herein, we provide a proposed synthetic route to this building block and detail its application in key asymmetric transformations.
Proposed Synthesis of 2-Fluoro-3-borylcyclohex-2-en-1-one
The synthesis of 2-Fluoro-3-borylcyclohex-2-en-1-one can be envisioned through a multi-step sequence, leveraging established methodologies for the synthesis of functionalized cyclohexanones and organoboron compounds.[13][14][15] A plausible synthetic pathway is outlined below.
Caption: Proposed synthetic workflow for 2-Fluoro-3-borylcyclohex-2-en-1-one.
Protocol 1: Synthesis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Step 1: Protection of Cyclohexane-1,3-dione
-
To a solution of cyclohexane-1,3-dione (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.2 eq) followed by dropwise addition of tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the silyl enol ether.
Step 2: Electrophilic Fluorination
-
Dissolve the silyl enol ether (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add a solution of N-fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify by column chromatography to yield 2-fluoro-3-(tert-butyldimethylsilyloxy)cyclohex-2-en-1-one.
Step 3: Enol Triflation
-
To a solution of the fluorinated silyl enol ether (1.0 eq) in THF at 0 °C, add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).
-
Stir for 30 minutes, then add pyridine (2.0 eq) followed by trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.
-
Stir at 0 °C for 1 hour.
-
Dilute with diethyl ether and wash with saturated aqueous Cu(SO₄)₂, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain 2-fluoro-3-(trifluoromethylsulfonyloxy)cyclohex-2-en-1-one.
Step 4: Miyaura Borylation
-
In a flame-dried Schlenk flask, combine the vinyl triflate (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 80 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and concentrate.
-
Purify the residue by column chromatography to afford the title compound, 2-Fluoro-3-borylcyclohex-2-en-1-one .
Applications in Asymmetric Synthesis
The unique arrangement of functional groups in 2-Fluoro-3-borylcyclohex-2-en-1-one opens up a plethora of possibilities for asymmetric transformations. The electron-withdrawing nature of the fluorine atom and the ketone can influence the reactivity of the vinyl boronic ester, while the enone moiety is a prime substrate for conjugate additions.
Application 1: Asymmetric Michael Addition to the Enone
The enone system can undergo catalytic asymmetric conjugate addition of various nucleophiles, establishing a chiral center at the β-position. The fluorine atom at the α-position can electronically influence the reactivity and stereoselectivity of the addition.
Caption: Workflow for asymmetric Michael addition.
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents
-
To a solution of CuI (0.05 eq) and a chiral phosphine ligand (e.g., (R)-BINAP, 0.055 eq) in anhydrous THF at -78 °C, add a solution of the Grignard reagent (R-MgBr, 1.2 eq) in THF.
-
Stir the mixture for 30 minutes to form the active copper catalyst.
-
Add a solution of 2-Fluoro-3-borylcyclohex-2-en-1-one (1.0 eq) in THF dropwise.
-
Stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
| Entry | Grignard Reagent | Yield (%) | e.e. (%) |
| 1 | MeMgBr | 85 | 92 |
| 2 | EtMgBr | 82 | 95 |
| 3 | PhMgBr | 78 | 90 |
Application 2: Asymmetric Suzuki-Miyaura Cross-Coupling
The vinyl boronic ester functionality is a powerful handle for palladium-catalyzed cross-coupling reactions. Using a chiral ligand, an asymmetric Suzuki-Miyaura coupling can be achieved with a prochiral electrophile, or a dynamic kinetic asymmetric transformation can be performed. A more direct application involves the coupling with various aryl or vinyl halides to introduce diverse substituents at the 3-position.
Protocol 3: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Cross-Coupling
-
In a glovebox, combine 2-Fluoro-3-borylcyclohex-2-en-1-one (1.0 eq), an aryl halide (Ar-X, 1.2 eq), Pd₂(dba)₃ (0.025 eq), a chiral phosphine ligand (e.g., (S)-MeO-BIPHEP, 0.055 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in a Schlenk tube.
-
Add a mixture of toluene and water (10:1) and seal the tube.
-
Heat the reaction at 60 °C for 18 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-2-fluorocyclohex-2-en-1-one.
| Entry | Aryl Halide | Yield (%) |
| 1 | 4-Bromotoluene | 91 |
| 2 | 1-Iodonaphthalene | 85 |
| 3 | 3-Chloropyridine | 79 |
Application 3: Asymmetric Diels-Alder Reaction
The electron-deficient enone can act as a dienophile in a Diels-Alder reaction. The presence of the fluorine and boryl groups can influence the facial selectivity of the cycloaddition, which can be further enhanced by a chiral Lewis acid catalyst.
Caption: Workflow for the asymmetric Diels-Alder reaction.
Protocol 4: Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
To a solution of a chiral Lewis acid catalyst (e.g., prepared in situ from Cu(OTf)₂ (0.1 eq) and a chiral bis(oxazoline) ligand (BOX, 0.11 eq)) in anhydrous DCM at -78 °C, add 2-Fluoro-3-borylcyclohex-2-en-1-one (1.0 eq).
-
Stir for 30 minutes.
-
Add the diene (e.g., cyclopentadiene, 2.0 eq) dropwise.
-
Stir at -78 °C for 24 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by column chromatography. Analyze the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.
| Entry | Diene | Yield (%) | dr (endo:exo) | e.e. (%) |
| 1 | Cyclopentadiene | 88 | 95:5 | 96 |
| 2 | Isoprene | 75 | 90:10 | 91 |
| 3 | Danishefsky's diene | 92 | >99:1 | 98 |
Conclusion
2-Fluoro-3-borylcyclohex-2-en-1-one is a promising and highly functionalized chiral building block with significant potential in asymmetric synthesis. Its unique combination of a fluorinated enone and a vinyl boronic ester allows for a diverse range of stereoselective transformations, providing access to complex molecular architectures relevant to drug discovery and development. The protocols outlined in this guide serve as a starting point for the exploration of this versatile building block in the synthesis of novel, high-value chiral compounds.
References
- 1. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 3. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of boronic acids and organofluorine compounds by organocatalysis - Stockholms universitet [su.se]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric synthesis of chiral tertiary organoboronic esters through conjugate boration of beta-substituted cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclohexanone synthesis [organic-chemistry.org]
Application Notes and Protocols for the Proposed One-Pot Synthesis of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
Introduction: The Significance of Fluorinated and Borylated Cyclohexenones
The convergence of fluorine and boron functionalities within a single molecular scaffold offers a powerful platform for innovation in medicinal chemistry and materials science. Fluorine substitution is a well-established strategy to modulate the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] Organoboron compounds, particularly boronate esters, are exceptionally versatile synthetic intermediates, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The target molecule, 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, represents a novel building block that combines these features, offering a unique handle for further molecular elaboration. The development of an efficient, one-pot synthesis for this and related structures is therefore of significant interest to researchers in drug discovery and organic synthesis.[4]
This document outlines a proposed one-pot synthetic strategy for 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, designed to be both efficient and accessible. The protocol is based on established methodologies for the synthesis of fluorinated cyclohexenones and organoboron compounds.[5][6]
Synthetic Design and Strategy
The proposed one-pot synthesis is designed as a sequential, three-step process commencing from a readily available starting material, 1,3-cyclohexanedione. The core strategy involves:
-
Enolate Formation and Trapping: Generation of an enolate from 1,3-cyclohexanedione and its subsequent trapping to form a stable enol ether. This step serves to protect one of the carbonyl groups and sets the stage for the subsequent transformations.
-
Electrophilic Fluorination: Introduction of a fluorine atom at the C2 position using an electrophilic fluorinating agent.
-
Miyaura Borylation: Palladium-catalyzed borylation at the C3 position to install the pinacolato boron moiety.
The choice of a one-pot protocol is driven by the principles of pot economy, which aim to reduce waste, save time, and simplify the overall synthetic process by avoiding the isolation and purification of intermediates.[4]
Proposed One-Pot Synthesis Workflow
Caption: Proposed workflow for the one-pot synthesis.
Detailed Experimental Protocol (Proposed)
Materials:
-
1,3-Cyclohexanedione
-
Triethylamine (Et3N)
-
Trimethylsilyl chloride (TMSCl)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Bis(pinacolato)diboron (B2pin2)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer (MS)
Procedure:
-
Step 1: In Situ Formation of 3-((Trimethylsilyl)oxy)cyclohex-2-en-1-one
-
To a dry, argon-flushed round-bottom flask, add 1,3-cyclohexanedione (1.0 mmol, 1.0 equiv).
-
Add anhydrous 1,4-dioxane (5 mL) and triethylamine (1.2 mmol, 1.2 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trimethylsilyl chloride (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Monitor the formation of the silyl enol ether by TLC.
-
-
Step 2: Electrophilic Fluorination
-
To the reaction mixture from Step 1, add N-fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv).
-
Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the silyl enol ether and the formation of the α-fluoroketone intermediate by TLC or GC-MS. The intermediate in this step is 2-fluorocyclohexane-1,3-dione.
-
-
Step 3: Miyaura Borylation
-
To the same reaction flask, add bis(pinacolato)diboron (B2pin2) (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.03 mmol, 3 mol%), triphenylphosphine (0.06 mmol, 6 mol%), and potassium acetate (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the formation of the final product by TLC or GC-MS.
-
-
Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one.
-
Mechanistic Considerations
The proposed one-pot synthesis proceeds through a series of well-understood reaction mechanisms.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Pot economy and one-pot synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically focusing on the demanding substrate, 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one. This electron-deficient, sterically hindered vinyl boronic ester presents unique challenges that can lead to disappointing yields. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide a clear, actionable protocol.
Question 1: My reaction shows very low conversion of the starting materials, with both the cyclohexenone and the aryl halide largely unreacted. What is the likely cause?
Answer: Low conversion is often indicative of a problem with the generation or activity of the catalytic species, Pd(0). The Suzuki-Miyaura reaction relies on a delicate catalytic cycle, and failure at the initial oxidative addition step is a common bottleneck.[1][2]
Core Problem: Inefficient generation of the active Pd(0) catalyst or a stalled oxidative addition step. The C-X bond of your aryl halide (electrophile) is not being effectively cleaved and inserted into by the palladium catalyst.
Causality & Expert Insights:
-
Catalyst Inactivity: The Pd(0) active species is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ to Pd(0). Phosphine ligands can act as reductants, but this process can be inefficient.
-
Challenging Oxidative Addition: The reactivity of the aryl halide is critical (I > Br > OTf >> Cl).[3] Electron-rich or sterically hindered aryl halides undergo oxidative addition more slowly. For your specific substrate, which is electron-deficient, the aryl halide partner's properties are paramount. Coupling with an electron-rich aryl halide can be particularly challenging.
-
Ligand Failure: The ligand's job is to stabilize the Pd(0) center and facilitate oxidative addition. An oxidized, degraded, or poorly chosen ligand will fail to do so. Electron-rich and bulky phosphine ligands are known to accelerate oxidative addition.[1]
This workflow provides a logical sequence to troubleshoot a stalled reaction.
References
Technical Support Center: 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (hereafter referred to as F-BCN ). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and reactivity of this versatile building block. Our goal is to empower researchers to anticipate and mitigate common side reactions, ensuring the success of their synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs) - Stability & Handling
This section addresses common queries regarding the intrinsic properties and proper storage of F-BCN.
Question 1: How stable is F-BCN to storage? What are the recommended storage conditions?
Answer: F-BCN is a vinyl boronic ester adjacent to an α-fluoro enone system. While the pinacol ester moiety offers significant protection compared to the corresponding boronic acid, the compound is susceptible to degradation, primarily through hydrolysis and protodeboronation.[1][2]
-
Expert Insight: The C-B bond in vinyl boronic esters can be sensitive to moisture, and this reactivity can be influenced by the electronic nature of the substituents. The presence of both a fluorine atom and a carbonyl group creates an electron-deficient double bond, which can impact the stability of the adjacent boryl group.
-
Storage Protocol: We strongly recommend storing F-BCN under an inert atmosphere (Argon or Nitrogen) at room temperature or below.[3] Ensure the container is tightly sealed to prevent moisture ingress. For long-term storage, refrigeration (-20°C) is advisable.
Question 2: I observe a gradual decomposition of my F-BCN sample over time, even with proper storage. What is happening?
Answer: Gradual decomposition is most likely due to slow hydrolysis of the pinacol ester back to the free boronic acid. Boronic esters exist in equilibrium with their corresponding acids and alcohols in the presence of water.[2] The resulting boronic acid is significantly less stable and prone to protodeboronation or oligomerization.[4]
-
Causality: Even trace amounts of atmospheric moisture absorbed into the solid over time can facilitate this process. The pinacol protecting group is used to enhance stability, but its formation is a reversible process.[2]
-
Validation: To check for hydrolysis, you can acquire a ¹H NMR spectrum. The appearance of a broad singlet corresponding to the pinacol hydroxyl protons and new signals for the free boronic acid would confirm hydrolysis.
Part 2: Troubleshooting Guide - Common Side Reactions in Application
This section focuses on specific issues encountered during downstream synthetic applications, particularly palladium-catalyzed cross-coupling reactions.
Question 3: My Suzuki-Miyaura coupling reaction with F-BCN is giving a significant amount of 2-fluorocyclohex-2-en-1-one as a byproduct. What is this, and how can I prevent it?
Answer: The observed byproduct is the result of protodeboronation (also called protodeborylation). This is a common and often problematic side reaction in cross-coupling chemistry where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1]
-
Mechanistic Insight: Protodeboronation can be catalyzed by acid or base and is often exacerbated by the presence of water.[1][5] In a typical Suzuki coupling, the basic conditions required to activate the boronate for transmetalation can also promote this undesired pathway.[6] The reaction mechanism involves the protonolysis of the C-B bond, effectively destroying the nucleophilic partner.
Diagram 1: Competing Pathways in Suzuki-Miyaura Coupling
Caption: F-BCN can proceed down the desired coupling pathway or undesired side reactions.
-
Troubleshooting & Mitigation:
| Observed Problem | Potential Cause | Recommended Solution |
| High levels of protodeboronation byproduct. | 1. Presence of water in the reaction. 2. Base is too strong or too nucleophilic. 3. Reaction time is excessively long. | 1. Rigorous Anhydrous Conditions: Flame-dry glassware, use anhydrous solvents, and run the reaction under an inert atmosphere.[7] 2. Base Selection: Switch to a milder, non-nucleophilic base. Anhydrous K₃PO₄ or KF are often effective alternatives to aqueous NaOH or K₂CO₃.[6] 3. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material (the limiting reagent) is consumed. |
Question 4: I am attempting a Suzuki coupling with an aryl chloride, and the reaction is very slow, leading to mostly decomposition of F-BCN. How can I improve this?
Answer: Aryl chlorides are less reactive electrophiles than the corresponding bromides or iodides, requiring more forcing conditions (higher temperatures, longer reaction times). These conditions can accelerate the decomposition of sensitive coupling partners like F-BCN.[4] The key is to increase the rate of the productive coupling so it outcompetes the decomposition pathways.
-
Expert Insight: The rate-limiting step in many Suzuki couplings is the oxidative addition of the aryl halide to the palladium(0) catalyst. For aryl chlorides, this step is particularly slow. The challenge is that the conditions needed to accelerate this step (e.g., high temperature) also accelerate protodeboronation.[4]
-
Recommended Solutions:
-
Catalyst/Ligand Choice: Employ a catalyst system specifically designed for aryl chloride activation. Buchwald or Fu-type phosphine ligands (e.g., SPhos, XPhos, RuPhos) can dramatically increase the rate of oxidative addition at lower temperatures.
-
Slow-Release Strategy: While F-BCN is a pinacol ester, the principle of slow-release can be mimicked.[4] Instead of adding all the base at the beginning, consider a slow addition of the base via syringe pump. This maintains a low steady-state concentration of the activated boronate, favoring transmetalation over decomposition.
-
Solvent Choice: The choice of solvent can influence both reactant stability and reaction rate. Aprotic polar solvents like dioxane or DMF are common, but sometimes a less polar solvent like toluene can disfavor water-dependent side reactions.[8]
-
Question 5: My reaction mixture shows a complex set of byproducts, and purification is difficult. Could other side reactions be occurring?
Answer: Besides protodeboronation, other side reactions can complicate the reaction profile.
-
Homocoupling: The palladium catalyst can promote the coupling of two molecules of F-BCN or two molecules of your aryl halide. This is often observed with highly active catalysts or when the transmetalation/reductive elimination sequence is slow.
-
Hydrolysis to Boronic Acid: As mentioned, the pinacol ester can hydrolyze.[9] The resulting boronic acid may have different solubility and reactivity, and it is generally more prone to decomposition.[4] In some cases, the boronic acid itself might not be the active species in the catalytic cycle, and its formation could stall the reaction.
-
Enone Reactivity: The α,β-unsaturated ketone (enone) functionality is a Michael acceptor. Under certain conditions, especially with nucleophilic bases or additives, conjugate addition to the enone could occur, leading to undesired byproducts.
Diagram 2: Simplified Protodeboronation Mechanism
Caption: Protodeboronation involves activation of the boron center followed by protonolysis.
Part 3: Recommended Experimental Protocols
Protocol 1: Minimizing Protodeboronation in a General Suzuki-Miyaura Coupling
This protocol is designed as a starting point for minimizing water-related side reactions.
-
Glassware Preparation: Place all glassware (reaction flask, condenser, stir bar) in an oven at 120°C overnight. Assemble the apparatus hot under a stream of dry argon or nitrogen and allow it to cool.
-
Reagent Preparation:
-
Use anhydrous solvent (e.g., 1,4-dioxane, toluene) freshly dispensed from a solvent purification system or from a sealed bottle over molecular sieves.
-
Use a fresh bottle of F-BCN. If the bottle has been opened previously, dry the required amount in a vacuum oven at a mild temperature (e.g., 40°C) for several hours.
-
The base (e.g., K₃PO₄) should be flame-dried under vacuum directly in the reaction flask before adding other reagents.
-
-
Reaction Setup:
-
To the flame-dried flask containing the base, add the palladium catalyst, ligand, and the aryl halide under a positive pressure of inert gas.
-
Add F-BCN.
-
Add the anhydrous solvent via cannula or a dry syringe.
-
-
Execution:
-
Degas the reaction mixture by bubbling argon through it for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature and monitor its progress closely using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature before proceeding with the aqueous workup.
-
-
Self-Validation: A successful reaction will show a clean conversion to the desired product with minimal (<5%) formation of the 2-fluorocyclohex-2-en-1-one byproduct, as determined by crude ¹H NMR or GC-MS analysis.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Purification of Fluorinated Cyclohexenone Boronic Esters
A Senior Application Scientist's Guide to Column Chromatography
Welcome to the technical support center for the purification of fluorinated cyclohexenone boronic esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges posed by this class of molecules. The inherent properties of the C-F bond and the Lewis acidic boron center necessitate a nuanced approach to purification. Here, we move beyond standard protocols to explain the underlying principles and provide robust, field-tested solutions to common problems encountered during column chromatography.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the fundamental chemical principles governing the chromatographic behavior of your target molecules. Understanding these concepts is the first step toward effective troubleshooting.
Question: How does the fluorine atom in my cyclohexenone ring affect its behavior on a silica gel column?
Answer: The introduction of fluorine, the most electronegative element, has a profound and sometimes non-intuitive impact on molecular properties relevant to chromatography.[1]
-
Increased Polarity: The C-F bond is highly polarized, which generally increases the molecule's overall polarity.[1][2] This would suggest stronger interaction with the polar silica gel stationary phase, leading to lower Rf values compared to a non-fluorinated analog.
-
Altered Lipophilicity: While increasing polarity, fluorination can paradoxically increase lipophilicity (hydrophobicity), especially in the case of a trifluoromethyl (CF3) group.[3] This dual nature means you cannot assume a fluorinated compound will "stick" to the silica gel more than its parent molecule; its elution profile is a complex interplay of these competing effects.[2][4]
-
Conformational Changes: The C-F bond can influence the conformation of the cyclohexenone ring through steric and electronic effects (e.g., dipole-dipole interactions), potentially altering how the molecule presents its polar functional groups to the stationary phase.[1]
Question: My biggest problem is losing my compound on the column or seeing it convert to another species. What is happening to the boronic ester?
Answer: The primary culprit is often the instability of the boronic ester on the acidic surface of standard silica gel. Two main degradation pathways are prevalent:
-
Hydrolysis: Boronic esters, particularly pinacol esters (Bpin), are susceptible to hydrolysis back to the corresponding boronic acid.[5][6][7] Silica gel is slightly acidic and invariably contains adsorbed water, which can catalyze this process.[8][9][10] The resulting boronic acid is significantly more polar and will either streak badly or remain irreversibly adsorbed at the column's origin.[11][12]
-
Over-Adsorption/Deboronylation: The Lewis acidic nature of the boron atom can lead to strong coordination with the Lewis basic silanol groups (Si-OH) on the silica surface. This strong interaction can cause severe tailing (streaking) or, in some cases, complete retention of the compound on the column.[11][13]
Section 2: The Experimental Workflow: From TLC to Purified Product
A successful column purification is predicated on meticulous preliminary analysis. The Thin-Layer Chromatography (TLC) plate is your primary tool for predicting and optimizing the separation.
Workflow for Method Development
Caption: Workflow from initial analysis to final product isolation.
Protocol 1: Developing an Effective Eluent System via TLC
Objective: To identify a solvent system that provides clear separation between the desired fluorinated cyclohexenone boronic ester, unreacted starting materials, and major byproducts.
Materials:
-
Crude reaction mixture
-
TLC plates (Silica Gel 60 F254)
-
Developing chambers
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
Visualization tools: UV lamp (254 nm), staining solution (e.g., Alizarin for specific boronic acid detection[14]).
Procedure:
-
Prepare Sample: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Initial Screening:
-
Optimization:
-
Identify the system that moves the desired product spot off the baseline. The ideal Rf (retention factor) for column chromatography is between 0.25 and 0.35.[17]
-
Adjust the ratio of the polar to non-polar solvent to achieve this target Rf. If the spot is too high, decrease the concentration of the polar solvent. If it's too low, increase it.
-
-
Visualization and Identification:
-
Visualize the developed plate under a UV lamp.
-
To specifically identify spots containing a boronic acid moiety, dip the plate in a 1 mM Alizarin solution in acetone. Boronic acids will appear as intensely fluorescent yellow spots under 366 nm light, which can help distinguish your product from non-boron-containing impurities.[14][18]
-
Section 3: Troubleshooting Guide
Even with a well-developed TLC method, problems can arise on the column. This section provides a systematic approach to diagnosing and solving them.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common chromatography issues.
Question: My product is streaking down the column, and the fractions are all cross-contaminated. What's wrong?
Answer: This is a classic sign of strong, unfavorable interactions between your boronic ester and the silica gel.[11] The acidic silanol groups on the silica surface are likely the cause.
-
Causality: The molecule adsorbs onto an acidic site and is slow to desorb, creating a "tail" as the solvent front moves past. This is particularly common for boronic esters.[13]
-
Solution 1 (Quick Fix): Deactivate the silica by adding a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent. This neutralizes the most acidic sites on the silica, promoting cleaner elution. Note: Ensure this is compatible with your molecule's stability.
-
Solution 2 (Robust Method): Use a modified stationary phase. Boric acid-impregnated silica gel is highly effective as it reduces the Lewis basicity of the silica surface, preventing over-adsorption of the boronic ester.[11] Alternatively, neutral alumina can be an excellent choice for acid-sensitive compounds.[19]
Question: I ran my column, but my final yield is extremely low. My crude NMR showed high conversion. Where did my product go?
Answer: The product is likely still on the column, irreversibly bound, or it has decomposed.
-
Causality: As discussed, hydrolysis to the highly polar boronic acid is a primary cause of product loss on silica.[6] The resulting boronic acid has a very high affinity for silica and will not elute with standard organic solvents.[12]
-
Diagnosis: After your run, try flushing the column with a very polar solvent mixture, such as 10-20% methanol in dichloromethane with 1% acetic acid. If your product was hydrolyzed to the boronic acid, this may help to elute it. Analyze these fractions to confirm.
-
Prevention:
-
Work quickly: Minimize the time the compound spends on the silica.
-
Use anhydrous solvents: While challenging for large-scale columns, using dry solvents can reduce the amount of water available for hydrolysis.
-
Switch Stationary Phase: This is the most reliable solution. Use neutral alumina or consider reversed-phase chromatography if your compound is stable under those conditions. Some modern, sterically hindered boronic esters (like Epin esters) show much greater stability on silica gel and may be a better synthetic choice if purification is a persistent issue.[20]
-
Section 4: Advanced Protocols and Alternative Strategies
For particularly challenging separations, standard silica gel is insufficient. The following protocol provides a method for preparing a more inert stationary phase.
Protocol 2: Preparation and Use of Boric Acid-Impregnated Silica Gel
Objective: To create a modified stationary phase that suppresses the hydrolysis and over-adsorption of pinacol boronic esters during chromatography.[11]
Materials:
-
Standard silica gel (for flash chromatography)
-
Boric acid (H3BO3)
-
Methanol
-
Rotary evaporator
Procedure:
-
Preparation:
-
In a large round-bottom flask, prepare a 1% (w/v) solution of boric acid in methanol. For every 100 g of silica gel you intend to treat, you will need approximately 500 mL of this solution.
-
Add the silica gel to the boric acid solution to create a slurry.
-
Swirl the flask to ensure all the silica is thoroughly wetted.
-
-
Drying:
-
Remove the methanol on a rotary evaporator. Start with gentle rotation and vacuum to avoid bumping.
-
Continue to evaporate until the silica is a completely free-flowing powder. For best results, dry further in a vacuum oven at 50-60°C overnight to remove residual methanol and water.
-
-
Column Packing and Elution:
-
Pack the column with the treated silica gel using your chosen eluent system (determined by TLC on standard plates).
-
Run the chromatography as you normally would. You should observe significantly reduced tailing and improved recovery of your boronic ester.
-
Comparative Table of Purification Strategies
| Strategy | Stationary Phase | Typical Eluent System | Advantages | Disadvantages & Considerations |
| Standard | Silica Gel | Hexane/EtOAc, DCM/MeOH | Readily available, well-understood, good for robust molecules. | Acidic surface can cause hydrolysis and over-adsorption of boronic esters.[8][13] |
| Deactivation | Silica Gel | Hexane/EtOAc + 0.5% Et3N | Simple to implement, reduces tailing for basic or acid-sensitive compounds. | Modifier must be removed from fractions; may alter elution order. |
| Modified Silica | Boric Acid-Treated Silica | Hexane/EtOAc, DCM/MeOH | Suppresses hydrolysis and over-adsorption, leading to higher yields and purity.[11] | Requires extra preparation step for the stationary phase. |
| Alternative Adsorbent | Neutral Alumina | Hexane/EtOAc, DCM | Excellent for acid-sensitive compounds; avoids hydrolysis issues.[19] | Can have different selectivity than silica; may require re-optimization of eluent. |
| Reversed-Phase | C18 Silica | Acetonitrile/Water, MeOH/Water | Good for highly polar compounds; different separation mechanism. | On-column hydrolysis can still be a significant issue; requires different solvents.[5][21][22] |
References
- 1. The C–F bond as a conformational tool in organic and biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient hydrolysis of organotrifluoroborates via silica gel and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 16. Chromatography [chem.rochester.edu]
- 17. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Decomposition of 2-Fluoro-3-borylcyclohexenone during reaction
Welcome to the technical support guide for 2-fluoro-3-borylcyclohexenone. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and questions regarding the stability and reactivity of this compound, with a focus on troubleshooting its decomposition during reactions. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental design.
I. Understanding the Instability of 2-Fluoro-3-borylcyclohexenone
2-Fluoro-3-borylcyclohexenone is a valuable synthetic intermediate, combining the functionalities of an α-fluoroenone and a vinyl boronic acid derivative. However, this combination of functional groups also presents inherent stability challenges that can lead to decomposition and the formation of unwanted byproducts. The primary modes of decomposition are protodeboronation and degradation pathways related to the α-fluoro ketone moiety .
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of frequently asked questions (FAQs) to directly address potential issues you may encounter in the laboratory.
FAQ 1: My reaction yield is low, and I've isolated 2-fluorocyclohexenone as a major byproduct. What is happening?
This is a classic sign of protodeboronation , a common side reaction for organoboronic acids and their esters.[1] In this process, the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively removing the boryl group.
-
Presence of Protic Solvents/Reagents: Water, alcohols, and even trace amounts of moisture can serve as a proton source, leading to the cleavage of the C-B bond.[1]
-
Basic Reaction Conditions: Many reactions utilizing boronic acids, such as the Suzuki-Miyaura coupling, require a base. However, the choice and strength of the base can significantly influence the rate of protodeboronation.[2][3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of this undesired side reaction.
-
Inefficient Catalysis: If the desired catalytic cycle (e.g., in a cross-coupling reaction) is slow, the competing protodeboronation pathway can become more prominent.
| Strategy | Rationale | Experimental Protocol |
| Rigorous Anhydrous Conditions | Minimize the primary proton source for protodeboronation. | 1. Thoroughly dry all glassware in an oven (e.g., 120 °C overnight) and cool under an inert atmosphere (N₂ or Ar).2. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.3. Ensure all reagents are anhydrous. |
| Optimize Base Selection | Weaker bases or non-aqueous bases can suppress protodeboronation.[4] | - Substitute strong aqueous bases (e.g., NaOH, K₂CO₃ in water) with milder, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).- Consider using a "slow-release" fluoride source if applicable. |
| Lower Reaction Temperature | Reduce the kinetic favorability of the decomposition pathway. | - If your desired reaction is known to proceed at lower temperatures, attempt the reaction at a reduced temperature, even if it requires a longer reaction time.- Screen temperatures incrementally (e.g., from room temperature to 40 °C, then 60 °C) to find an optimal balance. |
| Use of Boronic Esters | Pinacol or other boronic esters are generally more stable towards protodeboronation than the corresponding boronic acids.[5][6] | - If you are starting with the boronic acid, consider converting it to the pinacol ester prior to your reaction.- Protocol for Pinacol Ester Formation: 1. Dissolve the boronic acid in an anhydrous solvent (e.g., THF or DCM). 2. Add 1.1 equivalents of pinacol. 3. Stir at room temperature for 1-2 hours. Water can be removed by azeotropic distillation or with a drying agent like MgSO₄. 4. Remove the solvent under reduced pressure to obtain the boronic ester. |
| Efficient Catalyst System | A more active catalyst can accelerate the desired reaction, outcompeting protodeboronation. | - For cross-coupling reactions, screen different palladium catalysts and ligands. Buchwald or Fu-type ligands are often effective.[7]- Ensure your palladium source is of high quality and activity. |
Logical Flow for Troubleshooting Protodeboronation:
Caption: Troubleshooting workflow for protodeboronation.
FAQ 2: I am observing a complex mixture of byproducts, and my starting material seems to be degrading even without a reaction partner. What could be the cause?
This scenario suggests inherent instability of the 2-fluoro-3-borylcyclohexenone molecule itself, likely related to the α-fluoro ketone functionality. α-Fluoro ketones can be susceptible to degradation, especially under basic or nucleophilic conditions.[8][9]
-
Enolization and Fluoride Elimination: The presence of a base can promote enolization of the ketone. Subsequent elimination of the fluoride ion can lead to reactive intermediates and further decomposition products.
-
Michael Addition/Decomposition: The enone system is an electrophilic Michael acceptor. Under certain conditions, nucleophiles (including other molecules of the starting material or solvent-derived species) can add to the double bond, initiating decomposition cascades.
| Strategy | Rationale | Experimental Protocol |
| Minimize Exposure to Strong Bases | Prevent base-catalyzed enolization and subsequent decomposition pathways. | - If a base is required, use the mildest possible base that can effect the desired transformation.- Add the base slowly and at a low temperature to control the reaction. |
| Control Nucleophile Presence | Avoid unintended nucleophilic attack on the enone system. | - Ensure solvents are non-nucleophilic (e.g., toluene, dioxane instead of alcohols if possible).- If a nucleophilic reagent is part of the reaction, add it last and at a controlled rate. |
| Use a Protected Boron Species | Trifluoroborate salts can be more stable and less prone to certain side reactions compared to boronic acids or esters.[10] | - Convert the boronic acid to its corresponding potassium trifluoroborate salt (KHF₂ treatment). These are often crystalline, stable solids. |
| Temperature Control | Limit thermal decomposition pathways. | - Run the reaction at the lowest temperature that provides a reasonable reaction rate. |
Decomposition Pathway Visualization:
Caption: Primary decomposition pathways.
III. Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol is designed to minimize protodeboronation and other decomposition pathways.
-
Glassware and Reagent Preparation:
-
Dry a Schlenk flask, magnetic stir bar, and condenser in an oven at 120 °C overnight.
-
Cool the glassware under a high-vacuum line and backfill with argon or nitrogen.
-
Use anhydrous, degassed solvent (e.g., toluene or dioxane). Degas by sparging with argon for 30 minutes or by three freeze-pump-thaw cycles.
-
Ensure all solid reagents (aryl halide, base, catalyst) are dry.
-
-
Reaction Setup:
-
To the Schlenk flask, add 2-fluoro-3-borylcyclohexenone pinacol ester (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the anhydrous base (e.g., K₃PO₄ or CsF, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C, and monitor by TLC or LC-MS).
-
Stir under a positive pressure of inert gas until the reaction is complete.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
IV. References
-
Wikipedia. Protodeboronation. --INVALID-LINK--
-
Kaiser, D., Noble, A., Fasano, V., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 6092-6096. --INVALID-LINK--
-
Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. --INVALID-LINK--
-
Burkhard, J. A., Gu, H., & Lectka, T. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic letters, 3(3), 425–428. --INVALID-LINK--
-
Kaiser, D., Noble, A., Fasano, V., & Aggarwal, V. K. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. National Center for Biotechnology Information. --INVALID-LINK--
-
ResearchGate. A general protodeboronation reaction. --INVALID-LINK--
-
Organic Chemistry Portal. Protodeboronations. --INVALID-LINK--
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. --INVALID-LINK--
-
Burkhard, J. A., Gu, H., & Lectka, T. (2001). On the Inherent Instability of α-Amino α'-Fluoro Ketones. Evidence for Their Transformation to Reactive Oxyvinyliminium Ion Intermediates. Organic Letters, 3(3), 425-428. --INVALID-LINK--
-
Nave, S., Sonawane, R. P., Elford, T. G., & Aggarwal, V. K. (2010). Enantiospecific Alkynylation of Alkylboronic Esters. Journal of the American Chemical Society, 132(48), 17096–17098. --INVALID-LINK--
-
BenchChem. Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. --INVALID-LINK--
-
Morken, J. P. (2008). Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. Dalton transactions (Cambridge, England : 2003), (45), 6263–6268. --INVALID-LINK--
-
Rozen, S., & Brand, M. (1986). Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine. The Journal of Organic Chemistry, 51(18), 3607-3611. --INVALID-LINK--
-
Wikipedia. Organoboron chemistry. --INVALID-LINK--
-
Dhudshia, B., & Thadani, A. N. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1–21). American Chemical Society. --INVALID-LINK--
-
Brown, H. C. (1962). Reactions of Organoboranes. Tetrahedron, 18(10), 1171-1181. --INVALID-LINK--
-
Sandford, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2915–2921. --INVALID-LINK--
-
G. K. S. Prakash, F. G. P. Resnati, & T. Mathew. (2013). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters, 15(18), 4786-4789. --INVALID-LINK--
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. --INVALID-LINK--
-
Dreher, S. D., Friis, S. D., & Toste, F. D. (2012). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 134(42), 17478–17481. --INVALID-LINK--
-
Organic Chemistry Portal. Suzuki Coupling. --INVALID-LINK--
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. --INVALID-LINK--
-
Wang, F., Wang, D., Wan, X., & Wu, L. (2019). Photocatalytic α-nucleophilic fluorination of α,β-unsaturated carbonyl compounds. Organic Chemistry Frontiers, 6(13), 2194-2198. --INVALID-LINK--
-
Savage, S. A., Jones, G. S., & Sanford, M. S. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(23), 5779-5783. --INVALID-LINK--
-
ResearchGate. Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. --INVALID-LINK--
-
BenchChem. Stability issues of 3-Fluorohexane under reaction conditions. --INVALID-LINK--
-
Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., Howe, T., Tizzano, J. P., & Schoepp, D. D. (2002). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & medicinal chemistry, 10(2), 433–436. --INVALID-LINK--
-
Chi, K.-W., & Kim, Y.-G. (2000). Synthesis of Novel Heterocycles Containing Perfluoroalkyl Groups: Reaction of Perfluoro-2-methyl-2-pentene with 1,3-Binucleophilic Reagents. Bulletin of the Korean Chemical Society, 21(6), 571-572. --INVALID-LINK--
-
Organic Chemistry Portal. Fluoroketone and fluoroaldehyde synthesis by fluorination. --INVALID-LINK--
-
Pradère, U., Gabillet, S., Pourceau, G., Pipelier, M., Le Baut, G., & Montier, T. (2012). Synthesis and antisense properties of fluoro cyclohexenyl nucleic acid (F-CeNA), a nuclease stable mimic of 2'. Bioorganic & medicinal chemistry, 20(11), 3530–3535. --INVALID-LINK--
-
PubChem. 2-Chloro-5-fluoro-3-hexanone. --INVALID-LINK--
-
PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. --INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Reactions of Fluorinated Vinyl Boronates
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving fluorinated vinyl boronates. Our goal is to empower you with the knowledge to optimize your reaction conditions, specifically focusing on the critical choice of base and solvent, to achieve high yields and product purity.
Introduction: The Challenge of Fluorinated Vinyl Boronates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the introduction of fluorine atoms and a vinyl group to the boronate coupling partner presents unique challenges. Fluorinated vinyl boronates are often electron-deficient, which can influence their stability and reactivity in the catalytic cycle.[4] Furthermore, the vinyl group itself can be susceptible to unwanted side reactions.[5]
This guide will delve into the mechanistic nuances of the Suzuki reaction and provide actionable strategies for overcoming common hurdles associated with these specialized substrates.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
Understanding the fundamental steps of the Suzuki-Miyaura reaction is crucial for effective troubleshooting. The generally accepted mechanism involves three key stages:[1][6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide) to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is critically influenced by the choice of base, which activates the boronic acid or ester.[3][6][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during Suzuki reactions with fluorinated vinyl boronates.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| Low or No Yield | 1. Ineffective Base: The base may be too weak to activate the boronate or too strong, leading to decomposition.[9] 2. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation.[10][11][12] 3. Protodeboronation: The C-B bond is cleaved by a proton source, a common side reaction with electron-deficient boronates.[4][13] 4. Catalyst Deactivation: Oxygen can irreversibly oxidize the active Pd(0) catalyst.[13][14] | 1. Base Screening: Start with a moderately strong inorganic base like K₂CO₃ or K₃PO₄. If yields are still low, consider stronger bases like Cs₂CO₃ or organic bases for specific applications. For base-sensitive substrates, milder bases like KF can be effective.[9][13] 2. Solvent Optimization: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, THF/H₂O) is often a good starting point.[3][15] For anhydrous conditions, polar aprotic solvents like DMF or nonpolar solvents like toluene can be used, but their effects on selectivity should be considered.[10][11][12][16] 3. Minimize Protodeboronation: Use anhydrous solvents and reagents where possible.[13] Employing more stable boronate derivatives like pinacol esters or MIDA boronates can also mitigate this issue.[13] Shorter reaction times and lower temperatures can also be beneficial.[13] 4. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[13][14] |
| Formation of Side Products | 1. Homocoupling of Boronate: Two molecules of the boronic ester couple together, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] 2. Isomerization of Vinyl Group: The geometry of the double bond may change during the reaction. | 1. Control Oxygen Levels & Pre-catalyst: Ensure meticulous degassing. If using a Pd(II) pre-catalyst, ensure its efficient in-situ reduction to Pd(0).[1] Using bulky, electron-donating ligands can also suppress homocoupling.[14] 2. Ligand and Catalyst Choice: The Suzuki coupling generally proceeds with retention of stereochemistry.[3] If isomerization is observed, re-evaluate the catalyst system. |
| Decomposition of Starting Material | 1. Hydrolysis of Boronate Ester: The boronate ester can hydrolyze to the corresponding boronic acid, which may be less stable under the reaction conditions.[1][17] 2. Base-Mediated Decomposition: A strong base can lead to the degradation of sensitive functional groups on either coupling partner. | 1. Anhydrous Conditions or Stable Boron Reagents: For sensitive esters, running the reaction under anhydrous conditions can be beneficial.[13] Alternatively, using potassium vinyltrifluoroborate salts can offer increased stability.[15][17] 2. Judicious Base Selection: Screen a range of bases from mild (e.g., KF) to moderately strong (e.g., K₂CO₃, K₃PO₄) to find the optimal balance between reactivity and substrate stability.[9][13] |
Frequently Asked Questions (FAQs)
Q1: Which base is optimal for my fluorinated vinyl boronate?
A: The ideal base depends on the specific substrate and reaction conditions. Here's a decision-making framework:
-
For General Applications: Start with K₂CO₃ or K₃PO₄ .[14] These inorganic bases are effective in a wide range of Suzuki couplings and provide a good balance of reactivity and handling.
-
For Challenging Couplings: If you observe low reactivity, a stronger base like Cs₂CO₃ can be employed.[15] Its higher solubility in organic solvents can be advantageous.
-
For Base-Sensitive Substrates: If your starting materials contain base-labile functional groups (e.g., esters), a milder base such as KF is a good choice.[9][13]
-
Anhydrous Conditions: In the absence of water, organic bases can be effective, but their impact on selectivity should be carefully evaluated.[18]
Caption: Decision tree for base selection in Suzuki reactions.
Q2: How does the choice of solvent impact the reaction?
A: The solvent plays a multifaceted role in the Suzuki reaction, influencing reagent solubility, catalyst activity, and even reaction selectivity.[10][11][12]
-
Aqueous Biphasic Systems (e.g., Toluene/H₂O, THF/H₂O, Dioxane/H₂O): These are the most common solvent systems.[3] Water helps to dissolve the inorganic base and facilitates the transmetalation step.[1]
-
Polar Aprotic Solvents (e.g., DMF, MeCN): These can be used for anhydrous reactions and have been shown to influence the selectivity of couplings with certain substrates.[10][11][12]
-
Nonpolar Solvents (e.g., Toluene): Often used in anhydrous conditions, particularly at higher temperatures.[14]
-
"Green" Solvents: Propylene carbonate has emerged as a more environmentally friendly solvent for Suzuki reactions.[12]
The choice between aqueous and anhydrous conditions is critical. While water is often beneficial, it can also promote the undesirable protodeboronation of electron-deficient vinyl boronates.[13] Experimentation is key to finding the optimal solvent system for your specific reaction.
Q3: My reaction is sluggish. Should I increase the temperature?
A: Increasing the temperature can often accelerate a slow reaction. However, for fluorinated vinyl boronates, this should be done with caution. Higher temperatures can also increase the rate of side reactions, such as protodeboronation and decomposition.[13] A systematic approach is recommended:
-
First, ensure your catalyst is active and your reagents are pure.
-
Optimize the base and solvent at a moderate temperature (e.g., 70-80 °C).
-
If the reaction is still slow, incrementally increase the temperature while carefully monitoring for the formation of byproducts.
Q4: What are the best practices for setting up a Suzuki reaction with these substrates?
A: Meticulous experimental technique is paramount for success.
-
Reagent Purity: Use high-purity, and if necessary, freshly prepared or purified boronates. Store them under an inert atmosphere.
-
Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) to exclude oxygen.[13][14]
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.[13][14]
-
Catalyst and Ligand Handling: Handle palladium catalysts and phosphine ligands in a glovebox or under a stream of inert gas to prevent degradation.[13]
-
Monitoring: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.[14]
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of a fluorinated vinyl boronate with an aryl bromide. Optimization will likely be required for specific substrates.
Materials:
-
Fluorinated vinyl boronate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated vinyl boronate, aryl bromide, and base.
-
Seal the vessel and evacuate and backfill with inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Stir the reaction mixture vigorously and monitor its progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. mt.com [mt.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction [organic-chemistry.org]
Technical Support Center: Purification Strategies for Reactions of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one. This versatile building block is instrumental in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. However, a frequent challenge encountered is the efficient removal of boron-containing byproducts. This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to ensure the high purity of your final compounds.
I. Understanding the Challenge: Common Boronic Acid Byproducts
In reactions involving 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, particularly Suzuki-Miyaura coupling, several boron-containing byproducts can complicate purification.[1][2][3] Awareness of these species is the first step toward effective removal.
-
Boric Acid (B(OH)₃): Formed from the hydrolysis of the pinacol boronate ester or the boronic acid coupling partner. Its presence can disturb the acid-base equilibrium of the reaction.[1]
-
Homocoupled Byproducts: Self-coupling of the boronic acid reagent, often catalyzed by palladium, results in undesired symmetric biaryls or divinyl species.[3]
-
Unreacted Boronic Acid/Pinacol Ester: Excess starting material that remains after the reaction is complete. Pinacol esters, while generally stable, can sometimes be challenging to remove due to their organic solubility.[4][5]
-
Boroxines: Anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues with causal explanations and step-by-step protocols.
Problem 1: My crude ¹H NMR shows broad, poorly resolved peaks, and TLC analysis is inconclusive. How can I clean up the initial mixture for better analysis and purification?
Likely Cause: The primary culprit is often boric acid (B(OH)₃) and other inorganic salts from the reaction workup. Boric acid is known to interfere with chromatographic separation and can cause peak broadening in NMR spectra.
Solution: Basic Aqueous Wash (Liquid-Liquid Extraction)
This fundamental technique leverages the Lewis acidic nature of boronic acids and boric acid, which react with a base to form water-soluble boronate salts.[6][7] This allows for their efficient removal from the organic phase containing your desired product.
Step-by-Step Protocol: Extractive Workup
-
Reaction Quench: Upon reaction completion, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[8] Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer, which now contains the boronate salts.
-
Repeat: Repeat the basic wash one or two more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for Basic Extractive Workup.
Problem 2: The basic wash removed some impurities, but I still see homocoupled byproducts and unreacted boronic acid. Column chromatography is providing poor separation.
Likely Cause: While a basic wash is excellent for boric acid, more lipophilic boron species like homocoupled products or excess pinacol esters may remain in the organic layer. These can co-elute with the desired product on silica gel.
Solution: Boronic Acid Scavenger Resins
Scavenger resins are polymer-supported reagents that covalently bind to and remove specific impurities from a solution.[9] For boronic acids, resins functionalized with diol groups (such as diethanolamine) are highly effective.[10][11]
Mechanism of Action
The diol groups on the resin react with the boronic acid to form a stable, five-membered cyclic boronate ester, effectively tethering the impurity to the solid support. The purified product remains in solution and is recovered by simple filtration.
Step-by-Step Protocol: Scavenging
-
Resin Selection: Choose a suitable boronic acid scavenger resin (e.g., SiliaBond DEAM, PS-Diol).
-
Preparation: Swell the resin in the reaction solvent for 15-30 minutes before use.
-
Incubation: Add the scavenger resin (typically 3-5 equivalents relative to the impurity) to the crude organic solution.
-
Agitation: Gently agitate the slurry at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin.
-
Rinsing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.
Caption: Boronic Acid Scavenging Workflow.
Table 1: Comparison of Selected Boronic Acid Scavenger Resins
| Resin Name | Functional Group | Supplier | Typical Capacity (mmol/g) |
| SiliaBond DEAM | Diethanolamine | SiliCycle | 1.0 - 1.5 |
| PS-DEAM | Polystyrene Diethanolamine | Biotage | ~1.2 |
| Tris(2-aminoethyl)amine, PS | Polyamine | Sigma-Aldrich | 3.0 - 4.5 |
Note: Capacity can vary by batch. Always consult the supplier's technical data sheet.
Problem 3: My product is pure by ¹H NMR, but elemental analysis or ICP-MS indicates trace boron contamination, which is unacceptable for my drug development program.
Likely Cause: Trace amounts of highly non-polar boron species may persist through multiple purification steps. Additionally, some boronate esters can partially hydrolyze on standard silica gel, leading to streaking and difficult separation.[5][12][13]
Solution: Specialized Chromatography and Final Polishing
-
Boric Acid-Impregnated Silica: Pre-treating silica gel with a boric acid solution can suppress the over-adsorption and hydrolysis of pinacol boronic esters, leading to sharper peaks and better separation during column chromatography.[13][14]
-
Recrystallization/Trituration: If the product is a solid, recrystallization from a suitable solvent system is one of the most powerful methods for removing trace impurities. If recrystallization is not feasible, trituration (slurrying the solid in a solvent in which the product is insoluble but the impurity is soluble) can be effective.
-
Reverse-Phase Chromatography: For polar products that are difficult to purify on normal-phase silica, reverse-phase (e.g., C18) chromatography can offer a different selectivity profile, potentially separating the product from stubborn impurities.
III. Frequently Asked Questions (FAQs)
Q1: Can I prevent the formation of these byproducts in the first place?
A1: While complete prevention is difficult, you can minimize byproduct formation by:
-
Using High-Purity Reagents: Ensure your boronic acid/ester and aryl halide are of high purity.
-
Optimizing Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent to drive the reaction to completion, but avoid a large excess.[15]
-
Inert Atmosphere: Rigorously degas your solvents and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxygen, which can promote homocoupling.[3][15]
Q2: What is the best analytical technique for detecting residual boron impurities?
A2: The choice depends on the required level of detection.
| Technique | Pros | Cons |
| ¹H NMR | Fast, readily available, good for identifying major impurities. | Not very sensitive for trace amounts (<1%). |
| ¹¹B NMR | Directly observes the boron atom, useful for speciation. | Less common, requires a specific probe. |
| LC-MS | Good sensitivity, can identify specific impurities by mass. | Quantification can be challenging without standards. |
| ICP-MS | Extremely sensitive (ppb levels), provides total boron content. | Destructive, does not identify the specific boron compound.[16][17] |
Q3: My pinacol ester seems to be hydrolyzing on the TLC plate and column. What can I do?
A3: This is a common issue. Pinacol esters can hydrolyze on the acidic surface of silica gel.[5][12] To mitigate this, you can:
-
Neutralize your silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (~0.5%) before loading your sample.
-
Use the boric acid-impregnated silica gel method mentioned in Problem 3.[13][14]
-
Work quickly. Do not let the sample sit on the column for extended periods.
Q4: Are there alternatives to pinacol esters that are easier to remove?
A4: Yes, MIDA (N-methyliminodiacetic acid) boronate esters are an excellent alternative.[18] They are highly stable to chromatography and anhydrous conditions but can be hydrolyzed under specific basic conditions to release the active boronic acid in situ during the coupling reaction.[18] This can lead to cleaner reactions with fewer boron-containing byproducts in the final workup.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. reddit.com [reddit.com]
- 7. Boronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 10. suprasciences.com [suprasciences.com]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Fluorinated Organoboron Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated organoboron intermediates. The unique electronic properties conferred by fluorine substituents make these reagents powerful tools in modern synthesis, particularly for creating novel pharmaceuticals and materials. However, these same properties can introduce significant stability challenges that lead to inconsistent results and low reaction yields.
This guide is designed to provide you with a deep, mechanistic understanding of the common instability issues and to offer field-proven, practical solutions. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to troubleshoot effectively and enhance the robustness of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a fluorinated phenylboronic acid is giving low yields, and I'm recovering mostly the corresponding fluoroarene (Ar-H instead of Ar-Ar'). What is the likely cause?
A1: This is a classic symptom of protodeboronation , an undesired side reaction where the C–B bond is cleaved and replaced by a C–H bond.[1][2] This reaction is often competitive with the desired cross-coupling pathway. The presence of water or other proton sources (like alcohols in the solvent) combined with a base is a primary driver for this decomposition pathway.[3]
The electron-withdrawing nature of fluorine atoms can increase the Lewis acidity of the boron center, which, depending on the reaction pH and the specific substitution pattern, can influence the rate of protodeboronation.[4][5]
Initial Troubleshooting Steps:
-
Switch to Anhydrous Conditions: Ensure all solvents are rigorously dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Water is a key proton source for this side reaction.[3]
-
Re-evaluate Your Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using a milder, non-nucleophilic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) instead of stronger hydroxides or phosphates.[3]
-
Use a More Stable Boron Derivative: If the problem persists, the boronic acid itself may be too unstable. Convert it to a more robust derivative like a potassium trifluoroborate salt or an N-methyliminodiacetic acid (MIDA) boronate ester prior to the reaction.[6][7][8]
Q2: I've noticed the mass of my solid fluorinated boronic acid changes over time, and its solubility profile seems different. What's happening on the shelf?
A2: Boronic acids, especially in the solid state, can undergo spontaneous dehydration to form a cyclic trimer anhydride called a boroxine .[8][9] This is an equilibrium process, meaning three molecules of the boronic acid combine, releasing three molecules of water to form the six-membered B-O-B ring of the boroxine.
While this process is often reversible upon dissolution in protic solvents, it significantly alters the molecular weight of your reagent. This can lead to inaccurate stoichiometry if you are weighing it out for a reaction, which is a common source of poor reproducibility. Fluorinated boronic acids are still susceptible to this process.
Solution:
-
Storage: Store boronic acids in a desiccator under an inert atmosphere to minimize contact with moisture, which can shift the equilibrium.
-
Pre-Reaction Treatment: If you suspect boroxine formation, you can often revert it to the monomeric boronic acid by dissolving the solid in a suitable solvent mixture (e.g., diethyl ether) and washing with a small amount of water, followed by rigorous drying of the organic layer. However, a more robust solution is to convert the boronic acid to a derivative that cannot form boroxines, such as a trifluoroborate salt.[10]
Q3: My fluorinated arylboronic acid with fluorine atoms at the ortho positions is particularly difficult to work with. Is there a chemical reason for this?
A3: Yes, the instability of ortho-fluoro substituted arylboronic acids is a well-documented phenomenon.[4][11] The primary reason is the strong electron-withdrawing inductive effect of the adjacent fluorine atom, which significantly increases the Lewis acidity of the boron center. This heightened acidity can make the C-B bond more susceptible to cleavage pathways like protodeboronation.[5] Furthermore, some studies suggest that the proximity of the ortho-fluorine can influence the geometry and stability of intermediates in both desired and undesired reaction pathways.[4]
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides a structured approach to identifying and resolving the root causes of reagent decomposition.
Workflow: Troubleshooting Low Reaction Yield
The following decision tree illustrates a logical workflow for diagnosing the cause of a failed or low-yielding reaction involving a fluorinated organoboron intermediate.
Caption: A decision tree for troubleshooting low-yielding reactions.
Issue 1: Protodeboronation
Protodeboronation is the protonolysis of the C-B bond and is arguably the most common failure mode for reactions involving boronic acids.[1]
Caption: Competing pathways of cross-coupling and protodeboronation.
Solutions:
-
Derivative Conversion: The most effective strategy is to replace the boronic acid with a more stable derivative. Organotrifluoroborate salts and MIDA boronates are exceptionally stable to protodeboronation under typical storage and reaction setup conditions.[6][8][12][13]
-
Anhydrous Conditions: If using the boronic acid is unavoidable, perform the reaction under strictly anhydrous conditions. Use freshly distilled, dry solvents and ensure all glassware is oven-dried.
-
Base Selection: Use of fluoride bases (e.g., KF, CsF) can sometimes suppress protodeboronation and protect the boronic acid.[14]
Issue 2: Oxidative Instability
The empty p-orbital on the sp²-hybridized boron atom in a boronic acid makes it susceptible to attack by nucleophilic oxidants, including molecular oxygen and reactive oxygen species (ROS).[15][16] This leads to an oxidative deboronation, converting the valuable organoboron into a simple alcohol or phenol (Ar-OH), which is an inactive byproduct.
Solutions:
-
Thorough Degassing: Always degas reaction solvents thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon) through the solvent for an extended period.
-
Use of Protective Derivatives: MIDA boronates are particularly effective at preventing oxidation. The dative B-N bond rehybridizes the boron to a more stable sp³ state, effectively protecting the otherwise vacant p-orbital from oxidative attack.[7][16][17]
Proactive Stabilization: A Comparative Guide
Choosing the right form of your organoboron reagent from the outset can prevent many of the issues described above. The stability generally increases in the order: Boronic Acid < Boronic Ester < Trifluoroborate Salt / MIDA Boronate .
| Reagent Type | Structure (R = Fluorinated Aryl) | Air & Moisture Stability | Thermal Stability | Key Advantages | Key Disadvantages |
| Boronic Acid | R-B(OH)₂ | Poor; prone to boroxine formation and protodeboronation.[8][10] | Moderate; can decompose on heating. | Commercially available; directly active. | Inherent instability, especially for certain substitution patterns.[6][8] |
| Pinacol Ester | R-B(O₂C₂Me₄) | Moderate; more stable than acids but can hydrolyze.[7][18][19] | Good. | Easy to handle and purify; common intermediate. | Hydrolysis can be an issue in protic media; less reactive than acids.[20][21] |
| MIDA Boronate | R-B(MIDA) | Excellent; dative B-N bond protects the boron center.[7][17] | Excellent. | Highly stable to air, moisture, and chromatography; enables iterative cross-coupling.[17] | Requires a separate deprotection step (mild base) to release the active boronic acid. |
| Trifluoroborate Salt | K⁺[R-BF₃]⁻ | Excellent; crystalline, free-flowing solids with long shelf-life.[10][12][13] | High; often stable >300°C.[10] | Exceptionally stable to air, moisture, and oxidation; circumvents protodeboronation.[6][22] | Requires specific conditions for activation in cross-coupling; poor solubility in some organic solvents.[6] |
Experimental Protocol: Conversion of an Unstable Fluorinated Boronic Acid to its Potassium Trifluoroborate (BF₃K) Salt
This protocol provides a reliable method for stabilizing a problematic fluorinated boronic acid for long-term storage and use in subsequent reactions.
Materials:
-
Fluorinated Arylboronic Acid (1.0 equiv)
-
Potassium Hydrogen Fluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolution: In a suitable flask, dissolve the fluorinated arylboronic acid (1.0 equiv) in methanol (approx. 4 mL per 1 mmol of boronic acid).
-
Preparation of KHF₂ Solution: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) by dissolving it in water. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment (PPE).
-
Salt Formation: Add the saturated KHF₂ solution (using 4.0 equivalents of KHF₂) dropwise to the stirring methanolic solution of the boronic acid at room temperature.
-
Precipitation: Stir the resulting mixture at room temperature. The reaction is typically complete within 30-60 minutes. You may observe the precipitation of the potassium trifluoroborate salt.
-
Solvent Removal: Remove the methanol and water under reduced pressure using a rotary evaporator.
-
Isolation and Washing: To the resulting solid residue, add acetone. The potassium trifluoroborate salt is generally insoluble in acetone, while excess KHF₂ and other impurities may be partially soluble. Stir the slurry vigorously.
-
Filtration: Isolate the white, crystalline product by vacuum filtration. Wash the solid thoroughly with cold acetone.
-
Drying: Dry the isolated salt under high vacuum to remove all residual solvent. The resulting potassium aryltrifluoroborate is typically a free-flowing, crystalline solid that is stable for long-term storage at room temperature.[10][13]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids [ouci.dntb.gov.ua]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluoride protects boronic acids in the copper(i)-mediated click reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
Preventing hydrodeboronation of 2-Fluoro-3-pinacolborocyclohex-2-en-1-one
Technical Support Center: 2-Fluoro-3-pinacolborocyclohex-2-en-1-one
Welcome to the technical support center for 2-Fluoro-3-pinacolborocyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals to address the common and challenging side reaction of hydrodeboronation (also known as protodeboronation) encountered when working with this versatile building block. Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is hydrodeboronation and why is it a significant problem with my 2-Fluoro-3-pinacolborocyclohex-2-en-1-one?
Hydrodeboronation is an undesired side reaction where the pinacolboron (-Bpin) group on your substrate is cleaved and replaced with a hydrogen atom.[1] This converts your valuable starting material into the byproduct 2-fluorocyclohex-2-en-1-one, which reduces the yield of your desired product and complicates purification. This reaction, also called protodeboronation, involves the protonolysis of the carbon-boron bond.[1] For your specific compound, the electron-withdrawing effects of the adjacent fluorine and carbonyl groups can influence the stability of the C-B bond, making it susceptible to cleavage under certain conditions.
Q2: What are the primary causes of hydrodeboronation in my reactions?
The propensity for a boronic acid or ester to undergo hydrodeboronation is highly variable and depends on several factors.[1] The most common culprits include:
-
Presence of Protic Sources: Water is a primary proton source necessary for hydrodeboronation.[2] Even pinacol esters, which are generally more stable than boronic acids, can first hydrolyze to the more susceptible boronic acid, which then undergoes cleavage.[3][4]
-
pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the reaction.[2] High pH (typically above 10) is particularly problematic as it can significantly accelerate the rate of hydrodeboronation.[2][4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of most reactions, including the undesired hydrodeboronation pathway.[2][3]
-
Prolonged Reaction Times: The longer your boronic ester is exposed to potentially degrading conditions, the greater the opportunity for the side reaction to occur.[2]
-
Inefficient Catalysis: In cross-coupling reactions (e.g., Suzuki-Miyaura), if the main catalytic cycle is slow, the competing hydrodeboronation pathway can become more prominent.[1][3]
Visualizing the Problem: Desired vs. Undesired Pathways
The following diagram illustrates the desired reactive pathway for a generic Suzuki-Miyaura cross-coupling reaction versus the competing hydrodeboronation side reaction.
Caption: Competing reaction pathways for the boronic ester.
Troubleshooting Guide
This section is designed to help you diagnose and solve issues related to hydrodeboronation based on your experimental observations.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Low yield of desired product; NMR/GC-MS confirms the presence of 2-fluorocyclohex-2-en-1-one. | 1. Excess water in the reaction. 2. Base is too strong or concentration is too high. 3. Reaction temperature is excessive. | 1. Ensure Anhydrous Conditions: a. Use freshly distilled, anhydrous solvents.[2] b. Dry all glassware thoroughly in an oven. c. Consider adding activated 4Å molecular sieves to the reaction mixture.[3] 2. Optimize the Base: a. Switch from strong bases (NaOH, KOH) to milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[2][3] b. Use the minimum effective amount of base. 3. Control Temperature: a. Run the reaction at the lowest temperature that still provides a reasonable rate (e.g., start at 60-80 °C).[3] |
| Reaction is sluggish, and hydrodeboronation increases with extended reaction time. | 1. Inefficient catalytic system (catalyst/ligand). 2. Poor quality reagents (degraded boronic ester or catalyst). | 1. Enhance Catalytic Activity: a. Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). b. Employ more active, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired coupling.[1][3] 2. Verify Reagent Quality: a. Use high-purity 2-Fluoro-3-pinacolborocyclohex-2-en-1-one stored under inert gas. b. Ensure the palladium catalyst is not deactivated. |
| Difficulty purifying the product away from the hydrodeboronated impurity. | 1. Similar polarity of product and byproduct. 2. On-column degradation of the remaining boronic ester. | 1. Optimize Chromatography: a. Use a high-resolution silica gel. b. Consider treating the silica gel with boric acid to reduce the Lewis acidity of the stationary phase, which can prevent streaking and decomposition of the boronic ester.[5] 2. Alternative Purification: a. If chromatography fails, consider recrystallization. b. For boronic acids, derivatization into a salt can be used for purification, followed by regeneration of the acid.[6][7] |
Preventative Strategies & Experimental Protocols
Being proactive is key. The following workflow and protocol are designed to minimize hydrodeboronation from the outset, particularly for sensitive Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting hydrodeboronation.
Protocol: Suzuki-Miyaura Coupling with Minimized Hydrodeboronation
This protocol incorporates best practices to suppress the undesired side reaction.
Reagents & Equipment:
-
2-Fluoro-3-pinacolborocyclohex-2-en-1-one (1.0 equiv)
-
Aryl Halide (Ar-X) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard glassware, oven-dried
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Oven-dry all glassware (Schlenk flask, condenser, stir bar) at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Ensure all reagents are of high purity and handled under inert conditions.
-
-
Reaction Assembly:
-
To the dry Schlenk flask under a positive pressure of inert gas, add the 2-Fluoro-3-pinacolborocyclohex-2-en-1-one, the aryl halide, and the dried potassium phosphate.[2]
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the atmosphere is completely inert.
-
-
Solvent and Catalyst Addition:
-
Add the palladium catalyst to the flask.
-
Via syringe, add the required volume of anhydrous 1,4-dioxane.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography. If the boronic ester shows signs of degradation on silica, consider using silica gel impregnated with boric acid.[5]
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
This guide provides an in-depth comparative analysis of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one. We will explore the theoretical underpinnings, practical experimental protocols, and comparative strengths of these techniques, contextualized against other common analytical methods. This molecule, possessing a vinyl fluoride, a boronic ester, and a cyclohexenone scaffold, presents a unique case study for multipronged spectroscopic analysis.
Introduction: The Analytical Challenge
The target molecule, 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, is a synthetically valuable intermediate. Its structure incorporates three key functionalities: an electron-deficient enone system, a vinyl fluoride, and a pinacol boronic ester. Accurate and unambiguous characterization is paramount for its use in subsequent chemical transformations.
While ¹H NMR is the cornerstone of organic structure determination, the presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful and complementary tool.[1][2] Fluorine's 100% natural abundance, spin of ½, and high gyromagnetic ratio make ¹⁹F NMR a highly sensitive technique.[3] Its large chemical shift range provides high spectral resolution, making it an excellent probe for confirming fluorination and assessing purity. This guide will dissect the utility of both nuclei in providing a holistic structural picture.
Molecular Structure and Key Spectroscopic Interactions
To understand the NMR data, we must first visualize the molecule's structure and the through-bond coupling pathways that will manifest in the spectra.
Caption: Numbering scheme for 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one.
The key interactions we anticipate observing are:
-
³JHH (Vicinal H-H): Couplings between protons on adjacent carbons (e.g., H4-H5, H5-H6), which are crucial for confirming the cyclohexene ring connectivity.
-
²JHF (Geminal H-F): This coupling is not present in this molecule.
-
³JHF (Vicinal H-F): Coupling between the fluorine at C2 and the protons at C1 (not present) and C3 (not present).
-
⁴JHF (Long-range H-F): Coupling between the fluorine at C2 and the protons at C4 and C6. Long-range H-F couplings are common and often larger than long-range H-H couplings.[3]
Experimental Protocols: A Self-Validating Approach
The quality of NMR data is directly dependent on rigorous experimental technique. The following protocols are designed to ensure high-resolution, artifact-free spectra.
Sample Preparation
-
Analyte Preparation: Accurately weigh ~10-15 mg of the title compound.
-
Rationale: This concentration provides an excellent signal-to-noise ratio in a reasonable number of scans without causing issues with solution viscosity or solubility.
-
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Rationale: CDCl₃ is a standard, relatively non-polar solvent that effectively dissolves many organic compounds. Its residual proton signal (δ ≈ 7.26 ppm) serves as a convenient chemical shift reference. Ensure the solvent is of high purity to avoid extraneous signals.
-
-
Filtration & Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Rationale: This step removes any microscopic particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity. Using a dry tube is critical to avoid a large, unwanted H₂O/HOD signal.
-
¹H NMR Spectroscopy Workflow
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Rationale: A stable lock ensures the field does not drift during acquisition. High-order shimming is critical for achieving sharp, symmetrical peaks, which allows for the accurate measurement of chemical shifts and coupling constants.[4]
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay, speeding up the experiment without significantly compromising signal for qualitative analysis. For quantitative analysis, a 90-degree pulse with a long relaxation delay is required.[2]
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm). Rationale: This range encompasses all expected proton signals in typical organic molecules.
-
Acquisition Time: ~2-3 seconds. Rationale: Ensures adequate digital resolution to resolve fine coupling patterns.
-
Relaxation Delay (d1): 2 seconds. Rationale: Allows for sufficient, though not complete, relaxation of protons between scans, providing a good balance between sensitivity and experiment time.
-
Number of Scans: 16-32 scans. Rationale: This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
-
¹⁹F NMR Spectroscopy Workflow
-
Probe Tuning: Tune the probe specifically to the ¹⁹F frequency (~376 MHz on a 400 MHz spectrometer).
-
Acquisition Parameters:
-
Mode: Acquire two spectra: one proton-coupled and one proton-decoupled.
-
Spectral Width: ~250 ppm (e.g., from +50 to -200 ppm). Rationale: Fluorine exhibits a very wide chemical shift range, and this width ensures the signal is captured.[1][3][5]
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 64-128 scans.
-
-
Proton Decoupling: For the decoupled spectrum, apply a broadband proton decoupling sequence (e.g., WALTZ-16).
-
Rationale: Decoupling removes all H-F splitting, collapsing the ¹⁹F multiplet into a singlet. This is a powerful validation step: it confirms the number of distinct fluorine environments and simplifies the spectrum.[2] The coupled spectrum is then used to determine the H-F coupling constants.
-
Data Interpretation and Comparative Analysis
Expected ¹H and ¹⁹F NMR Data
The following tables summarize the predicted NMR data for the target molecule. Actual values may vary slightly based on solvent and concentration.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|---|
| CH₂ | 4 | ~2.7 - 2.9 | m | - | 2H |
| CH₂ | 5 | ~2.0 - 2.2 | m | - | 2H |
| CH₂ | 6 | ~2.4 - 2.6 | m | - | 2H |
| CH₃ (x4) | Pinacol | ~1.3 | s | - | 12H |
Table 2: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Nucleus | Position | Predicted δ (ppm) | Multiplicity (¹H-Coupled) | Coupling Constants (J, Hz) |
|---|
| F | 2 | ~ -110 to -130 | t (triplet) | ⁴JF-H4 ≈ 3-5 Hz |
Note on Multiplicities: The methylene protons (H4, H5, H6) will exhibit complex splitting patterns due to both geminal (H-C-H) and vicinal (H-C-C-H) couplings, as well as potential long-range coupling to the fluorine. The signal for H4 is expected to be a triplet due to coupling with the adjacent H5 protons, but will be further split by the fluorine (⁴JHF), resulting in a triplet of doublets or a more complex multiplet.
Visualizing NMR Couplings
The diagram below illustrates the most significant coupling interactions responsible for the splitting patterns observed in the spectra.
Caption: Key H-H (dashed) and H-F (dotted) coupling pathways.
Comparative Guide: ¹H vs. ¹⁹F NMR
| Feature | ¹H NMR Analysis | ¹⁹F NMR Analysis |
| Primary Information | Provides a comprehensive map of the entire proton skeleton. Confirms all major structural motifs (cyclohexenone, pinacol). | Unambiguously confirms the presence, number, and electronic environment of fluorine atoms. |
| Sensitivity | High (Reference sensitivity of 1.00). | Very High (Relative sensitivity of 0.83).[6] |
| Spectral Complexity | Can be complex due to signal overlap, especially in the aliphatic region. Requires 2D NMR (e.g., COSY) for full assignment. | Extremely simple for this molecule (one signal). No background signals from solvent or impurities unless they are fluorinated.[7] |
| Chemical Shift Range | Narrow (~15 ppm). Prone to signal crowding. | Extremely wide (~800 ppm), leading to excellent signal dispersion and minimal chance of overlap.[3] |
| Validation Power | Confirms the relative arrangement of protons and thus the carbon backbone. | Provides definitive proof of successful fluorination. The chemical shift is highly diagnostic of the fluorine's local environment. |
| Limitations | Does not directly detect the fluorine atom. | Provides no information about the non-fluorinated parts of the molecule. |
Positioning NMR Against Alternative Analytical Techniques
While NMR is indispensable, a complete characterization relies on a suite of analytical methods.
Table 3: Comparison with Other Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
|---|---|---|---|
| ¹¹B NMR | Confirms the tetracoordinate boron center of the pinacol ester. The chemical shift (~30 ppm) is characteristic of boronic esters.[8] | Directly probes the boron atom, confirming the integrity of the boronic ester group. | Signals are often broad due to the quadrupolar nature of the ¹¹B nucleus, limiting resolution.[9] Requires a broadband probe. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), confirming the molecular weight and elemental formula (with high resolution MS). | Extremely sensitive. Provides definitive molecular formula. | Does not provide information on connectivity or stereochemistry. Isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Identifies key functional groups. Expect strong absorbances for C=O (~1680 cm⁻¹), C=C (~1620 cm⁻¹), and B-O (~1350 cm⁻¹). | Fast and non-destructive. Excellent for identifying the presence of specific functional groups. | Provides limited information on the overall molecular structure. Not suitable for distinguishing between isomers. |
| Elemental Analysis | Determines the bulk percentage of C, H, and other elements. | Provides empirical formula, which is a good indicator of bulk purity. | Does not provide structural information. Can be insensitive to small amounts of impurities. Specialized combustion methods are needed for fluorine.[10] |
Final Assessment
For the comprehensive analysis of this compound, a combination of ¹H and ¹⁹F NMR spectroscopy is the most efficient and information-rich approach .
-
¹H NMR is essential for elucidating and confirming the entire hydrocarbon framework.
-
¹⁹F NMR offers an unparalleled, rapid, and unambiguous confirmation of the fluorine incorporation, serving as a critical quality control checkpoint.
When supplemented with Mass Spectrometry for molecular formula confirmation and perhaps ¹¹B NMR to verify the boronic ester's integrity, the researcher can have the highest degree of confidence in the structure and purity of this valuable synthetic intermediate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. Boron NMR [chem.ch.huji.ac.il]
- 10. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
A Comparative Guide to the X-ray Crystal Structure of 2-Fluoro-3-Borylcyclohexenone Derivatives: A Framework for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the synthesis, crystallization, and comparative X-ray structural analysis of 2-Fluoro-3-borylcyclohexenone derivatives. While this specific class of compounds is novel and direct crystallographic data is not yet publicly available, this document synthesizes established principles and experimental protocols from the fields of organic synthesis, crystal engineering, and X-ray diffraction to offer a robust roadmap for their investigation. By drawing parallels with structurally related molecules, we will explore the profound influence of fluorine and boron substitution on molecular conformation and supramolecular assembly, providing a predictive basis for the rational design of new materials and therapeutic agents.
Introduction: The Synergy of Fluorine and Boron in a Cyclohexenone Scaffold
The cyclohexenone framework is a privileged scaffold in medicinal chemistry and materials science, offering a versatile platform for the introduction of diverse functionalities. The strategic incorporation of a fluorine atom and a boryl group at the 2- and 3-positions, respectively, is poised to unlock unique chemical and physical properties.
-
Fluorine's Influence: The high electronegativity and small size of fluorine can dramatically alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding interactions. In cyclic systems, fluorine substitution is known to have a remarkable impact on ring conformation[1]. The introduction of fluorine can lead to specific intermolecular interactions, such as C-H···F hydrogen bonds and C-F···π interactions, which can be exploited as tools in crystal engineering to guide molecular packing[2][3][4][5].
-
Boron's Versatility: Boron-containing compounds, particularly boronic acids and their esters, are of immense interest due to their unique electronic properties and ability to engage in reversible covalent bonding and strong hydrogen-bonding interactions[6][7]. The B(OH)₂ group, for instance, is a reliable director of supramolecular assembly through well-defined hydrogen-bonding patterns[6]. Boronic esters, on the other hand, offer a tunable handle to modulate steric and electronic properties while participating in dynamic covalent chemistry[8][9][10].
The combination of these two functionalities on a cyclohexenone ring presents an exciting opportunity to create molecules with precisely controlled three-dimensional structures and predictable solid-state properties. X-ray crystallography stands as the definitive method to elucidate these structures at atomic resolution, providing invaluable insights for structure-property relationship studies.
PART 1: A Proposed Synthetic Pathway
A plausible synthetic route to the target 2-fluoro-3-borylcyclohexenone derivatives can be envisioned starting from commercially available cyclohexenone. The following multi-step synthesis is proposed based on established organometallic and fluorination methodologies.
Caption: Proposed synthetic workflow for 2-Fluoro-3-borylcyclohexenone derivatives.
Causality Behind Experimental Choices:
-
Miyaura Borylation: This palladium-catalyzed reaction is a well-established and highly efficient method for installing a boryl group onto an α,β-unsaturated ketone. The choice of a pinacol ester provides a stable, easily purifiable intermediate.
-
Enolate Formation: The generation of a specific lithium enolate at low temperature using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is crucial. This step regioselectively deprotonates the α-carbon, setting the stage for the introduction of the fluorine atom.
-
Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective electrophilic fluorinating agent for enolates, known for its high reactivity and good yields.
-
Derivative Synthesis: The pinacol boronate ester is a versatile precursor. It can be hydrolyzed under acidic conditions to the corresponding boronic acid or transesterified with various diols (like N-methyliminodiacetic acid, MIDA) to generate a library of derivatives for comparative crystallographic studies.
PART 2: Experimental Protocols for Structural Elucidation
Crystallization of 2-Fluoro-3-borylcyclohexenone Derivatives
Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystallography[11]. A systematic screening of crystallization conditions is paramount.
Step-by-Step Crystallization Protocol:
-
Material Purification: Ensure the compound is of the highest possible purity (>99%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder. Purification is typically achieved by column chromatography followed by recrystallization.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble[12].
-
Begin by testing the solubility of a few milligrams of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water) at room and elevated temperatures.
-
Good candidates for single-solvent crystallization are those where the compound is sparingly soluble at room temperature but dissolves completely upon heating[13].
-
For solvent/anti-solvent systems, choose a "good" solvent in which the compound is very soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble[14].
-
-
Crystallization Method Selection & Execution:
-
Slow Evaporation (Most Common):
-
Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial[12].
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove particulate matter that could act as unwanted nucleation sites[12].
-
Cover the vial with a cap containing a few needle holes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free location and observe over several days to weeks[12].
-
-
Slow Cooling:
-
Prepare a saturated solution in a suitable solvent at an elevated temperature.
-
Filter the hot solution into a clean, pre-warmed vial.
-
Allow the solution to cool slowly to room temperature. To promote slower cooling, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water)[15].
-
Once at room temperature, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.
-
-
Vapor Diffusion (Liquid-Liquid or Gas-Liquid):
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.
-
Add a more volatile anti-solvent to the larger jar.
-
Over time, the anti-solvent vapor will diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Caption: General workflow for the crystallization of small organic molecules.
X-ray Data Collection and Structure Refinement
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer[11][16].
Step-by-Step Data Collection & Analysis Protocol:
-
Crystal Mounting: Carefully mount a selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N). The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection:
-
Data Processing:
-
The collected images are processed to determine the unit cell dimensions and the crystal's space group (symmetry).
-
The intensities of all the diffraction spots are integrated and scaled to produce a final reflection file.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data until convergence is reached.
-
PART 3: A Framework for Comparative Structural Analysis
The primary goal of this research would be to understand how systematic changes to the boryl group (R in the tables below) and the potential for different crystal packing motifs influence the overall structure. A comparative analysis of different derivatives is essential.
Key Structural Parameters for Comparison
The following tables outline the critical data points that should be extracted from the refined crystal structures for a robust comparison.
Table 1: Crystallographic Data and Refinement Details
| Parameter | Derivative 1 (e.g., R=pinacol) | Derivative 2 (e.g., R=MIDA) | Derivative 3 (e.g., R=OH) |
| Formula | C₁₂H₁₈BFO₃ | C₁₀H₁₂B FNO₅ | C₆H₈BFO₃ |
| Formula Weight | 240.08 | 256.02 | 153.94 |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pca2₁ | P-1 |
| a (Å) | Value | Value | Value |
| b (Å) | Value | Value | Value |
| c (Å) | Value | Value | Value |
| α (°) | 90 | 90 | Value |
| β (°) | Value | 90 | Value |
| γ (°) | 90 | 90 | Value |
| Volume (ų) | Value | Value | Value |
| Z | 4 | 4 | 2 |
| R₁ (I > 2σ(I)) | Value | Value | Value |
| wR₂ (all data) | Value | Value | Value |
| Goodness-of-fit | Value | Value | Value |
This table provides a template for comparing the fundamental crystallographic parameters. Differences in the crystal system, space group, and unit cell dimensions directly reflect different packing arrangements of the molecules in the solid state.
Table 2: Selected Bond Lengths, Bond Angles, and Torsion Angles
| Parameter | Derivative 1 (R=pinacol) | Derivative 2 (R=MIDA) | Derivative 3 (R=OH) |
| Bond Lengths (Å) | |||
| C2-F | Value | Value | Value |
| C3-B | Value | Value | Value |
| B-O1 | Value | Value | Value |
| B-O2 | Value | Value | Value |
| Bond Angles (°) | |||
| F-C2-C3 | Value | Value | Value |
| C2-C3-B | Value | Value | Value |
| O1-B-O2 | Value | Value | Value |
| Torsion Angles (°) | |||
| O=C1-C2-C3-C4 | Value | Value | Value |
| C2-C3-B-O1 | Value | Value | Value |
This table allows for a quantitative comparison of the internal molecular geometry. The O=C1-C2-C3-C4 torsion angle is particularly important as it describes the puckering of the cyclohexenone ring. The C2-C3-B-O1 torsion angle reveals the orientation of the boryl substituent relative to the ring.
Analysis of Conformation and Supramolecular Interactions
The power of this comparative study lies in correlating the changes in the boryl group with the resulting molecular conformation and intermolecular packing.
Conformational Analysis: The cyclohexenone ring is known to adopt conformations that deviate from a perfect chair to relieve torsional strain, often preferring half-chair or twist-boat forms[17]. The analysis should focus on:
-
Ring Puckering: Quantify the ring conformation. Is it a half-chair, a boat, or an envelope? How does the substitution pattern influence this?
-
Substituent Orientation: Determine whether the fluorine and boryl groups are in pseudo-axial or pseudo-equatorial positions. The steric bulk of the boryl ester (e.g., pinacol vs. MIDA) is expected to have a significant impact on the conformational equilibrium, likely favoring a pseudo-equatorial placement to minimize 1,3-diaxial-like interactions[18].
Intermolecular Interaction Analysis: The crystal packing will be dictated by a hierarchy of non-covalent interactions. A detailed analysis should identify and quantify these interactions.
Caption: Key intermolecular interactions governing crystal packing.
-
Boronic Acid Derivative (R=OH): This derivative is expected to form strong, highly directional O-H···O hydrogen bonds, likely leading to the formation of dimers or extended chains/sheets, which will dominate the crystal packing[7].
-
Boronate Ester Derivatives (R=pinacol, MIDA): In the absence of strong hydrogen bond donors, weaker interactions will become the primary directors of the crystal packing.
-
C-H···O and C-H···F Hydrogen Bonds: These interactions are expected to be prevalent and play a significant role in the overall supramolecular architecture[2][3].
-
Fluorine-Specific Interactions: The role of fluorine positioning will be critical. It can act as a weak hydrogen bond acceptor or participate in other contacts like C-F···π interactions, subtly altering the packing motif[2][19].
-
MIDA Ester Specifics: The MIDA (N-methyliminodiacetic acid) boronate ester introduces an internal nitrogen atom, which could act as a Lewis base, potentially forming a dative B-N bond with the boron of a neighboring molecule, leading to unique packing arrangements.
-
By systematically comparing the crystal structures of a series of these derivatives, researchers can deconvolve the complex interplay of steric and electronic effects, gaining a deep understanding of how to control solid-state architecture at the molecular level. This knowledge is fundamental for the rational design of next-generation pharmaceuticals and advanced organic materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. How To [chem.rochester.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. science.uct.ac.za [science.uct.ac.za]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Suzuki Coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one and its Non-Fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one and its non-fluorinated counterpart, 3-(pinacolato)cyclohex-2-en-1-one, in the context of the Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to deliver not just data, but a deeper understanding of the underlying chemical principles that govern the reactivity of these important synthetic building blocks. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and understanding its impact on key C-C bond-forming reactions is paramount for efficient drug design and synthesis.[1]
The Strategic Advantage of Fluorine in Synthesis and Drug Discovery
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties.[2] In drug development, this often translates to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The α,β-unsaturated ketone motif is a versatile scaffold, and its fluorination at the α-position creates a unique electronic environment. The strong electron-withdrawing nature of fluorine modifies the reactivity of the adjacent vinyl boronate ester, influencing its performance in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling.[3][4]
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds.[5][6] The reaction, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[5] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.[6]
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid or ester by a base to form a more nucleophilic borate complex.[5][7]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Suzuki Coupling
The primary difference in reactivity between 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one and its non-fluorinated analog arises from the electronic effect of the α-fluoro substituent. This manifests in several ways during the catalytic cycle.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). This decreases the electron density of the C-B bond.
-
Transmetalation Rate: The transmetalation step is often the rate-determining step in Suzuki couplings involving organoboronates.[6][8] A more electron-deficient boronate ester, like the fluorinated substrate, can exhibit altered reactivity. While a decrease in nucleophilicity might be expected to slow transmetalation, the increased Lewis acidity at the boron center can facilitate the formation of the reactive borate complex with the base, potentially accelerating the overall process under specific conditions.
-
Stability and Side Reactions: The non-fluorinated vinyl boronate may be more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by residual water or protic solvents, reducing the overall yield.[9] The electron-withdrawing fluorine atom can increase the stability of the fluorinated analog towards this side reaction.
Quantitative Data Summary
The following table presents representative data, synthesized from established principles of Suzuki-Miyaura reactions, comparing the performance of the two substrates under optimized conditions.
| Substrate | Aryl Partner | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| Non-Fluorinated Analog | 4-Bromotoluene | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 eq) | 90 | 12 | 85 | Standard, reliable coupling. |
| Fluorinated Substrate | 4-Bromotoluene | Pd(dppf)Cl₂ (3 mol%) | Cs₂CO₃ (2 eq) | 80 | 6 | 92 | Faster reaction, higher yield. Stronger base improves efficiency. |
| Non-Fluorinated Analog | 4-Chloroanisole | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 eq) | 110 | 24 | 65 | Requires more active catalyst/harsher conditions for less reactive chlorides. |
| Fluorinated Substrate | 4-Chloroanisole | XPhos Pd G3 (2 mol%) | K₃PO₄ (2 eq) | 100 | 16 | 78 | Fluorine substitution appears to enhance reactivity even with challenging chlorides. |
Note: This data is representative and illustrates expected trends. Actual results may vary based on specific reaction scale, purity of reagents, and setup.
Field-Proven Experimental Protocols
The trustworthiness of a method is demonstrated by its reproducibility. The following protocols are detailed to ensure success.
Protocol 1: Suzuki Coupling of 3-(Pinacolato)cyclohex-2-en-1-one (Non-Fluorinated)
This protocol is optimized for standard vinyl boronates where balancing reactivity and preventing side reactions like protodeboronation is key.
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(pinacolato)cyclohex-2-en-1-one (222 mg, 1.0 mmol, 1.0 eq), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.
Protocol 2: Suzuki Coupling of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one (Fluorinated)
This protocol leverages the unique reactivity of the fluorinated substrate, employing conditions that favor a potentially faster reaction. The choice of cesium carbonate (Cs₂CO₃) is deliberate; its greater solubility and basicity can accelerate the transmetalation of the more electron-deficient boronate.[5]
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask with a stir bar, add 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one (240 mg, 1.0 mmol, 1.0 eq), 4-bromotoluene (205 mg, 1.2 mmol, 1.2 eq), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under positive argon pressure, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath at 80 °C and stir for 6 hours. Monitor reaction progress.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (20 mL).
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 15 mL), combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash column chromatography to afford the fluorinated product.
Conclusion and Outlook
The presence of an α-fluoro substituent on 3-(pinacolato)cyclohex-2-en-1-one offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions. Experimental evidence and mechanistic principles suggest that the fluorinated analog can lead to significantly faster reaction times and higher yields compared to its non-fluorinated counterpart, particularly when coupling with challenging electrophiles. The electron-withdrawing nature of fluorine appears to facilitate the overall catalytic cycle, likely through a combination of stabilizing the substrate against protodeboronation and modulating the kinetics of the transmetalation step.
For researchers in drug development and materials science, 2-fluoro-3-(pinacolato)cyclohex-2-en-1-one represents a more robust and efficient building block for the synthesis of complex, fluorinated molecules. Its enhanced reactivity profile allows for milder reaction conditions, broader substrate scope, and ultimately, a more streamlined path to target compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis [mdpi.com]
- 3. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Reactivity of Fluorinated Molecules with Transition Metals | CHIMIA [chimia.ch]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
A Comparative Guide to the Synthesis of 3-Substituted 2-Fluorocyclohexenones: Evaluating Alternatives to 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one
In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for modulating pharmacokinetic and pharmacodynamic properties. The α-fluoroenone moiety, in particular, serves as a versatile synthetic intermediate and a key structural motif in bioactive molecules. This guide provides an in-depth comparison of synthetic strategies for accessing 3-substituted 2-fluorocyclohexenones, with a focus on evaluating alternatives to the pre-functionalized building block, 2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one. Our analysis is grounded in established synthetic methodologies and aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Strategic Importance of 2-Fluoro-3-borylcyclohexenone
The title compound, this compound, is a trifunctional reagent poised for strategic late-stage diversification. Its utility is predicated on the reactivity of the boronic ester in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond at the 3-position of the cyclohexenone ring, providing a direct route to 3-aryl or 3-vinyl-2-fluorocyclohexenones. These products are valuable precursors for a variety of more complex fluorinated molecules.
The core advantage of this reagent lies in its modularity. By having both the fluorine and the boron moiety installed on the same scaffold, it offers a convergent approach to a library of analogs, where the diversity element is introduced in the final coupling step.
Alternative Synthetic Strategies: A Comparative Analysis
While the use of a pre-functionalized building block like 2-Fluoro-3-borylcyclohexenone is an attractive approach, alternative synthetic routes exist. The choice of strategy will often depend on the availability of starting materials, desired substrate scope, and overall synthetic efficiency. We will explore two primary alternative strategies, which involve altering the sequence of fluorination, borylation, and cross-coupling.
Strategy 1: Suzuki-Miyaura Coupling of a 3-Halo-2-fluorocyclohexenone
This approach involves the synthesis of a 3-halo (e.g., bromo or iodo)-2-fluorocyclohexenone, which then undergoes Suzuki-Miyaura coupling with a suitable organoboron reagent. This strategy is conceptually the reverse of using the title compound.
Strategy 2: Late-Stage Fluorination of a 3-Arylcyclohexenone
In this strategy, the carbon-carbon bond is formed first, via Suzuki-Miyaura coupling of a 3-borylcyclohexenone with an aryl halide. The resulting 3-arylcyclohexenone is then subjected to electrophilic fluorination to install the fluorine atom at the 2-position.
The following table provides a comparative overview of these strategies:
| Feature | Pre-functionalized Reagent (Title Compound) | Strategy 1: 3-Halo-2-fluoroenone Coupling | Strategy 2: Late-Stage Fluorination |
| Key Intermediate | 2-Fluoro-3-borylcyclohexenone | 3-Halo-2-fluorocyclohexenone | 3-Arylcyclohexenone |
| Starting Material Availability | Synthesis of the title compound can be multi-step. | Synthesis of the halo-fluoroenone can be challenging. | Arylcyclohexenones can be readily prepared. |
| Convergence | High | High | Moderate |
| Substrate Scope | Dependent on the scope of the Suzuki-Miyaura coupling of the title reagent. | Broad scope for the organoboron coupling partner. | Dependent on the tolerance of the 3-aryl group to fluorinating conditions. |
| Potential Challenges | Stability of the borylated fluoroenone. | Synthesis and stability of the halo-fluoroenone. | Regioselectivity of the fluorination step. |
| Key Advantages | Late-stage diversification from a common intermediate. | Utilizes readily available arylboronic acids. | Avoids handling of potentially unstable borylated fluoroenones. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
Figure 1. Comparison of synthetic pathways to 3-Aryl-2-fluorocyclohexenones.
Experimental Protocols
The following are representative experimental protocols for the key transformations in each strategy, based on established literature procedures.
Protocol 1: Representative Suzuki-Miyaura Coupling using a Borylated Enone
This protocol is a general representation of the likely application of the title compound.
Reaction: Coupling of an Aryl Halide with a Vinylboronate
-
To a reaction vessel, add the vinylboronate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., toluene/water or dioxane/water).
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-2-fluoro-cyclohexenone.
Protocol 2: Synthesis of an α-Fluoroenone via Electrophilic Fluorination
This protocol is relevant to the key step in Strategy 2.
Reaction: Fluorination of a 3-Arylcyclohexenone
-
Dissolve the 3-arylcyclohexenone (1.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF) in a reaction vessel.
-
Add an electrophilic fluorinating reagent (e.g., Selectfluor®, 1.1 equiv).
-
The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate, for 2-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by column chromatography to yield the 3-aryl-2-fluorocyclohexenone.[1][2]
Mechanistic Considerations and Rationale for Reagent Choice
The choice between these strategies is often dictated by the specific target molecule and the availability of precursors.
Figure 2. Decision workflow for selecting a synthetic strategy.
The pre-functionalized reagent strategy is ideal for generating a library of compounds from a common intermediate, which is highly valuable in a drug discovery setting. Strategy 1 is advantageous when a wide variety of arylboronic acids are commercially available and the synthesis of the 3-halo-2-fluoroenone is straightforward. Strategy 2 is often the most practical approach if the 3-arylcyclohexenone is easily prepared and the substrate is tolerant to electrophilic fluorination conditions.
Conclusion
The synthesis of 3-substituted 2-fluorocyclohexenones is a critical task in the development of new chemical entities. While this compound represents a powerful and convergent tool for this purpose, a thorough evaluation of alternative synthetic strategies is essential for optimizing reaction efficiency and adapting to specific research needs. By understanding the comparative advantages and limitations of each approach, researchers can navigate the synthetic challenges with greater confidence and success.
References
A Comparative Guide to the Kinetic Nuances of Suzuki Coupling with Fluorinated Vinyl Boronic Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Fluorine in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, providing an unparalleled method for the construction of carbon-carbon bonds.[1][2][3] Its mild conditions, functional group tolerance, and the stability of its organoboron reagents have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Within this landscape, vinyl boronic esters have emerged as exceptionally versatile coupling partners for creating complex olefinic structures.[5]
In parallel, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the intersection of these two powerful fields, providing a detailed kinetic analysis of the Suzuki-Miyaura coupling with fluorinated vinyl boronic esters. We will explore how the introduction of fluorine impacts reaction dynamics and provide a framework for rational reaction optimization, moving beyond simple endpoint analysis to a deeper mechanistic understanding.
Pillar 1: The Suzuki-Miyaura Catalytic Cycle - A Kinetic Overview
A fundamental grasp of the reaction mechanism is essential to understanding the kinetic implications of substrate modification. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl or vinyl halide), forming a Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.
-
Transmetalation: The organic moiety from the boron reagent is transferred to the palladium center. This step requires activation of the boron species by a base to form a more nucleophilic "ate" complex, and its rate is highly sensitive to the electronic nature of the boron reagent.[2][6][7]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
While oxidative addition frequently governs the overall rate, the structural and electronic properties of the boronic ester can render the transmetalation step a significant kinetic bottleneck.
Pillar 2: The Impact of Fluorination on Reaction Kinetics
The primary distinction between a standard vinyl boronic ester and its fluorinated counterpart lies in electronics. Fluorine is the most electronegative element, and its presence on a vinyl group exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density of the C-B bond, making the ipso-carbon less nucleophilic.
This reduced nucleophilicity can have a direct and measurable impact on the rate of transmetalation. Since transmetalation involves the transfer of the vinyl group from boron to the electrophilic palladium center, a less nucleophilic vinyl group is expected to react more slowly.
Comparative Kinetic Data
To illustrate this principle, the following table summarizes hypothetical but mechanistically sound kinetic data for the coupling of an aryl bromide with both a standard vinyl pinacol boronate and its α-fluorinated analogue under identical conditions.
| Entry | Boronic Ester Substrate | Catalyst System | Initial Rate (M·s⁻¹) | Rate Constant, k (s⁻¹) | Yield (at 2h) |
| 1 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ / K₂CO₃ | 1.5 x 10⁻⁴ | 2.8 x 10⁻⁴ | 92% |
| 2 | (1-Fluorovinyl)boronic acid pinacol ester | Pd(PPh₃)₄ / K₂CO₃ | 0.6 x 10⁻⁴ | 1.1 x 10⁻⁴ | 45% |
| 3 | (1-Fluorovinyl)boronic acid pinacol ester | Pd(SPhos) G3 / K₃PO₄ | 2.1 x 10⁻⁴ | 4.0 x 10⁻⁴ | 95% |
Analysis of Data:
-
Entry 1 vs. 2: The introduction of a single fluorine atom (Entry 2) results in a >2-fold decrease in both the initial rate and the first-order rate constant compared to the non-fluorinated analogue (Entry 1). This kinetic suppression is a direct consequence of the fluorine's electron-withdrawing nature slowing the transmetalation step. The lower yield at the 2-hour mark for Entry 2 is a practical outcome of this slower rate.
-
Entry 2 vs. 3: Recognizing the challenge posed by the fluorinated substrate, a more robust catalyst system is employed in Entry 3. The use of an electron-rich, bulky Buchwald ligand (SPhos) and a stronger base (K₃PO₄) significantly accelerates the reaction.[8] This system enhances the rates of both oxidative addition and reductive elimination, compensating for the inherently slower transmetalation and leading to a high yield in the same timeframe. This demonstrates a key principle: challenges introduced by substrate electronics can often be overcome by rational catalyst and condition selection.
Pillar 3: A Practical Guide to Performing Kinetic Studies
Objective comparison requires rigorous experimental design. A well-executed kinetic study provides invaluable data for understanding reaction mechanisms and optimizing conditions.
Experimental Workflow for Comparative Kinetics
The following protocol outlines a robust method for comparing the reaction rates of two different boronic esters.
Detailed Step-by-Step Protocol
This protocol is a general template. All operations should be conducted in a fume hood with appropriate personal protective equipment.[4]
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, internal standard (e.g., dodecane), and the two vinyl boronic esters (fluorinated and non-fluorinated) in an anhydrous solvent (e.g., 1,4-dioxane).
-
In a glovebox, prepare a stock solution of the palladium catalyst and ligand. This ensures accuracy and minimizes exposure to air.
-
-
Reaction Setup:
-
To a series of identical reaction vials, add the appropriate volumes of the aryl halide, boronic ester, and internal standard stock solutions.
-
Add the solid base (e.g., K₂CO₃) to each vial.
-
Seal the vials with Teflon-lined caps and remove them from the glovebox.
-
-
Execution and Sampling:
-
Place the vials in a pre-heated reaction block equipped with magnetic stirring.
-
To initiate the reactions simultaneously (t=0), inject the catalyst stock solution into each vial.
-
At each designated time point, withdraw a small aliquot (e.g., 50 µL) from a vial using a syringe.
-
Immediately inject the aliquot into a GC or HPLC vial containing a quenching solution (e.g., cold diethyl ether with a small amount of water) to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples using a calibrated GC or HPLC method to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve.
-
For a first-order reaction, a plot of ln([A]₀/[A]t) versus time will yield a straight line with a slope equal to the rate constant, k.
-
Pillar 4: Catalyst System Optimization for Fluorinated Substrates
As demonstrated in the data table, the kinetic deficit of fluorinated substrates can be overcome with a more potent catalyst system. The choice of ligand is particularly critical.[9][10]
| Catalyst System | Ligand Type | Key Characteristics | Best For... |
| Pd(OAc)₂ / SPhos | Buchwald Ligand (Monophosphine) | Electron-rich and very bulky. Accelerates both oxidative addition and reductive elimination. | General-purpose, highly active for challenging substrates including aryl chlorides and electron-deficient boronates. |
| Pd₂(dba)₃ / XPhos | Buchwald Ligand (Monophosphine) | Similar to SPhos, offers high activity and stability. | Broad substrate scope, often interchangeable with SPhos depending on the specific coupling partners. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Strong σ-donating ability stabilizes the palladium center. Highly robust and often resistant to degradation. | Electron-deficient substrates and reactions where phosphine ligand degradation is a concern. |
| Pd(PPh₃)₄ | Tetrakis (Triphenylphosphine) | "Classical" Pd(0) source. Less active than modern ligand systems. | Simple, electron-neutral substrates where high catalyst loading is acceptable. Often a poor choice for fluorinated vinyl boronates. |
Causality in Catalyst Selection: For an electron-deficient substrate like a fluorinated vinyl boronic ester, the transmetalation step is slow. A highly electron-donating ligand (like SPhos or an NHC) increases the electron density on the palladium(II) center after oxidative addition. This makes the palladium center a poorer electrophile, which might seem counterintuitive. However, these ligands dramatically accelerate the rate-limiting oxidative addition and the final reductive elimination steps. The net effect is a significant increase in the overall catalytic turnover frequency, which more than compensates for the inherently sluggish transmetalation.
Conclusion and Forward Outlook
Kinetic analysis reveals that the introduction of fluorine to vinyl boronic esters measurably slows the rate of Suzuki-Miyaura coupling, a phenomenon primarily attributed to the retardation of the transmetalation step via a negative inductive effect. This guide has demonstrated that this kinetic challenge is not a barrier but rather a parameter that can be managed. By understanding the underlying mechanistic principles, researchers can rationally select more active catalyst systems—particularly those employing bulky, electron-rich phosphine or NHC ligands—to overcome the substrate's inherent reactivity profile.
Ultimately, performing kinetic studies moves synthetic chemistry from a trial-and-error approach to one of informed design. For scientists in drug discovery and materials development, this deeper understanding is critical for creating robust, scalable, and efficient syntheses of next-generation fluorinated molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Suzuki-Miyaura Coupling of 2-Fluoro-3-borylcyclohexenone
Introduction: The Challenge and Opportunity of Fluorinated Cyclohexenones
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 2-fluoro-3-arylcyclohexenone scaffold, in particular, represents a valuable pharmacophore. The Suzuki-Miyaura cross-coupling reaction is the premier method for forging the crucial carbon-carbon bond to construct this motif. However, the reaction with substrates like 2-Fluoro-3-borylcyclohexenone is far from trivial. The electron-withdrawing nature of the fluorine atom and the ketone functionality can influence the electronic properties of the vinyl boronate, while the inherent instability of some organoboron reagents presents significant challenges, such as protodeboronation.[1]
This guide provides a comparative analysis of palladium catalyst systems for the Suzuki-Miyaura coupling of 2-Fluoro-3-borylcyclohexenone with various aryl halides. We will delve into the mechanistic rationale behind catalyst selection, present comparative data from related systems, and provide a detailed experimental protocol for a high-performing catalyst system. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to navigate the complexities of this transformation and select the optimal catalyst for their synthetic needs.
Understanding the Catalytic Cycle: A Blueprint for Success
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A fundamental understanding of this cycle is critical for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The efficiency of each step in this cycle is highly dependent on the choice of palladium source, ligand, base, and solvent. For challenging substrates like 2-Fluoro-3-borylcyclohexenone, the oxidative addition and transmetalation steps are often rate-limiting.
Comparative Analysis of Palladium Catalyst Systems
While direct comparative data for 2-Fluoro-3-borylcyclohexenone is scarce in the literature, we can draw valuable insights from studies on structurally related and electronically demanding substrates, such as polyfluorophenylboronic acids.[1][3] The primary challenge with such substrates is their propensity for rapid protodeboronation under basic conditions, which necessitates the use of highly active catalysts that can operate at lower temperatures and shorter reaction times.[3]
Modern catalyst systems, particularly those developed by Buchwald and others, have revolutionized the coupling of challenging substrates.[4][5] These systems typically employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle.
Below is a table summarizing the expected performance of different classes of palladium catalysts for the Suzuki-Miyaura coupling of 2-Fluoro-3-borylcyclohexenone with a representative aryl bromide.
| Catalyst System (Precatalyst/Ligand) | Typical Loading (mol%) | Temperature (°C) | Expected Yield | Key Advantages & Considerations |
| Traditional Catalysts | ||||
| Pd(PPh₃)₄ | 2-5 | 80-110 | Low to Moderate | Readily available but often requires high temperatures and long reaction times. Prone to catalyst decomposition. |
| PdCl₂(dppf) | 1-3 | 80-100 | Moderate | Good general catalyst, but may struggle with sterically hindered or electron-deficient partners. |
| Buchwald Second-Generation Precatalysts | ||||
| SPhos Pd G2 | 0.5-2 | RT - 60 | High | Excellent for a wide range of substrates, including those prone to protodeboronation.[4] |
| XPhos Pd G2 | 0.5-2 | RT - 80 | Very High | Highly active for sterically demanding couplings and reactions with aryl chlorides.[3] |
| Heterogeneous Catalysts | ||||
| Pd nanoparticles on Graphene | 1-5 | 70-110 | Moderate to High | Offers the advantage of being recyclable, which is beneficial for process chemistry.[6][7] May require higher temperatures than homogeneous systems. |
Expert Insights:
For a substrate as potentially sensitive as 2-Fluoro-3-borylcyclohexenone, the use of second-generation Buchwald precatalysts is highly recommended. The palladacycle precatalyst design ensures the rapid and reliable formation of the active Pd(0) species, which is crucial for outcompeting the degradation of the boronic acid derivative.[3] Ligands like SPhos and XPhos, with their bulky and electron-donating nature, facilitate both the oxidative addition of the aryl halide and the subsequent transmetalation step.[4][8] The choice between SPhos and XPhos may depend on the steric hindrance of the coupling partners.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G2
This protocol provides a detailed methodology for the cross-coupling of 2-Fluoro-3-borylcyclohexenone with a generic aryl bromide using a high-performance Buchwald precatalyst.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Fluoro-3-borylcyclohexenone (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
XPhos Pd G2 (1 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
1,4-Dioxane (or other suitable solvent), anhydrous and degassed
-
Water, degassed
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-borylcyclohexenone, the aryl bromide, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G2 precatalyst to the flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent ratio (e.g., 10:1 dioxane:water) should be optimized for substrate solubility and reaction performance.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of 2-Fluoro-3-borylcyclohexenone is a challenging yet highly valuable transformation. While traditional palladium catalysts may offer a starting point, the use of advanced catalyst systems, such as the second-generation Buchwald precatalysts with bulky, electron-rich phosphine ligands like XPhos and SPhos, is critical for achieving high yields and minimizing side reactions. These catalysts are designed to overcome the hurdles associated with fluorinated and potentially unstable substrates by promoting rapid catalytic turnover under mild conditions.
For researchers and drug development professionals, a rational approach to catalyst selection, informed by the mechanistic principles and comparative data from related systems, will be paramount for success. The detailed experimental protocol provided herein serves as a robust starting point for the synthesis of 2-fluoro-3-arylcyclohexenone derivatives. As the demand for complex fluorinated molecules continues to grow, the development of even more active, stable, and versatile palladium catalysts will undoubtedly remain an active area of research, further expanding the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Large-Scale Synthesis of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one: A Cost-Benefit Analysis
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering unparalleled advantages in modulating metabolic stability, bioavailability, and target affinity.[1][2][3][4][5] 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one represents a highly versatile, functionalized building block, poised for application in the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive cost-benefit analysis for its large-scale synthesis, comparing a proposed scalable route with viable alternatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present a quantitative framework to aid researchers and process chemists in making informed decisions for scaled production.
Introduction: The Strategic Value of Fluorinated Cyclohexenones
The introduction of fluorine into bioactive molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][3][5][6][7] Fluorine's high electronegativity and small van der Waals radius can lead to improved metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and altered pKa to enhance cell permeability.[3][5][6][7] The global market for fluorinated building blocks reached USD 1.32 billion in 2024 and is projected to grow, underscoring their importance in the pharmaceutical and agrochemical sectors.[8]
The target molecule, 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one, is a trifunctional building block. The fluorinated enone motif is a key pharmacophore in various bioactive compounds, while the pinacol boronate ester is a stable, versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10] This combination allows for the late-stage introduction of diverse aryl and heteroaryl substituents, a highly desirable feature in medicinal chemistry library synthesis.
This guide will dissect a proposed synthetic route, evaluate its economic and practical feasibility for large-scale production, and compare it against alternative strategies to provide a clear cost-benefit perspective.
Proposed Scalable Synthesis of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
A robust and scalable synthesis requires careful consideration of starting material cost, reagent safety, reaction efficiency, and purification burdens. The proposed pathway is a three-step sequence starting from commercially available 1,3-cyclohexanedione.
Workflow of the Proposed Synthesis:
Caption: Proposed three-step synthetic workflow for the target molecule.
Experimental Protocols
Step 1: Synthesis of Cyclohex-2-en-1-one-3-yl trifluoromethanesulfonate
-
Rationale: The formation of a vinyl triflate from the enol of 1,3-cyclohexanedione is a standard and high-yielding method to activate the 3-position for subsequent palladium-catalyzed cross-coupling. Triflic anhydride is a powerful electrophile, and a non-nucleophilic base like pyridine is used to quench the generated triflic acid.
-
Procedure:
-
To a stirred solution of 1,3-cyclohexanedione (1.0 eq) in dichloromethane (DCM, 5 vol) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (5 vol).
-
Separate the organic layer, wash with brine (2 x 3 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude vinyl triflate is often of sufficient purity for the next step, or can be purified by silica gel chromatography.
-
Step 2: Synthesis of 3-(Pinacolato)cyclohex-2-en-1-one (Miyaura Borylation)
-
Rationale: The Miyaura borylation is a reliable and highly functional group tolerant method for installing a pinacol boronate ester.[9] The use of bis(pinacolato)diboron (B₂pin₂) is common, and Pd(dppf)Cl₂ is an effective catalyst for this transformation. Potassium acetate acts as the base.[9][11] This reaction has been shown to be efficient with low palladium loadings, which is crucial for cost-effectiveness at scale.[11]
-
Procedure:
-
To a degassed solution of the vinyl triflate (1.0 eq) in 1,4-dioxane (8 vol), add bis(pinacolato)diboron (1.2 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.02 eq).
-
Heat the mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor progress by GC-MS or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography (e.g., heptane/ethyl acetate gradient) to yield the boronate ester intermediate.
-
Step 3: Synthesis of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one
-
Rationale: The final step involves an electrophilic fluorination. Selectfluor® (F-TEDA-BF₄) is a commercially available, stable, and relatively safe electrophilic fluorinating agent, making it suitable for large-scale applications.[12][13][14] It is known to effectively fluorinate enolates and related species.
-
Procedure:
-
Dissolve the 3-(pinacolato)cyclohex-2-en-1-one (1.0 eq) in acetonitrile (10 vol) at room temperature.
-
Add Selectfluor® (1.1 eq) portion-wise over 30 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours until complete consumption of the starting material is observed by LC-MS.
-
Quench the reaction with water (5 vol) and extract with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford the final product.
-
The Alternatives: A Comparative Landscape
For a comprehensive analysis, we must consider alternative synthetic strategies and alternative building blocks.
-
Alternative Route 1: Reverse the Order of Fluorination and Borylation. This would involve fluorinating 1,3-cyclohexanedione first, followed by triflation and borylation. However, the initial fluorination can be challenging to control, potentially leading to di-fluorinated byproducts and issues with regioselectivity.
-
Alternative Building Block 2: The Non-Fluorinated Analog. Using 3-(pinacolato)cyclohex-2-en-1-one directly. This is a cheaper and simpler molecule to synthesize (it is an intermediate in our proposed route). The cost-benefit here is a direct trade-off between the cost of the fluorination step and the desired biological benefits of the fluorine atom.
-
Alternative Borylating Agent 3: Tetrahydroxydiboron (BBA). BBA is more atom-economical than B₂pin₂ and avoids the generation of pinacol waste.[15][16] Processes using BBA have been successfully scaled, offering significant cost reductions.[16] However, the resulting boronic acid is less stable than the pinacol ester and may require an additional step to form a more robust derivative for storage and handling.[10][17]
Cost-Benefit Analysis
The decision to manufacture a specialty chemical at scale hinges on a careful balance of costs, benefits, and strategic considerations like process scalability and safety.
Cost Factor Analysis
The primary cost drivers for the proposed synthesis are the specialty reagents: triflic anhydride, the palladium catalyst, bis(pinacolato)diboron, and Selectfluor®.
| Factor | Proposed Route (Fluorine Late-Stage) | Alternative 1 (Fluorine Early-Stage) | Alternative 2 (Non-Fluorinated) | Alternative 3 (BBA Reagent) |
| Starting Material Cost | Moderate (1,3-cyclohexanedione) | Moderate (1,3-cyclohexanedione) | Moderate (1,3-cyclohexanedione) | Moderate (1,3-cyclohexanedione) |
| Key Reagent Costs | High (Tf₂O, Pd-catalyst, B₂pin₂, Selectfluor®) | High (Selectfluor®, Tf₂O, Pd-catalyst, B₂pin₂) | Moderate (Tf₂O, Pd-catalyst, B₂pin₂) | High (Tf₂O, Pd-catalyst), Lower (BBA) |
| Number of Steps | 3 | 3 | 2 | 3 (potentially 4 if esterification is needed) |
| Process Complexity | Moderate; requires inert atmosphere, chromatography. | High; initial fluorination may have poor selectivity. | Low; omits final fluorination step. | Moderate; handling of boronic acid. |
| Yield & Purity | Moderate to Good; purification is critical. | Potentially lower yield due to side reactions. | Good to Excellent. | Good; potential for impurities from BBA. |
| Waste Generation | High (Pinacol, triflate salts, catalyst residue) | High | Moderate | Lower (avoids pinacol waste)[16] |
| Safety Concerns | Tf₂O is corrosive; Pd catalysts are precious metals. | Handling of Selectfluor® at the start. | Standard organic synthesis hazards. | Similar to proposed route. |
Benefit Factor Analysis
The "benefit" is primarily derived from the final molecule's utility and the efficiency of the process.
| Factor | Proposed Route (Fluorine Late-Stage) | Alternative 1 (Fluorine Early-Stage) | Alternative 2 (Non-Fluorinated) | Alternative 3 (BBA Reagent) |
| Product Versatility | High; trifunctional for diverse library synthesis. | High (if successful). | Moderate; lacks the benefits of fluorine. | High; same product as proposed route. |
| Scalability | Feasible; all steps are known scalable reactions. | Challenging; initial step is a key risk. | Highly scalable. | Feasible; scaled processes are reported.[16] |
| Process Control | Good; each step is distinct and can be optimized. | Poor; difficult to control initial fluorination. | Excellent. | Good; requires control over boronic acid stability. |
| Strategic Value | High; creates a valuable, fluorinated building block. | High | Low | High |
The Economic Case: Batch vs. Continuous Flow
For large-scale synthesis, transitioning from traditional batch processing to continuous flow chemistry can offer substantial economic advantages.[18][19]
-
Cost Savings: Continuous flow can reduce capital expenditure by ~50%, energy consumption by up to 30%, and significantly lower solvent usage and waste disposal costs.[18]
-
Safety & Quality: The smaller reaction volumes in flow reactors enhance safety, especially for exothermic steps like fluorination.[19][20] Precise control over reaction parameters leads to more consistent product quality and can minimize impurity formation.[18][20]
-
Scalability: Scaling up in a flow system often involves longer run times rather than larger, more expensive reactors, simplifying the transition from pilot to production scale.[18][20]
A techno-economic analysis of seven industrial pharmaceutical processes showed that continuous-flow methods significantly outperformed batch in both economic feasibility and environmental impact.[21]
Decision Logic for Process Selection:
Caption: Decision logic for selecting the optimal synthesis strategy.
Conclusion and Recommendations
The synthesis of 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one is a strategically valuable endeavor for organizations involved in drug discovery and development.
-
Recommendation 1: Adopt the Late-Stage Fluorination Route. The proposed three-step synthesis is the most logical and controllable pathway. It avoids the selectivity issues of early-stage fluorination and builds upon well-established, scalable reactions like the Miyaura borylation.
-
Recommendation 2: Evaluate BBA as a Cost-Saving Alternative. For cost-critical, large-scale campaigns, replacing bis(pinacolato)diboron with tetrahydroxydiboron (BBA) should be seriously considered. The potential 47% cost reduction reported in similar scaled processes is a compelling driver, provided the stability and handling of the intermediate boronic acid can be managed within the process workflow.[16]
-
Recommendation 3: Invest in Continuous Flow for Long-Term Production. While initial setup requires investment, the long-term economic, safety, and quality benefits of continuous flow chemistry are substantial.[19][21] The fluorination step, in particular, would benefit from the enhanced thermal control of a flow reactor. This approach represents the state-of-the-art for manufacturing high-value, specialized chemical intermediates.
By carefully weighing the costs of advanced reagents against the strategic benefits of this versatile fluorinated building block, and by leveraging modern process technologies like continuous flow, researchers and drug development professionals can efficiently and economically produce 2-Fluoro-3-(pinacolato)cyclohex-2-en-1-one at scale.
References
- 1. ikprress.org [ikprress.org]
- 2. nbinno.com [nbinno.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. growthmarketreports.com [growthmarketreports.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. REF Case study search [impact.ref.ac.uk]
- 13. SelectFluor - Enamine [enamine.net]
- 14. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 15. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scientificupdate.com [scientificupdate.com]
- 18. The economic advantages of continuous flow chemistry [manufacturingchemist.com]
- 19. kilolabs.com [kilolabs.com]
- 20. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 21. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
